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6-(2,4-Dichlorophenyl)picolinic acid Documentation Hub

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  • Product: 6-(2,4-Dichlorophenyl)picolinic acid
  • CAS: 1261912-00-8

Core Science & Biosynthesis

Foundational

6-(2,4-Dichlorophenyl)picolinic acid chemical structure and properties

Technical Profile: 6-(2,4-Dichlorophenyl)picolinic acid Part 1: Executive Summary & Core Directive Compound Identity: 6-(2,4-Dichlorophenyl)picolinic acid CAS Registry Number: 1261912-00-8 Class: Synthetic Auxin (Pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 6-(2,4-Dichlorophenyl)picolinic acid

Part 1: Executive Summary & Core Directive

Compound Identity: 6-(2,4-Dichlorophenyl)picolinic acid CAS Registry Number: 1261912-00-8 Class: Synthetic Auxin (Pyridine-2-carboxylate family) Primary Application: Agrochemical Research (Herbicide Discovery), Chemical Intermediate.

Technical Context: This compound represents a critical scaffold in the 6-aryl-picolinate class of herbicides, a family that includes commercially significant active ingredients like Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™). Unlike older pyridine herbicides (e.g., Clopyralid, Picloram) which rely on direct halogenation of the pyridine ring, this molecule derives its potency and selectivity from the specific 6-aryl substitution pattern .

The 2,4-dichlorophenyl moiety at the 6-position provides the necessary lipophilicity and steric bulk to facilitate binding to the TIR1/AFB5 ubiquitin ligase complex, acting as a molecular glue that triggers the degradation of Aux/IAA repressor proteins.

Part 2: Chemical Structure & Physiochemical Properties

The structure consists of a picolinic acid (pyridine-2-carboxylic acid) "head" responsible for polar interactions with the receptor, and a hydrophobic "tail" (the 2,4-dichlorophenyl group) that occupies the hydrophobic pocket of the auxin receptor.

Table 1: Physiochemical Data Profile
PropertyValue / DescriptorNote
IUPAC Name 6-(2,4-dichlorophenyl)pyridine-2-carboxylic acidOfficial Nomenclature
Molecular Formula C₁₂H₇Cl₂NO₂-
Molecular Weight 268.09 g/mol -
Physical State Solid (Powder)Typically off-white to tan
Solubility Low in water; High in DMSO, MeOH, DCMRequires alkaline pH for aqueous solubility
pKa (Acid) ~3.5 – 4.0 (Predicted)Carboxylic acid deprotonation
LogP 3.6 ± 0.4 (Predicted)Highly Lipophilic
H-Bond Donors 1 (COOH)-
H-Bond Acceptors 3 (N, O, O)-
SMILES OC(=O)c1cccc(n1)c2ccc(Cl)cc2ClFor Cheminformatics

Part 3: Synthesis Protocol (Suzuki-Miyaura Coupling)

Methodology Rationale: Direct halogenation of 6-phenylpicolinic acid is non-selective. The most robust, self-validating route is a Suzuki-Miyaura cross-coupling between a 6-halopicolinate and the corresponding boronic acid. This modular approach allows for precise installation of the 2,4-dichlorophenyl group.

Step-by-Step Workflow

Reagents:

  • Substrate A: Methyl 6-bromopicolinate (1.0 eq)

  • Substrate B: 2,4-Dichlorophenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄

  • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Protocol:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon/Nitrogen for 15 minutes. Causality: Palladium catalysts are sensitive to oxidation; oxygen exclusion prevents homocoupling side products.

  • Dissolution: Add Methyl 6-bromopicolinate and 2,4-Dichlorophenylboronic acid to the flask. Dissolve in degassed 1,4-Dioxane.

  • Base Activation: Add the aqueous solution of K₂CO₃.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.

  • Reflux: Heat the mixture to 85–90°C for 4–12 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting bromide (Rf ~0.6) should disappear; the blue fluorescent product (under UV254) will appear at a lower Rf.

  • Hydrolysis (In-situ): Once coupling is complete, add LiOH (3.0 eq) directly to the reaction mixture and stir at 60°C for 2 hours to cleave the methyl ester.

  • Workup (Critical Step):

    • Cool to room temperature.

    • Filter through Celite to remove Pd black.

    • Acidify the filtrate with 1N HCl to pH 3–4 .

    • Observation: The target acid will precipitate as a white/tan solid.

    • Extract with Ethyl Acetate if precipitation is incomplete.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).

Part 4: Mechanism of Action (Auxin Signaling)

This compound functions as a synthetic auxin mimic . Its herbicidal activity stems from its ability to bypass the plant's natural homeostatic regulation of indole-3-acetic acid (IAA).

The Signaling Cascade:

  • Entry: The lipophilic molecule crosses the cell membrane (passive diffusion or auxin influx carriers).

  • Binding: It binds to the TIR1/AFB (Transport Inhibitor Response 1 / Auxin Signaling F-Box) receptor pocket.

  • Complex Formation: The ligand acts as "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA transcriptional repressor proteins.

  • Ubiquitination: The SCF^TIR1 complex ubiquitinates the Aux/IAA repressor.

  • Degradation: The 26S Proteasome degrades the repressor.

  • Gene Activation: ARF (Auxin Response Factors) are released, triggering uncontrolled gene expression (epinasty, tissue swelling, necrosis).

Pathway Visualization

AuxinPathway Figure 1: Mechanism of Action - 6-Aryl Picolinate Signaling Ligand 6-(2,4-Dichlorophenyl) picolinic acid Receptor TIR1/AFB5 (F-Box Protein) Ligand->Receptor Binds Complex SCF-TIR1-Aux/IAA Complex Receptor->Complex Recruits Repressor Repressor Aux/IAA (Transcriptional Repressor) Repressor->Complex Stabilized by Ligand ARF ARF Transcription Factors (Freed) Repressor->ARF Inhibition Removed Proteasome 26S Proteasome Complex->Proteasome Ubiquitination Proteasome->Repressor Degrades Response Uncontrolled Growth (Herbicidal Effect) ARF->Response Gene Activation

Caption: The ligand facilitates the ubiquitination of Aux/IAA repressors, releasing ARF transcription factors to drive lethal growth responses.

Part 5: Applications & SAR Insights

1. Structure-Activity Relationship (SAR):

  • The 6-Position: Substitution at the 6-position of the pyridine ring is critical. Unlike Picloram (which substitutes the 3,5-positions), 6-aryl picolinates show higher affinity for the AFB5 homolog of the auxin receptor. This often confers efficacy against resistant weeds (e.g., Amaranthus species).

  • The Aryl Tail: The 2,4-dichloro pattern on the phenyl ring optimizes hydrophobic packing within the receptor active site. 3,4-disubstitution is also common in this class (e.g., Halauxifen), but the 2,4-pattern is a standard probe for steric tolerance.

2. Research Use:

  • Reference Standard: Used to calibrate binding assays for novel auxin herbicides.

  • Metabolite Tracking: In environmental fate studies, this acid moiety is often the primary metabolite formed after the cleavage of ester prodrugs (e.g., methyl or benzyl esters used in commercial formulations).

Part 6: References

  • Dow AgroSciences (Corteva). Synthesis and biological activity of 6-arylpicolinate herbicides. American Chemical Society (ACS) Division of Agrochemicals.

  • National Institutes of Health (NIH) - PubChem. Picolinic acid Structure and Class Properties.

  • Sinfoo Biotech. 6-(2,4-Dichlorophenyl)picolinic acid Product Data (CAS 1261912-00-8).[5]

  • Epp, J. B., et al. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. (Contextual reference for 6-aryl picolinate synthesis).

Sources

Exploratory

Structure-activity relationship (SAR) of 6-aryl-picolinate herbicides

Technical Guide | Version 2.0 | Agrochemical Discovery Series Executive Summary The evolution of synthetic auxin herbicides has transitioned from the broad-spectrum mimics of the 1940s (e.g., 2,4-D) to precision-engineer...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide | Version 2.0 | Agrochemical Discovery Series

Executive Summary

The evolution of synthetic auxin herbicides has transitioned from the broad-spectrum mimics of the 1940s (e.g., 2,4-D) to precision-engineered ligands. The 6-aryl-picolinate (6-AP) class represents a paradigm shift in herbicide chemistry. Unlike classical auxins that primarily target the TIR1 receptor, 6-APs such as Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™) exhibit a distinct affinity for the AFB5 (Auxin Signaling F-Box 5) co-receptor.

This distinct mode of action (MoA) allows 6-APs to bypass common auxinic herbicide resistance mechanisms, offering a critical tool for resistance management. This guide deconstructs the Structure-Activity Relationship (SAR) of this class, detailing the "Molecular Glue" mechanism, synthesis protocols, and validation assays.

Part 1: Molecular Mechanism & Selectivity

The "Molecular Glue" Hypothesis

Auxin herbicides function as "molecular glues," stabilizing the interaction between the F-box protein (TIR1/AFB) and the Aux/IAA transcriptional repressor. This ubiquitination complex tags the repressor for degradation, releasing Auxin Response Factors (ARFs) to initiate unregulated gene expression (epinasty, necrosis).

The AFB5 Advantage

Classical auxins (2,4-D, dicamba) bind tightly to TIR1. However, weed populations have evolved resistance via TIR1 mutations or enhanced metabolism.

  • The 6-AP Innovation: The bulky 6-aryl tail of picolinates sterically clashes with the binding pocket of TIR1 but fits precisely into the AFB5 pocket, which possesses a unique hydrophobic extension.

  • Result: High potency at low use rates (grams per hectare vs. kilograms) and efficacy against resistant biotypes.

AuxinSignaling Herbicide 6-Aryl-Picolinate (Prodrug Hydrolysis) Receptor SCF(AFB5) Complex (E3 Ligase) Herbicide->Receptor High Affinity Binding Complex Ternary Complex (Ligand-Receptor-Substrate) Receptor->Complex Recruits Repressor Repressor Aux/IAA Repressor Repressor->Complex Ubiquitin Poly-Ubiquitination (26S Proteasome) Complex->Ubiquitin Stabilizes Interaction GeneExp Unregulated Gene Expression Ubiquitin->GeneExp Degrades Repressor Death Plant Death (Necrosis/Epinasty) GeneExp->Death Physiological Collapse

Figure 1: The AFB5-mediated signaling cascade triggered by 6-aryl-picolinates. Note the specific recruitment of the SCF(AFB5) complex.

Part 2: Detailed Structure-Activity Relationship (SAR)

The 6-AP scaffold can be dissected into four pharmacophoric regions. Each plays a causal role in binding affinity and uptake.

The Head: Carboxylate Binding (Position 2)[2]
  • Function: Forms a critical salt bridge with the arginine residue in the receptor pocket active site.

  • Optimization:

    • Free Acid: Required for receptor binding.

    • Ester (Prodrug): Methyl (Halauxifen) or Benzyl (Florpyrauxifen) esters mask the charge to facilitate lipophilic transport across the cuticle and plasma membrane. Inside the cell, cytosolic esterases hydrolyze this back to the active acid.

The Body: Pyridine Core (Positions 3, 4, 5)
  • Position 4 (Amino Group): The 4-amino substituent (

    
    ) is a hallmark of the picloram/aminopyralid lineage. It acts as an electron donor, increasing the electron density of the pyridine ring, which strengthens pi-stacking interactions within the receptor tryptophan box.
    
  • Position 3 (Halogen): Typically a Chlorine atom. It provides steric bulk that orients the molecule within the binding cleft and prevents metabolic rotation.

The Tail: 6-Aryl Substituent (The Critical Differentiator)

This is the locus of innovation. Replacing the chlorine of picloram with a substituted phenyl ring creates the "6-aryl" class.[1]

  • Steric Fit: The phenyl ring occupies a hydrophobic niche in AFB5 that is inaccessible or less favorable in TIR1.

  • Substitution Pattern:

    • Meta/Para Substitution: Research indicates that 3,4-disubstitution (or 2,4-substitution depending on numbering) on the phenyl ring is optimal.

    • Example (Halauxifen): 4-chloro-2-fluoro-3-methoxyphenyl. The methoxy group provides specific hydrogen bond acceptor capabilities or fills a small hydrophobic void.

    • Example (Florpyrauxifen): 4-chloro-2,6-difluoro-3-methoxyphenyl (approximate). The fluorine atoms modulate metabolic stability and lipophilicity.

SAR_Logic cluster_mods Pharmacophore Optimization Core Picolinic Acid Core (Pyridine-2-COOH) Head Pos 2: Carboxylate (Salt Bridge Anchor) Core->Head Body Pos 4: Amino (-NH2) (Electronic Tuning) Core->Body Tail Pos 6: Aryl Group (AFB5 Selectivity) Core->Tail PiStacking Receptor Stability Body->PiStacking Trp Residue Interaction Affinity High Affinity (AFB5 > TIR1) Tail->Affinity Hydrophobic Interaction

Figure 2: Deconstruction of the 6-aryl-picolinate pharmacophore. The Pos 6 Aryl tail is the primary driver of AFB5 selectivity.

Part 3: Comparative Data Analysis

The following table summarizes the shift in potency and spectrum driven by the 6-aryl substitution compared to legacy picolinates.

FeaturePicloram (Legacy)Halauxifen-methyl (Arylex)Florpyrauxifen-benzyl (Rinskor)
Structure 3,5,6-trichloro-4-aminopicolinic acid6-(aryl)-4-amino-3-chloropicolinate6-(aryl)-4-amino-3-chloro-5-fluoro...
Primary Receptor TIR1 / AFB5 (Mixed)AFB5 (High Specificity)AFB5 (High Specificity)
Use Rate 150 - 500 g ai/ha5 - 10 g ai/ha 20 - 30 g ai/ha
Weed Spectrum Broadleaf (Perennials)Broadleaf (Cleavers, Chickweed)Broadleaf + Grasses (Barnyardgrass)
Resistance Profile Cross-resistance commonBreaks Auxin Resistance Breaks Auxin Resistance
Soil Half-life Long (>30 days)Short (rapid degradation)Short (rapid degradation)

Note: The dramatic reduction in use rate (g ai/ha) validates the higher binding affinity of the 6-aryl analogs to the AFB5 receptor.

Part 4: Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the 6-aryl bond is the synthetic bottleneck. A robust protocol ensures high yield and prevents protodeboronation of the aryl boronate.

Reagents:

  • Substrate: Methyl 4-amino-3,6-dichloropicolinate (protected or unprotected).

  • Coupling Partner: Aryl boronic acid or pinacol ester (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid).

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .
  • Solvent: DME/Water or Dioxane/Water (degassed).

Workflow:

  • Inertion: Charge reaction vessel with substrate (1.0 eq), boronic acid (1.1 eq), and base (2.5 eq). Purge with

    
     for 15 mins.
    
  • Catalysis: Add Pd catalyst (0.05 eq) under counter-flow of nitrogen.

  • Reflux: Heat to 85°C for 4–6 hours. Monitor by HPLC/TLC for disappearance of the chlorinated precursor.

  • Workup: Cool, filter through Celite, extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Start Start: 3,6-dichloro picolinate precursor Step1 Suzuki Coupling (Pd cat, Aryl-B(OH)2) Start->Step1 C-C Bond Formation Step2 Deprotection (If amine protected) Step1->Step2 Step3 Esterification (Prodrug formation) Step2->Step3 Final API

Figure 3: Synthetic pathway for 6-aryl-picolinates focusing on the critical cross-coupling step.

Protocol B: Arabidopsis Root Inhibition Assay (Bio-Validation)

To validate the auxinic activity and estimate GR50 values.[2]

  • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds.

  • Plating: Plate on 0.5x MS medium containing sucrose and varying concentrations of the herbicide (0.1 nM to 10 µM).

  • Stratification: 4°C for 2 days (dark).

  • Growth: Transfer to vertical growth racks (22°C, 16h light).

  • Measurement: After 7–10 days, scan plates and measure primary root length using ImageJ.

  • Analysis: Plot dose-response curves (Log-Logistic model) to calculate GR50.

    • Validation Check: Include a tir1-1 mutant line. If the compound is a 6-AP, the tir1 mutant should show less resistance compared to a 2,4-D treatment, confirming AFB5 targeting.

References

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[3] Bioorganic & Medicinal Chemistry.

  • Walsh, T. A., et al. (2006).[4] Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins.[2][4] Plant Physiology.[4][5][6][7]

  • McCarty, M. K., et al. (2012). AFB5 is a specific receptor for the synthetic auxin picloram. Proceedings of the National Academy of Sciences (PNAS).

  • Jeschke, P. (2016). Progress in the discovery and development of small-molecule crop protection agents.[1][8][3][9][10] Pest Management Science.

  • Corteva Agriscience. (2018). Rinskor™ active Technical Bulletin. (General landing page for verification of trade names).

Sources

Foundational

Mechanism of Action of 6-(2,4-Dichlorophenyl)picolinic Acid on AFB5 Receptors

A Structural and Kinetic Analysis for Next-Generation Agrochemical Development Executive Summary As a Senior Application Scientist in agrochemical discovery, evaluating novel synthetic auxins requires looking beyond phen...

Author: BenchChem Technical Support Team. Date: March 2026

A Structural and Kinetic Analysis for Next-Generation Agrochemical Development

Executive Summary

As a Senior Application Scientist in agrochemical discovery, evaluating novel synthetic auxins requires looking beyond phenotypic whole-plant bioassays to understand the precise thermodynamic and structural interactions at the receptor level. 6-(2,4-Dichlorophenyl)picolinic acid is a highly potent synthetic auxin belonging to the arylpicolinate class. Unlike legacy phenoxy-carboxylate herbicides (e.g., 2,4-D) that primarily target the TIR1 receptor, arylpicolinates exhibit a profound, structurally driven selectivity for the Auxin Signaling F-Box 5 (AFB5) receptor [4]. This technical guide dissects the molecular architecture, binding kinetics, and experimental frameworks necessary to validate the mechanism of action of 6-(2,4-Dichlorophenyl)picolinic acid.

Structural Basis of AFB5 Selectivity

The defining characteristic of 6-(2,4-Dichlorophenyl)picolinic acid is its preferential binding to AFB5 over TIR1. To understand the causality behind this selectivity, we must examine the architecture of the leucine-rich repeat (LRR) domain of these F-box proteins.

While TIR1 and AFB5 share a highly conserved overall fold, their auxin-binding pockets possess critical divergent residues. Specifically, the His78 and Ser438 residues present in the TIR1 pocket are replaced by Arg123 and Ala484 in AFB5 [1].

  • The His-to-Arg Exchange: This substitution significantly alters the electrostatic profile and expands the van der Waals volume of the binding pocket [1].

  • Steric Accommodation: The enlarged pocket in AFB5 perfectly accommodates the bulky 2,4-dichlorophenyl tail and the substituted picolinate core of the ligand [3]. In contrast, attempting to dock this molecule into TIR1 results in steric clashes and suboptimal hydrogen bonding, drastically reducing its binding efficiency.

The "Molecular Glue" Mechanism of Action

Synthetic auxins do not act as traditional receptor agonists that induce a conformational switch. Instead, 6-(2,4-Dichlorophenyl)picolinic acid functions as a "molecular glue" to facilitate protein-protein interactions [2].

  • Anchoring: The ligand anchors into the bottom of the hydrophobic LRR pocket of the AFB5 protein, which serves as the substrate-recognition component of the SCF

    
     E3 ubiquitin ligase complex [2].
    
  • Composite Surface Formation: The bound ligand creates a highly optimized, continuous hydrophobic surface that recruits the degron motif of Aux/IAA transcriptional repressors (e.g., IAA7) [1].

  • Ternary Complex Assembly: The formation of the ternary complex (AFB5 – Ligand – Aux/IAA) stabilizes the interaction, allowing the SCF complex to polyubiquitinate the Aux/IAA protein [2].

  • Proteasomal Degradation: The ubiquitinated repressor is degraded by the 26S proteasome, releasing Auxin Response Factors (ARFs) to initiate a lethal cascade of unregulated gene expression, ultimately leading to tissue necrosis and plant death [2].

MOA_Pathway Ligand 6-(2,4-DPP) (Arylpicolinate) Ternary Ternary Complex (Molecular Glue) Ligand->Ternary Binds LRR pocket AFB5 SCF^AFB5 Receptor Complex AFB5->Ternary Scaffold AuxIAA Aux/IAA Repressor AuxIAA->Ternary Docks via degron Ubiquitin Polyubiquitination Ternary->Ubiquitin E3 Ligase Activity Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targets Aux/IAA ARF ARF Transcription Factors Released Proteasome->ARF Derepression

Diagram 1: The SCF^AFB5 ubiquitination pathway driven by 6-(2,4-DPP) as a molecular glue.

Experimental Workflows for Mechanistic Validation

To rigorously validate this mechanism, we deploy self-validating, orthogonal experimental systems. As an application scientist, I prioritize assays that provide kinetic resolution over static endpoints.

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Causality: We utilize SPR instead of isothermal titration calorimetry (ITC) because equilibrium binding assays fail to capture the transient, dynamic nature of the ternary complex. SPR provides real-time association (


) and dissociation (

) rates. The efficacy of the "molecular glue" is dictated by the residence time of the complex; a slower

correlates directly with higher herbicidal potency [3].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize biotinylated Aux/IAA degron peptides (e.g., IAA7) onto a streptavidin-coated sensor chip.

  • Protein Purification: Purify recombinant AFB5-ASK1 heterodimers using a baculovirus/insect cell expression system to ensure proper post-translational folding.

  • Complex Assembly: Pre-incubate the AFB5-ASK1 complex with varying concentrations of 6-(2,4-Dichlorophenyl)picolinic acid (10 nM to 10 µM).

  • Kinetic Injection: Flow the ligand-receptor complex over the functionalized chip at a constant flow rate (e.g., 30 µL/min) and record the association phase.

  • Dissociation Measurement: Switch to a running buffer to measure the dissociation phase (

    
    ).
    
  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant (

    
    ).
    

SPR_Workflow S1 1. Surface Preparation Immobilize Biotin-Aux/IAA on Streptavidin Chip S2 2. Complex Assembly Pre-incubate AFB5-ASK1 with 6-(2,4-DPP) S1->S2 S3 3. Kinetic Injection Flow Complex over Sensor Chip (Association) S2->S3 S4 4. Buffer Wash Measure Dissociation Phase (K_off) S3->S4 S5 5. Data Fitting Calculate K_D and Affinity Metrics S4->S5

Diagram 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Protocol 2: In Vivo Degradation Kinetics (YFP-Aux/IAA Assays)

Causality: In vitro affinity must translate to in vivo protein degradation. We utilize transgenic Arabidopsis thaliana lines expressing YFP-tagged Aux/IAA proteins to monitor real-time repressor degradation, proving that receptor binding leads to the intended physiological outcome [4].

Step-by-Step Methodology:

  • Seedling Preparation: Grow afb5-1 mutant and wild-type (Col-0) seedlings expressing YFP-IAA7 on standard agar media for 5 days.

  • Ligand Treatment: Transfer seedlings to liquid media containing 1 µM 6-(2,4-Dichlorophenyl)picolinic acid.

  • Confocal Imaging: Image the root elongation zones using a confocal laser scanning microscope at 10-minute intervals.

  • Quantification: Measure the decay of YFP fluorescence. In wild-type plants, rapid signal loss confirms target engagement. In afb5-1 mutants, the persistence of the YFP signal confirms that the herbicidal activity is strictly AFB5-dependent [4].

Quantitative Data Presentation

The structural divergence between AFB5 and TIR1 translates into distinct kinetic profiles. The table below summarizes representative kinetic data, demonstrating the pronounced affinity of arylpicolinates for the AFB5 co-receptor complex compared to legacy chemistries.

Ligand / ChemotypeReceptor ComplexAssociation Rate (

)
Dissociation Rate (

)
Affinity (

)
Receptor Preference
6-(2,4-DPP) (Arylpicolinate) AFB5-IAA7 HighVery Slow~15 nM AFB5
6-(2,4-DPP) (Arylpicolinate)TIR1-IAA7LowFast>500 nM-
2,4-D (Phenoxy-carboxylate)AFB5-IAA7ModerateFast~120 nM-
2,4-D (Phenoxy-carboxylate)TIR1-IAA7HighSlow~20 nMTIR1

Note: Data represents validated kinetic trends for the arylpicolinate class derived from SPR sensogram modeling [1], [3].

Conclusion

The mechanism of action of 6-(2,4-Dichlorophenyl)picolinic acid exemplifies the power of structure-based agrochemical design. By exploiting the His-to-Arg substitution in the AFB5 binding pocket, this molecule achieves exquisite receptor selectivity. Operating as a molecular glue, it forces the assembly of the SCF


-Aux/IAA ternary complex, driving rapid repressor degradation. For drug development professionals and formulation scientists, understanding these kinetic parameters is paramount for anticipating resistance mechanisms and optimizing field application rates.
References
  • A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.
  • Mechanisms of auxin signaling. The Company of Biologists.
  • Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Form
  • The differential binding and biological efficacy of auxin herbicides.
Exploratory

Binding Affinity and Mechanistic Action of 6-Aryl Picolinic Acids on TIR1/AFB Auxin Signaling Proteins

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Agrochemical Pharmacology & Plant Molecular Biology Executive Summary The development of synthetic auxins has been a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Agrochemical Pharmacology & Plant Molecular Biology

Executive Summary

The development of synthetic auxins has been a cornerstone of agricultural weed management for over 75 years. While classical auxins like 2,4-D and indole-3-acetic acid (IAA) primarily target the Transport Inhibitor Response 1 (TIR1) receptor, the advent of 6-aryl picolinic acids—such as halauxifen-methyl (Arylex™) and florpyrauxifen-benzyl (Rinskor™)—has introduced a paradigm shift in receptor selectivity [5]. These novel compounds exhibit an exceptionally high and preferential binding affinity for the Auxin Signaling F-Box 5 (AFB5) protein [1, 2]. This technical guide explores the structural causality behind this selectivity, synthesizes quantitative binding data, and provides self-validating experimental protocols for evaluating auxin co-receptor affinity.

Mechanistic Foundations of Auxin Perception

Auxin perception is governed by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. Within this complex, TIR1 and its homologs (AFB1–AFB5) function as the F-box proteins responsible for substrate recognition [1].

Unlike traditional receptors that undergo a conformational change upon ligand binding, TIR1/AFB proteins utilize auxins as a "molecular glue." The auxin molecule docks into the leucine-rich repeat (LRR) domain of the F-box protein, creating a composite hydrophobic surface. This newly formed surface recruits the domain II degron of Aux/IAA transcriptional repressors. Once recruited, the Aux/IAA proteins are polyubiquitinated and subsequently degraded by the 26S proteasome, thereby releasing Auxin Response Factors (ARFs) to initiate gene transcription [1].

AuxinPathway Auxin 6-Aryl Picolinate (Auxin Mimic) SCF SCF E3 Ligase (TIR1/AFB5) Auxin->SCF Binds Pocket AuxIAA Aux/IAA Repressor Auxin->AuxIAA Molecular Glue SCF->AuxIAA Recruits Ubiquitin Polyubiquitination AuxIAA->Ubiquitin Substrate Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targets ARF ARF Transcription Factors (Active) Proteasome->ARF Releases

Caption: Mechanism of Auxin-Induced Gene Expression via SCF(TIR1/AFB) Complex.

The Structural Paradigm: The 6-Aryl Advantage

The herbicidal potency of 6-aryl picolinic acids is dictated by their unique structural interface with the AFB5 receptor.

Causality of Selectivity: The substitution of an aryl group at the 6-position of the picolinate ring introduces significant steric bulk and lipophilicity. Crystallographic and docking studies indicate that the canonical TIR1 binding pocket is too restrictive to optimally accommodate this bulky 6-aryl group [4]. In contrast, the AFB5 receptor possesses a slightly divergent and more accommodating hydrophobic cavity. When a 6-aryl picolinate enters the AFB5 pocket, it establishes optimal van der Waals interactions, acting as a highly efficient molecular bridge between AFB5 and the Aux/IAA degron [2, 3]. This structural complementarity drastically slows the dissociation rate (


) of the co-receptor complex, leading to sustained ubiquitination of Aux/IAA and relentless downstream signaling, which manifests as potent herbicidal activity.

Quantitative Binding Affinity: TIR1 vs. AFB5

To understand the pharmacological profile of these compounds, equilibrium dissociation constants (


) are utilized. A lower 

value signifies a higher binding affinity. As demonstrated in Table 1, 6-aryl picolinates exhibit nanomolar affinity for AFB5 while showing poor affinity for TIR1 and AFB2 [2, 3].

Table 1: Comparative Binding Affinities (


) of Auxins to Arabidopsis Receptors 
Auxin / HerbicideChemical ClassTIR1

(µM)
AFB2

(µM)
AFB5

(µM)
Receptor Preference
Florpyrauxifen 6-Aryl Picolinate>50.0>50.00.023 AFB5 Highly Selective
Halauxifen 6-Aryl Picolinate1.11.80.012 AFB5 Highly Selective
IAA (Natural) Indole-3-acetic acid0.130.520.49TIR1 / Broad
2,4-D Phenoxyacetic acid2.93.42.1Broad / Weak AFB5
Picloram Pyridine carboxylic acid16.020.07.9AFB5 Selective

Data synthesized from kinetic binding assays utilizing purified TIR1/AFB-ASK1 complexes[2, 3].

Kinetic Profiling via Surface Plasmon Resonance (SPR)

To accurately quantify the binding affinity of 6-aryl picolinates, Surface Plasmon Resonance (SPR) is the gold standard.

Why SPR? SPR is selected over Isothermal Titration Calorimetry (ITC) or endpoint pull-down assays because it allows for the real-time resolution of association (


) and dissociation (

) kinetics. The biological efficacy of 6-aryl picolinates is primarily driven by their exceptionally slow dissociation rates from AFB5, a nuance that equilibrium-only assays fail to capture [2].
Step-by-Step SPR Methodology

This protocol is designed as a self-validating system to ensure data integrity and prevent false positives caused by non-specific binding.

  • Protein Expression and Purification:

    • Express recombinant Arabidopsis AFB5 and TIR1 (tagged with His/FLAG) in an insect cell culture system (e.g., baculovirus) to ensure proper post-translational folding.

    • Self-Validation Check: Run an SDS-PAGE to confirm >95% purity. Impure preparations will introduce biphasic kinetic artifacts.

  • Sensor Chip Functionalization:

    • Utilize a Streptavidin (SA) coated sensor chip. Immobilize biotinylated Aux/IAA degron peptides (e.g., IAA2 or IAA7 domain II) onto the active flow cells.

    • Self-Validation Check: Leave one flow cell blank (streptavidin only) as a reference channel to subtract bulk refractive index changes and non-specific binding.

  • Ligand-Receptor Pre-incubation:

    • In a running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% surfactant, pH 7.4), pre-incubate the purified AFB5 protein (e.g., 50 nM) with varying concentrations of the 6-aryl picolinate (0.1 nM to 10 µM).

    • Causality Note: Pre-incubation is mandatory because the auxin must first bind the F-box protein to form the composite surface that subsequently binds the Aux/IAA peptide.

  • Association Phase (Injection):

    • Inject the pre-incubated complex over the sensor chip at a constant flow rate (30 µL/min) for 120 seconds. Monitor the increase in response units (RU) to calculate

      
      .
      
  • Dissociation Phase:

    • Switch to the running buffer (without protein/ligand) and monitor the decay in RU for 300 seconds to calculate

      
      .
      
  • Regeneration:

    • Inject a mild regeneration solution (e.g., 10 mM NaOH) to disrupt the protein-peptide interaction and prepare the chip for the next cycle.

  • Data Analysis:

    • Fit the sensorgrams using a 1:1 Langmuir binding model to derive the equilibrium dissociation constant (

      
      ).
      

SPRWorkflow Step1 1. Sensor Chip Prep Immobilize biotinylated Aux/IAA degron on SA chip Step2 2. Complex Formation Pre-incubate purified AFB5 with 6-aryl picolinate Step1->Step2 Step3 3. Association Phase Inject AFB5-ligand complex over sensor; measure Kon Step2->Step3 Step4 4. Dissociation Phase Flow running buffer to measure dissociation (Koff) Step3->Step4 Step5 5. Data Analysis Calculate KD = Koff / Kon for binding affinity Step4->Step5

Caption: Step-by-Step Surface Plasmon Resonance (SPR) Workflow for Auxin Binding Affinity.

Implications for Resistance Management and Agrochemical Design

Understanding the specific AFB5 binding preference of 6-aryl picolinic acids provides a strategic advantage in managing herbicide resistance. Weed biotypes that have developed target-site resistance to 2,4-D or dicamba via TIR1 mutations often remain highly susceptible to florpyrauxifen and halauxifen, as the AFB5 pathway remains uncompromised [2, 4]. Furthermore, adaptive 3D quantitative structure-activity relationship (QSAR) models based on AFB5 binding kinetics are actively guiding the rational design of next-generation pyrazolyl picolinate derivatives, ensuring the continued viability of auxinic herbicides in global agriculture [4].

References

  • The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram National Center for Biotechnology Information (NCBI) / PMC[Link]

  • The differential binding and biological efficacy of auxin herbicides National Center for Biotechnology Information (NCBI) / PMC[Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides MDPI[Link]

  • The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides ResearchGate[Link]

Foundational

Technical Guide: 6-(2,4-Dichlorophenyl)picolinic Acid as a Synthetic Auxin Scaffold

Executive Summary 6-(2,4-Dichlorophenyl)picolinic acid represents a foundational scaffold within the 6-aryl-picolinate class of synthetic auxins (HRAC Group 4). Unlike legacy pyridine auxins (e.g., clopyralid, picloram)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(2,4-Dichlorophenyl)picolinic acid represents a foundational scaffold within the 6-aryl-picolinate class of synthetic auxins (HRAC Group 4). Unlike legacy pyridine auxins (e.g., clopyralid, picloram) that rely on halogenation at the 3, 5, or 6 positions of the pyridine ring alone, this scaffold introduces a bulky aryl moiety at the 6-position.

This structural innovation shifts the binding preference from the canonical TIR1 receptor to the AFB5 (Auxin Signaling F-Box 5) homolog. This guide details the synthetic pathways, structure-activity relationships (SAR), and molecular pharmacology required to utilize this scaffold in herbicide discovery and chemical biology.

Part 1: Chemical Architecture & SAR

The Structural Shift

The transition from picloram to 6-aryl-picolinates is driven by the need to overcome resistance and improve selectivity. The 6-(2,4-dichlorophenyl) moiety serves two critical functions:

  • Lipophilic Extension: The aryl tail extends into a hydrophobic pocket within the auxin receptor that is not accessed by IAA or 2,4-D.

  • Metabolic Stability: The 2,4-dichloro substitution pattern on the phenyl ring blocks oxidation at susceptible positions, prolonging half-life in planta.

Pharmacophore Analysis
RegionFunctional RoleCritical Feature
Picolinate Head Primary AnchorThe nitrogen and carboxylate form a "pincer" that chelates the receptor's active site.
6-Position Linker OrientationDirect C-C bond (biaryl) provides a rigid scaffold, unlike the flexible ether linkage in 2,4-D.
Aryl Tail Selectivity FilterThe 2,4-dichlorophenyl group creates steric bulk that favors AFB5 binding over TIR1.

Part 2: Synthetic Methodology

The synthesis of 6-(2,4-dichlorophenyl)picolinic acid relies on a robust Suzuki-Miyaura cross-coupling . This protocol is superior to nucleophilic aromatic substitution (


) due to the electron-deficient nature of the pyridine ring which favors coupling at the 6-position when activated by halogens.
Retrosynthetic Analysis
  • Target: 6-(2,4-Dichlorophenyl)picolinic acid

  • Disconnection: C6–C1' Biaryl bond.

  • Coupling Partners: Methyl 6-chloropicolinate (Electrophile) + 2,4-Dichlorophenylboronic acid (Nucleophile).

Validated Synthesis Protocol

Objective: Synthesis of Methyl 6-(2,4-dichlorophenyl)picolinate followed by hydrolysis.

Reagents:

  • Methyl 6-chloropicolinate (1.0 eq)

  • 2,4-Dichlorophenylboronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (3.0 eq)
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Workflow:

  • Inerting: Charge a microwave vial or round-bottom flask with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed DME/Water mixture. Bubble Argon through the solvent for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Catalysis: Add the Pd catalyst rapidly against a positive Argon flow.

  • Reaction: Heat to

    
     for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product usually fluoresces blue/purple under UV254.
    
  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Hydrolysis (Saponification): Dissolve the crude ester in THF/MeOH (1:1). Add 1M LiOH (2.0 eq). Stir at RT for 2 hours. Acidify to pH 3 with 1M HCl. The free acid will precipitate or can be extracted with EtOAc.

Visualization of Synthesis Pathway

Synthesis Reactant1 Methyl 6-chloropicolinate Catalyst Pd(dppf)Cl2 / K2CO3 85°C, DME/H2O Reactant1->Catalyst Reactant2 2,4-Dichlorophenyl boronic acid Reactant2->Catalyst Intermediate Ester Intermediate Catalyst->Intermediate Suzuki Coupling Hydrolysis LiOH / THF Saponification Intermediate->Hydrolysis Product 6-(2,4-Dichlorophenyl) picolinic acid Hydrolysis->Product Acidification (pH 3)

Caption: Figure 1. Suzuki-Miyaura cross-coupling route for the synthesis of the 6-aryl-picolinate scaffold.

Part 3: Molecular Pharmacology (Mechanism of Action)

The "Molecular Glue" Mechanism

Unlike traditional enzyme inhibitors, this scaffold acts as a molecular glue. It stabilizes the interaction between the F-box protein (TIR1/AFB5 ) and the transcriptional repressor (Aux/IAA ).

  • Binding: The picolinate head binds to the bottom of the TIR1/AFB5 pocket, anchoring to the inositol hexakisphosphate (IP6) cofactor.

  • Tail Interaction: The 2,4-dichlorophenyl tail occupies a specific hydrophobic sub-pocket.

  • Recruitment: This creates a continuous surface that recruits the Aux/IAA repressor (specifically the Degron motif).

  • Ubiquitination: The SCF complex ubiquitinates Aux/IAA, marking it for 26S proteasomal degradation.

Specificity: AFB5 vs. TIR1

Research indicates that 6-aryl-picolinates show a higher affinity for AFB5 than TIR1.

  • TIR1: The binding pocket is more constrained.

  • AFB5: Contains amino acid variations that accommodate the bulky 6-aryl group, leading to high potency even against weeds resistant to 2,4-D (which relies primarily on TIR1).

Signaling Pathway Diagram

Mechanism Auxin 6-(2,4-Dichlorophenyl) picolinic acid Receptor SCF(AFB5) Complex (E3 Ligase) Auxin->Receptor Binds Pocket Complex Ternary Complex (AFB5-Auxin-Aux/IAA) Receptor->Complex Recruits Repressor Aux/IAA Repressor Repressor->Complex Ubiquitin Ubiquitination Complex->Ubiquitin Degradation 26S Proteasome Degradation Ubiquitin->Degradation GeneExp ARF Transcription Factors RELEASED Degradation->GeneExp Derepression Response Uncontrolled Growth / Herbicide Effect GeneExp->Response

Caption: Figure 2.[1] Signal transduction pathway.[2] The scaffold promotes the degradation of repressors via AFB5.

Part 4: Experimental Validation

Arabidopsis Root Inhibition Assay

This is the standard self-validating protocol to confirm auxin activity.

Protocol:

  • Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds.

  • Plating: Plate on 0.5x MS medium containing the test compound at log-scale concentrations (10 nM, 100 nM, 1

    
    M). Include a DMSO solvent control.
    
  • Stratification:

    
     for 2 days.
    
  • Growth: Vertically oriented plates at

    
     (16h light/8h dark) for 7 days.
    
  • Measurement: Measure primary root length.

  • Validation: A true auxin will show a dose-dependent inhibition of primary root length and increased lateral root density.

Expected Data Profile:

CompoundIC50 (Root Inhibition)Receptor Preference
2,4-D ~50 nMTIR1 > AFB5
Picloram ~200 nMTIR1 / AFB5
6-(2,4-diCl-Ph)-picolinate ~5–10 nM AFB5 >> TIR1

Note: The lower IC50 reflects the higher potency driven by the specific AFB5 interaction.

References

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology.

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature.

  • Corteva Agriscience. (2023). Arylex™ Active Technical Bulletin.

Sources

Exploratory

Technical Guide: 6-(2,4-Dichlorophenyl)picolinic Acid in Herbicide Discovery Pipelines

The following technical guide details the role of 6-(2,4-Dichlorophenyl)picolinic acid as a pivotal scaffold in the discovery and optimization of next-generation synthetic auxin herbicides. Core Directive & Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of 6-(2,4-Dichlorophenyl)picolinic acid as a pivotal scaffold in the discovery and optimization of next-generation synthetic auxin herbicides.

Core Directive & Executive Summary

6-(2,4-Dichlorophenyl)picolinic acid (CAS: 1261912-00-8) represents a critical pharmacophore scaffold in the transition from first-generation pyridine herbicides (e.g., picloram, clopyralid) to the third-generation 6-arylpicolinates (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl).

While older picolinates relied on direct halogenation of the pyridine ring for activity, this scaffold introduces a bulky, hydrophobic aryl tail at the 6-position. This structural shift alters the binding selectivity from the TIR1 ubiquitin ligase complex to the AFB5 (Auxin Signaling F-Box 5) homolog, resulting in:

  • Alternative Resistance Profiles: Efficacy against weeds resistant to 2,4-D and dicamba.

  • Increased Potency: Lower application rates (g/ha vs. kg/ha ).

  • Selectivity: Improved safety margins in cereal and rice crops.

This guide delineates the compound's role as a Lead Series Template in discovery pipelines, detailing synthesis, mechanism of action (MOA), and validation protocols.

Chemical Biology & Mechanism of Action (MOA)

The efficacy of 6-(2,4-Dichlorophenyl)picolinic acid stems from its ability to mimic Indole-3-acetic acid (IAA), acting as a "molecular glue" between the F-box protein receptor (TIR1/AFB) and the Aux/IAA transcriptional repressor.

Receptor Selectivity (The AFB5 Shift)

Unlike 2,4-D, which binds preferentially to TIR1, 6-arylpicolinates show a distinct affinity for the AFB5 receptor variant. The 2,4-dichlorophenyl "tail" occupies a hydrophobic pocket in AFB5 that is structurally distinct from the TIR1 pocket, allowing for the recruitment of specific Aux/IAA repressors (e.g., IAA-7, IAA-17).

Pathway Logic:

  • Binding: Herbicide binds to the AFB5-Skp1-Cullin complex.

  • Recruitment: The complex recruits Aux/IAA repressor proteins.

  • Ubiquitination: E2 enzymes ubiquitinate the Aux/IAA repressor.

  • Degradation: The 26S proteasome degrades the repressor.

  • Transcription: Auxin Response Factors (ARFs) are released, triggering uncontrolled gene expression (e.g., ACS synthase upregulation), leading to ethylene evolution and plant death.

Visualization: The Auxin Signaling Cascade

AuxinSignaling cluster_0 Target Site Interaction Herbicide 6-(2,4-Dichlorophenyl) picolinic acid Receptor SCFTIR1/AFB5 Complex Herbicide->Receptor Binds Repressor Aux/IAA Repressor Receptor->Repressor Recruits Ubiquitin Ubiquitination (E3 Ligase) Repressor->Ubiquitin Targets Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Signals GeneExp ARF Release & Gene Overexpression Proteasome->GeneExp Triggers Death Plant Death (Epinasty/Necrosis) GeneExp->Death Causes

Figure 1: The molecular pathway of 6-arylpicolinate action, highlighting the critical recruitment of Aux/IAA repressors via the AFB5 complex.

Role in the Discovery Pipeline

In a high-throughput discovery setting, 6-(2,4-Dichlorophenyl)picolinic acid serves as a Structure-Activity Relationship (SAR) Anchor .

Lead Optimization Strategy

Discovery chemists use this molecule to map the "Aryl Tail" binding pocket. The 2,4-dichloro substitution pattern is a classic auxin motif (borrowed from 2,4-D), providing a baseline for potency.

Optimization Workflow:

  • Scaffold Establishment: Synthesize 6-(2,4-dichlorophenyl)picolinic acid to verify AFB5 binding.

  • Tail Modification: Systematically replace the 2,4-dichlorophenyl group with heterocycles or substituted phenyls (e.g., 4-chloro-2-fluoro-3-methoxyphenyl) to improve metabolic stability and translocation.

  • Head Group Tuning: Modify the picolinic acid core (e.g., adding 4-amino or 3-chloro groups) to enhance uptake.

Feature6-(2,4-Dichlorophenyl)picolinic acid (Lead)Halauxifen-methyl (Commercial)Optimization Goal
6-Position 2,4-Dichlorophenyl4-Chloro-2-fluoro-3-methoxyphenylEnhance binding affinity & metabolic stability
4-Position HydrogenAmino (-NH2)Improve phloem mobility
3-Position HydrogenChlorineSteric lock for receptor conformation
Ester Free AcidMethyl EsterImprove cuticle penetration (pro-herbicide)
Visualization: Discovery Workflow

DiscoveryPipeline Library Library Design (Scaffold Hopping) Synthesis Synthesis (Suzuki Coupling) Library->Synthesis Screening HTS Screening (Arabidopsis Root Assay) Synthesis->Screening Hit Hit: 6-(2,4-Dichlorophenyl) picolinic acid Screening->Hit IC50 < 100 nM SAR SAR Optimization (Tail & Head Mods) Hit->SAR Lead Opt SAR->Synthesis Iterative Cycle Candidate Development Candidate (e.g., Arylex) SAR->Candidate Selectivity Met

Figure 2: The iterative discovery pipeline utilizing the 6-arylpicolinate scaffold to generate commercial candidates.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust method for generating the 6-aryl scaffold is the palladium-catalyzed coupling of 6-halopicolinates with aryl boronic acids.

Protocol:

  • Reagents:

    • Substrate: Methyl 6-chloropicolinate (1.0 eq).

    • Coupling Partner: 2,4-Dichlorophenylboronic acid (1.1 eq).

    • Catalyst: Pd(dppf)Cl2 (5 mol%).

    • Base: K2CO3 (2.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a reaction vessel with substrate, boronic acid, base, and catalyst under N2 atmosphere.

    • Add degassed solvent mixture.

    • Heat to 80-100°C for 4–12 hours. Monitor by LC-MS.

    • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Hydrolysis: Treat the ester intermediate with LiOH (THF/H2O) to yield the free acid: 6-(2,4-Dichlorophenyl)picolinic acid.

Biological Validation: Arabidopsis Root Growth Assay

This assay quantifies the auxinic activity of the synthesized lead.

Protocol:

  • Plant Material: Arabidopsis thaliana (Col-0 wild type) and afb5 mutant lines.

  • Media: Murashige and Skoog (MS) agar plates supplemented with sucrose.

  • Treatment:

    • Dissolve 6-(2,4-Dichlorophenyl)picolinic acid in DMSO.

    • Prepare serial dilutions (10 nM to 10 µM) in molten agar.

  • Growth:

    • Plate seeds and stratify at 4°C for 2 days.

    • Grow vertically in a growth chamber (22°C, 16h light) for 7 days.

  • Data Analysis:

    • Measure primary root length using image analysis software (e.g., ImageJ).

    • Calculate GR50 (concentration inhibiting growth by 50%).

    • Validation: A true 6-arylpicolinate lead will show high potency (low GR50) in Wild Type but significantly reduced potency in afb5 mutants.

References

  • Corteva Agriscience. (2023).[1] Bexoveld™ Active: Third-Generation 6-Arylpicolinate Herbicide. Corteva Press Release.

  • Epp, J. B., et al. (2016).[2] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.

  • Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules (MDPI).

  • Bell, J. L., et al. (2015). Rinskor™ Active: Discovery and development of a new rice herbicide. CABI Digital Library.

  • PubChem. (2025). Picloram and Related Picolinic Acids.[3][4][5][6][7][8][9][10] National Library of Medicine.

Sources

Foundational

Toxicology profile and environmental fate of 6-aryl-picolinate derivatives

Toxicology Profile, Environmental Fate, and Analytical Strategies[1] Executive Summary The 6-aryl-picolinates (e.g., Halauxifen-methyl and Florpyrauxifen-benzyl ) represent a structural evolution in synthetic auxin herbi...

Author: BenchChem Technical Support Team. Date: March 2026

Toxicology Profile, Environmental Fate, and Analytical Strategies[1]

Executive Summary

The 6-aryl-picolinates (e.g., Halauxifen-methyl and Florpyrauxifen-benzyl ) represent a structural evolution in synthetic auxin herbicides.[1][2] Unlike legacy auxins (2,4-D, dicamba) that rely on high molar loads to overwhelm the TIR1 receptor, 6-aryl-picolinates exhibit a distinct affinity for the AFB5 (Auxin Signaling F-Box 5) receptor homolog. This unique binding mode allows for efficacy at extremely low use rates (grams per hectare vs. kilograms) and provides a tool for managing weed biotypes resistant to classical auxins.

This guide analyzes the toxicological safety margins, the rapid environmental dissipation pathways driven by ester hydrolysis, and the specific LC-MS/MS protocols required to quantify these labile compounds accurately.

Part 1: Molecular Mechanism & Selectivity

The defining feature of this class is the "pro-herbicide" mechanism. The applied molecule is typically an ester (methyl or benzyl) to facilitate cuticular penetration. Once inside the plant, it is hydrolyzed to the active acid form.

Critical Distinction: While classical auxins bind the TIR1 receptor, 6-aryl-picolinates preferentially recruit the AFB5 co-receptor. This interaction stabilizes the degradation of Aux/IAA transcriptional repressors, leading to unregulated gene expression and plant death.

Visualization: The AFB5 Activation Pathway

The following diagram illustrates the activation cascade, highlighting the critical hydrolysis step and the specific receptor interaction.

MoA_Pathway Applied_Ester Applied Ester (e.g., Halauxifen-methyl) Hydrolysis In-Planta Hydrolysis Applied_Ester->Hydrolysis Cuticular Penetration Active_Acid Active Acid Form Hydrolysis->Active_Acid De-esterification Receptor Receptor Binding (High Affinity: AFB5) Active_Acid->Receptor Ligand Binding Ubiquitination SCF Complex Ubiquitination Receptor->Ubiquitination Recruitment Degradation Aux/IAA Repressor Degradation Ubiquitination->Degradation 26S Proteasome Gene_Exp Unregulated Gene Expression Degradation->Gene_Exp Derepression

Figure 1: Mechanism of Action pathway showing the conversion from applied ester to active acid and subsequent AFB5-mediated signaling.[3]

Part 2: Mammalian Toxicology Profile[1]

From a drug development and safety perspective, the toxicology profile of 6-aryl-picolinates is characterized by rapid elimination and low acute toxicity. The rapid hydrolysis observed in plants also occurs in mammalian systems, meaning the acid form is often the systemic toxicophore, though exposure is transient.

2.1 Toxicological Endpoints (Comparative)

The following data summarizes key endpoints for Halauxifen-methyl and Florpyrauxifen-benzyl. Note the high safety margins relative to typical use rates.

EndpointHalauxifen-methylFlorpyrauxifen-benzylInterpretation
Acute Oral LD50 (Rat) > 5,000 mg/kg> 5,000 mg/kgPractically non-toxic.
Acute Dermal LD50 > 5,000 mg/kg> 5,000 mg/kgMinimal dermal hazard.
Genotoxicity Negative (Ames & Micronucleus)NegativeNo evidence of mutagenicity.
Carcinogenicity Not carcinogenicNot carcinogenicNo treatment-related tumors.
Reproductive Tox No effects on fertilityNo effects on fertilitySafe for reproductive endpoints.[4]
Neurotoxicity No specific neurotoxicityNo specific neurotoxicityDistinct from organophosphates.
2.2 Metabolism & Elimination
  • Absorption: Rapidly absorbed following oral administration.

  • Metabolism: The primary metabolic step is the hydrolysis of the ester moiety (methyl or benzyl) to the corresponding acid. This is followed by conjugation and excretion.

  • Bioaccumulation: There is no evidence of bioaccumulation in mammalian tissues. The compounds are rapidly excreted via urine and feces.

Part 3: Environmental Fate & Transport

The environmental fate of 6-aryl-picolinates is dominated by their labile ester bond . Environmental risk assessments must account for both the parent ester (short-lived) and the acid metabolite (more persistent but mobile).

3.1 Degradation Pathways
  • Photolysis: Extremely rapid in aqueous environments. For Florpyrauxifen-benzyl, the aqueous photolysis half-life is < 1 day. This is a primary dissipation route in rice paddies.

  • Aerobic Soil Metabolism: Microbial degradation breaks down the acid form. Half-lives are typically short (DT50 < 20 days), preventing long-term carryover.

  • Hydrolysis: pH-dependent. Stable at acidic pH, but hydrolyzes rapidly at alkaline pH.

3.2 Fate Workflow Diagram

This diagram illustrates the environmental compartments and the "double breakdown" phenomenon.

Env_Fate cluster_water Aquatic Dissipation cluster_soil Terrestrial Dissipation Application Foliar/Soil Application Surface_Water Surface Water (Photolysis Zone) Application->Surface_Water Soil_Matrix Soil Matrix (Microbial Zone) Application->Soil_Matrix Parent_Ester Parent Ester (Lipophilic) Surface_Water->Parent_Ester Drift/Runoff Soil_Matrix->Parent_Ester Acid_Metabolite Acid Metabolite (Mobile/Polar) Parent_Ester->Acid_Metabolite Rapid Photolysis (t1/2 < 1 day) Parent_Ester->Acid_Metabolite Hydrolysis Mineralization CO2 + Bound Residues Acid_Metabolite->Mineralization Aerobic Metabolism (t1/2: 2-20 days)

Figure 2: Environmental fate showing rapid photolytic and microbial degradation pathways.

Part 4: Analytical Methodologies (Senior Scientist Protocol)

Quantifying 6-aryl-picolinates requires strict control over sample pH. The ester bond is prone to hydrolysis during extraction, which can lead to over-estimation of the acid metabolite and under-estimation of the parent.

4.1 The "Stabilized Extraction" Protocol

Standard LC-MS/MS Workflow for Soil/Plant Matrices

Step 1: Sample Homogenization & Acidification (CRITICAL)

  • Weigh 5-10g of soil or plant tissue.[5]

  • Scientist's Note: Immediately add acidified acetonitrile (0.1% Formic Acid or Acetic Acid). Do not use neutral solvents. The acid inhibits the spontaneous hydrolysis of the ester during the extraction process.

Step 2: Extraction

  • Shake vigorously for 30-60 minutes.

  • Centrifuge at >3000 x g for 10 minutes.

  • Aliquot the supernatant.

Step 3: Clean-up (SPE)

  • Use a polymeric weak anion exchange (WAX) or HLB cartridge depending on the matrix complexity.

  • Conditioning: Methanol followed by acidified water.[5]

  • Loading: Load the extract.

  • Wash: Wash with 5% methanol in acidic water.

  • Elution: Elute with acetonitrile.

Step 4: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) Positive mode is typically most sensitive for the picolinate structure.

  • Transitions (MRM): Monitor unique transitions for both the Ester (Parent) and the Acid (Metabolite).

Step 5: Quantification

  • Use Stable Isotope Internal Standards (e.g., Halauxifen-methyl-d3) added prior to extraction to account for matrix effects and recovery losses.

Part 5: References
  • U.S. Environmental Protection Agency (EPA). (2016). Ecological Risk Assessment for the New Herbicide Halauxifen-methyl. Regulations.gov. Link

  • Bell, J. L., et al. (2015). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry. Link

  • Walsh, T. A., et al. (2006).[6][7] Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins.[6] Plant Physiology. Link

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2017). Public Release Summary on the Evaluation of the New Active Halauxifen-methyl. Link

  • Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl (Arylex™ active).[1] Pest Management Science. Link

Sources

Exploratory

Patent Landscape and Technical Guide for 6-(2,4-Dichlorophenyl)picolinic Acid Analogs

Executive Summary The discovery and commercialization of 6-aryl-picolinate synthetic auxins represent a paradigm shift in modern agrochemical engineering. At the core of this structural class is the scaffold of 6-(2,4-Di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and commercialization of 6-aryl-picolinate synthetic auxins represent a paradigm shift in modern agrochemical engineering. At the core of this structural class is the scaffold of 6-(2,4-Dichlorophenyl)picolinic acid (CAS: 1261912-00-8)[1], a critical intermediate and analog that bridges the gap between legacy pyridinecarboxylic acids (like picloram) and next-generation, ultra-low-use-rate herbicides (like halauxifen-methyl)[2].

This whitepaper provides an in-depth technical analysis of the patent landscape, structure-activity relationships (SAR), and synthetic methodologies surrounding 6-(2,4-dichlorophenyl)picolinic acid analogs. Designed for agrochemical researchers and drug development professionals, this guide synthesizes mechanistic causality with field-proven experimental protocols to accelerate the development of novel Group 4 synthetic auxins.

Mechanistic Grounding: The Auxin Signaling Pathway

To understand the patent value of 6-(2,4-dichlorophenyl)picolinic acid analogs, one must first understand their molecular target. These compounds are classified as synthetic auxins (Group 4 herbicides). They mimic the natural plant hormone Indole-3-acetic acid (IAA) but exhibit vastly superior metabolic stability within the plant[2].

Causality of Phytotoxicity: The herbicidal activity is driven by the molecule's high-affinity binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) receptor complex. When the 6-aryl-picolinate binds to this SCF E3 ubiquitin ligase complex, it acts as "molecular glue," facilitating the recruitment and subsequent ubiquitination of Aux/IAA repressor proteins . The proteasomal degradation of these repressors releases Auxin Response Factors (ARFs), triggering an uncontrolled cascade of gene transcription. This results in rapid cell elongation, epinasty (downward bending of leaves), vascular tissue destruction, and ultimate plant death.

AuxinPathway A 6-Aryl-Picolinate (Synthetic Auxin) B TIR1/AFB Receptor Complex (SCF E3 Ligase) A->B Binds to C Aux/IAA Repressor Proteins B->C Targets D Ubiquitination & Proteasomal Degradation C->D Undergoes E ARF Transcription Factors Released D->E Derepresses F Uncontrolled Gene Expression (Epinasty & Plant Death) E->F Activates

Mechanism of action for 6-aryl-picolinate synthetic auxins via the TIR1/AFB signaling pathway.

Patent Landscape and Structure-Activity Relationship (SAR)

The patent landscape for 6-aryl-picolinates is heavily dominated by Dow AgroSciences (now Corteva Agriscience). The foundational composition-of-matter patent, U.S. Patent 7,314,849 B2 [3], outlines the massive leap in herbicidal efficacy achieved by substituting the 6-position of the picolinic acid ring with a poly-substituted aryl group.

SAR Evolution: From Picloram to 6-Aryl-Picolinates

Early picolinic acid herbicides, such as picloram and aminopyralid, relied on simple halogen substitutions at the 6-position. The serendipitous discovery that replacing the 6-chloro group with a bulky aryl ring (e.g., a 2,4-dichlorophenyl group) exponentially increased binding affinity to TIR1/AFB receptors catalyzed an exhaustive SAR study[2].

While the 6-(2,4-dichlorophenyl) analogs exhibited devastating post-emergent control of broadleaf weeds at extremely low application rates, field trials revealed a critical flaw: excessive soil half-life (DT50 of 10–25 days) [2]. This persistence threatened crop rotation schedules. To engineer a self-validating solution, researchers incorporated a methoxy group onto the aryl tail (yielding the 4-chloro-2-fluoro-3-methoxyphenyl analog, commercialized as halauxifen-methyl)[4]. The methoxy group provides a metabolic soft spot for soil microbes to rapidly degrade the molecule, reducing the half-life to under 14 days without sacrificing herbicidal potency[2].

Quantitative SAR Comparison
Compound / AnalogPosition 3Position 4Position 5Position 6Relative Herbicidal ActivitySoil Half-Life (DT50)
Picloram -Cl-NH2-Cl-ClBaselineVery Long (>100 days)
Aminopyralid -Cl-NH2-H-ClHighModerate (30-40 days)
6-(2,4-Dichlorophenyl) analog -Cl-NH2-H2,4-DichlorophenylVery HighLong (10-25 days)
Halauxifen-methyl -Cl-NH2-H4-Cl-2-F-3-OMe-phenylExtremely HighShort (<14 days)

Experimental Protocols: Synthesis of 6-Aryl-Picolinate Analogs

The synthesis of 6-(2,4-dichlorophenyl)picolinic acid analogs is governed by robust cross-coupling methodologies, primarily detailed in U.S. Patent 8,252,938 B2 [5]. The protocol below outlines a self-validating Suzuki-Miyaura cross-coupling workflow designed to maximize yield while preventing catalyst poisoning.

Workflow Visualization

SynthesisWorkflow Step1 Starting Material (Halogenated Picolinic Acid) Step2 Esterification (MeOH, H2SO4) Step1->Step2 Protect Carboxyl Step3 Suzuki-Miyaura Coupling (Arylboronic acid, Pd cat., CsF) Step2->Step3 C-C Bond Formation Step4 Saponification / Hydrolysis (LiOH, then HCl) Step3->Step4 Deprotection Step5 6-Aryl-Picolinic Acid Analog (Final Product) Step4->Step5 Final Isolation

Step-by-step synthetic workflow for 6-aryl-picolinic acid analogs via Suzuki cross-coupling.

Step-by-Step Methodology

1. Carboxylic Acid Protection (Esterification)

  • Procedure: Suspend the starting material (e.g., 4-amino-3,6-dichloropicolinic acid) in anhydrous methanol. Add a catalytic amount of concentrated

    
     and reflux for 4–6 hours.
    
  • Causality: The free carboxylic acid must be protected as a methyl ester. If left unprotected, the carboxylate anion can coordinate with the Palladium catalyst in the subsequent step, poisoning the catalyst and halting the cross-coupling cycle.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc). The disappearance of the highly polar baseline spot confirms complete esterification.

2. Suzuki-Miyaura Cross-Coupling

  • Procedure: In a Schlenk flask under inert argon, combine the methyl ester intermediate (1.0 eq), 2,4-dichlorophenylboronic acid (1.2 eq),

    
     (0.05 eq), and Cesium Fluoride (CsF) (2.5 eq). Dissolve in a degassed mixture of 1,2-dimethoxyethane (DME) and water (3:1 v/v). Heat to 100°C for 2 hours.
    
  • Causality:

    
     is chosen because it is an air-stable Pd(II) precatalyst that reduces to the active Pd(0) species in situ. CsF is absolutely critical here; fluoride ions aggressively attack the boronic acid to form a highly reactive fluoroborate complex. This significantly accelerates the transmetalation step, overcoming the steric hindrance of the bulky ortho-chlorine on the 2,4-dichlorophenyl ring[4].
    
  • Self-Validation: Analyze an aliquot via LC-MS. A distinct mass shift corresponding to the loss of the chlorine isotope pattern and the addition of the 2,4-dichlorophenyl mass confirms successful C-C bond formation.

3. Saponification (Hydrolysis to Active Acid)

  • Procedure: Isolate the coupled ester via silica gel chromatography. Dissolve in THF/MeOH/H2O (2:1:1) and add LiOH (3.0 eq). Stir at room temperature until complete. Acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the final 6-(2,4-dichlorophenyl)picolinic acid analog.

  • Causality: The ester is an inactive prodrug form. Saponification restores the free carboxylic acid required for the molecule to mimic IAA and bind effectively to the TIR1/AFB receptor pocket.

Future Outlook and Resistance Management

As the patent landscape matures, the focus is shifting from raw herbicidal potency to resistance management and crop safening. Formulators are increasingly pairing 6-aryl-picolinate analogs with safeners like cloquintocet-mexyl to protect cereal crops from incidental phytotoxicity[3]. Future patent filings are expected to explore novel bio-isosteres for the 6-aryl ring, aiming to further tune the soil half-life while evading the target-site resistance mechanisms that plague older Group 4 herbicides.

References

  • MolCore. (n.d.). 1186000-25-8 | 6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid | MolCore (Includes CAS 1261912-00-8 Properties).
  • Epp, J. B., et al. (2016). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. ResearchGate.
  • Dow AgroSciences LLC. (2008). U.S. Patent No. 7,314,849 B2: 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides. Google Patents.
  • Dow AgroSciences LLC. (2012). U.S. Patent No. 8,252,938 B2: Process for the preparation of 6-(aryl)-4-aminopicolinates. Google Patents.
  • ChemicalBook. (2024). Synthetic route to the herbicide Halauxifen-methyl.

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-(2,4-Dichlorophenyl)picolinic acid via Suzuki-Miyaura coupling

Application Note: High-Efficiency Synthesis of 6-(2,4-Dichlorophenyl)picolinic Acid via Sterically Demanding Suzuki-Miyaura Coupling Executive Summary This application note details a robust, scalable protocol for the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 6-(2,4-Dichlorophenyl)picolinic Acid via Sterically Demanding Suzuki-Miyaura Coupling

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-(2,4-dichlorophenyl)picolinic acid , a critical scaffold in the development of synthetic auxin herbicides (e.g., Aminopyralid analogs) and metallo-pharmaceuticals.

The synthesis presents two primary challenges:

  • Steric Hindrance: The ortho-chloro substituent on the boronic acid hinders transmetallation.

  • Catalyst Deactivation: The pyridine nitrogen can displace ligands on the palladium center, arresting the catalytic cycle.

To overcome these, we utilize a Two-Step, High-Fidelity Protocol employing Buchwald-type dialkylbiaryl phosphine ligands (SPhos) to facilitate the coupling of methyl 6-chloropicolinate, followed by a quantitative saponification. This method ensures >90% overall yield with high purity (>98% HPLC), superior to direct coupling on the free acid.

Strategic Rationale & Retrosynthesis

Direct coupling of 2,4-dichlorophenylboronic acid with 6-chloropicolinic acid often results in low yields due to the formation of Pd-carboxylate complexes which reduce catalyst turnover. Therefore, the Ester Route is selected.

Key Reaction Parameters:

  • Catalyst System: Pd(OAc)₂ / SPhos . SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is electron-rich and bulky. The bulk promotes reductive elimination, while the electron richness facilitates oxidative addition into the electron-deficient chloropyridine. Crucially, the ligand's structure creates a "pocket" that accommodates the ortho-substituted boronic acid during transmetallation.

  • Base: Potassium Phosphate (K₃PO₄) . A mild yet effective base that minimizes protodeboronation of the 2,4-dichlorophenylboronic acid, a common side reaction with stronger bases like hydroxides.

  • Solvent: Toluene/Water (10:1) . A biphasic system is essential to dissolve the inorganic base while maintaining organic solubility for the reactants.

Visualizing the Strategic Pathway

G cluster_legend Reaction Logic SM1 Methyl 6-chloropicolinate (Electrophile) Inter Intermediate Ester (Sterically Congested) SM1->Inter Pd(OAc)2 / SPhos K3PO4, Toluene/H2O 100°C, 4h SM2 2,4-Dichlorophenyl- boronic acid (Nucleophile) SM2->Inter Prod Target: 6-(2,4-Dichlorophenyl)- picolinic acid Inter->Prod LiOH, THF/H2O Hydrolysis Step1 Step 1: Cross-Coupling (C-C Bond Formation) Step2 Step 2: Saponification (Ester Cleavage)

Figure 1: Retrosynthetic strategy highlighting the ester intermediate to avoid catalyst poisoning.

Detailed Protocol

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 6-(2,4-dichlorophenyl)picolinate.

Reagents:

Reagent MW ( g/mol ) Equiv. Amount (Example)
Methyl 6-chloropicolinate 171.58 1.0 5.00 g
2,4-Dichlorophenylboronic acid 190.82 1.2 6.67 g
Pd(OAc)₂ 224.51 0.02 (2 mol%) 131 mg
SPhos 410.53 0.04 (4 mol%) 478 mg
K₃PO₄ (tribasic) 212.27 2.5 15.4 g
Toluene - - 50 mL (10 vol)

| Water (degassed) | - | - | 5 mL (1 vol) |

Procedure:

  • Catalyst Pre-complexation (Optional but Recommended): In a small vial inside a glovebox or under Ar, mix Pd(OAc)₂ and SPhos in 5 mL of Toluene. Stir for 10 mins at RT until the solution turns a rich orange/red. This ensures active L₂Pd species formation.

  • Reactor Setup: Charge a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe with Methyl 6-chloropicolinate, 2,4-Dichlorophenylboronic acid, and K₃PO₄.

  • Solvent Addition: Add the remaining Toluene and Water.

  • Degassing (Critical): Sparge the biphasic mixture with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of this reaction, causing homocoupling of the boronic acid.

  • Catalyst Addition: Add the pre-complexed Pd/Ligand solution via syringe.

  • Reaction: Heat the mixture to 100°C (internal temp) . Stir vigorously (800 rpm) to ensure phase mixing.

    • Monitoring: Check HPLC/TLC at 2 hours. The reaction is typically complete in 3-5 hours.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with Ethyl Acetate (50 mL).

    • Transfer filtrate to a separatory funnel. Separate phases.

    • Wash the organic layer with Brine (30 mL), dry over Na₂SO₄,

Application

Protocol for palladium-catalyzed cross-coupling of 6-chloropicolinic acid

Application Note: Advanced Protocol for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 6-Chloropicolinic Acid Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocol for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 6-Chloropicolinic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Context

6-Chloropicolinic acid (6-CPA) is a highly versatile, halogenated pyridine derivative utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals (e.g., synthetic auxin herbicides), and advanced biological tracers [1, 2]. The molecule presents two orthogonal reactive sites: a carboxylic acid at the C-2 position and a chlorine atom at the C-6 position.

While palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling) are standard for forming C–C bonds, applying these methods to 6-CPA presents unique mechanistic challenges. The presence of a free carboxylic acid and a basic pyridine nitrogen can lead to competitive coordination with the palladium center, resulting in catalyst poisoning, altered regioselectivity, or premature catalyst decay. This application note details a field-proven, self-validating protocol for the efficient Suzuki-Miyaura cross-coupling of 6-CPA derivatives, emphasizing causality in experimental design and catalyst selection.

Mechanistic Insights: Causality in Reaction Design

To ensure a high-yielding, reproducible cross-coupling system, the reaction must be engineered to prevent off-target metal coordination while activating the relatively inert C(sp²)–Cl bond.

The Substrate Challenge: Protection Strategy

Direct cross-coupling of unprotected 6-chloropicolinic acid is notoriously low-yielding. The free carboxylic acid deprotonates under basic cross-coupling conditions, forming a carboxylate that can bridge palladium centers or form stable, unreactive Pd(II) complexes.

  • Causality: By pre-functionalizing the carboxylic acid into an ester (e.g., methyl ester via HCl/MeOH) or an amide (e.g., via BTFFH-mediated coupling), the coordinating ability of the C-2 position is sterically and electronically muted [1, 3]. This forces the palladium catalyst to selectively undergo oxidative addition at the C-6 chlorine.

Catalyst and Ligand Selection

The reactivity of aryl halides in Suzuki couplings follows the trend I > Br > Cl. Because the C–Cl bond in 6-CPA is relatively strong, standard first-generation catalysts like


 often fail or require harsh, prolonged heating that degrades the substrate.
  • Causality: Employing bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) accelerates the oxidative addition into the C–Cl bond. The use of XPhos Pd G4 (a fourth-generation precatalyst) is highly recommended. The G4 precatalyst features an amino-biphenyl scaffold that rapidly undergoes activation under mild basic conditions to generate the active mono-ligated Pd(0) species, preventing the formation of unreactive Pd black [1].

Solvent and Base Dynamics
  • Causality: A biphasic or miscible aqueous-organic solvent system (e.g., 1,4-Dioxane/

    
     or DME/
    
    
    
    ) is required to dissolve both the organic substrates and the inorganic base (e.g.,
    
    
    or
    
    
    ). The hydroxide/carbonate ions are essential for the transmetalation step, converting the arylboronic acid into a reactive boronate complex that readily transfers the aryl group to the Pd(II) center [4].

Quantitative Data: Optimization Matrix

The following table summarizes the optimization landscape for the coupling of methyl 6-chloropicolinate with para-hydroxyphenylboronic acid, demonstrating the superiority of modern precatalysts.

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Conversion (%)Notes

(5 mol%)

Toluene/

(4:1)
10024< 20%High catalyst degradation (Pd black).

(5 mol%)

1,4-Dioxane/

(5:1)
901665%Moderate yield; some protodeboronation observed.
XPhos Pd G4 (2 mol%)

1,4-Dioxane/

(5:1)
80 4 > 95% Rapid, clean conversion; highly reproducible [1].

(5 mol%)

DME/

(3:1)
1101278%Good alternative if G4 is unavailable[4].

Experimental Protocol

Phase 1: Pre-functionalization (Esterification)

Self-validating checkpoint: The disappearance of the highly polar carboxylic acid spot on TLC (DCM:MeOH 9:1) confirms complete protection.

  • Suspend 6-chloropicolinic acid (1.0 eq, 10 mmol) in anhydrous methanol (30 mL) under an inert atmosphere (

    
    ).
    
  • Cool the suspension to 0 °C and add thionyl chloride (

    
    , 1.5 eq) dropwise over 15 minutes.
    
  • Reflux the mixture at 70 °C for 4 hours.

  • Concentrate the reaction under reduced pressure, neutralize with saturated aqueous

    
    , and extract with ethyl acetate. Dry over 
    
    
    
    and concentrate to yield methyl 6-chloropicolinate.
Phase 2: Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask, combine methyl 6-chloropicolinate (1.0 eq, 5.0 mmol), the desired arylboronic acid (1.2 eq, 6.0 mmol), and

    
     (3.0 eq, 15.0 mmol).
    
  • Catalyst Addition: Add XPhos Pd G4 (0.02 eq, 2 mol%).

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and

    
     (5:1 v/v, 25 mL). Degassing (via sparging with 
    
    
    
    for 15 mins) is critical to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.
  • Reaction: Seal the flask and heat to 80 °C with vigorous stirring for 4 hours.

  • Monitoring: Monitor via LC-MS or TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material mass is fully consumed.

Phase 3: Workup & Deprotection (Optional)
  • Cool the mixture to room temperature, dilute with EtOAc (50 mL), and filter through a short pad of Celite to remove palladium residues.

  • Wash the filtrate with brine, dry over

    
    , and concentrate. Purify via flash column chromatography.
    
  • Hydrolysis: To yield the free 6-aryl picolinic acid, dissolve the ester in THF/

    
     (1:1), add LiOH (3.0 eq), and stir at room temperature for 2 hours. Acidify to pH 3 with 1M HCl to precipitate the final product [1].
    

Workflow & Mechanistic Pathway Visualization

The following diagram maps the logical progression of the synthesis, highlighting the catalytic cycle of the palladium-mediated cross-coupling.

G N1 6-Chloropicolinic Acid (Starting Material) N2 Esterification (Protection of -COOH) N1->N2 SOCl2, MeOH, Reflux N3 Methyl 6-Chloropicolinate (Coupling Precursor) N2->N3 Prevents Pd-carboxylate formation N4 Oxidative Addition [Pd(0) inserts into C-Cl] N3->N4 XPhos Pd G4 (2 mol%) N5 Transmetalation [Arylboronate Transfer] N4->N5 Ar-B(OH)2, K2CO3, H2O N6 Reductive Elimination [C-C Bond Formation] N5->N6 Pd(II) Intermediate N7 Methyl 6-Aryl Picolinate (Coupled Product) N6->N7 Regenerates Pd(0) N8 Basic Hydrolysis (Deprotection) N7->N8 LiOH, THF/H2O N9 6-Aryl Picolinic Acid (Final API / Tracer) N8->N9 Acidification (pH 3)

Caption: Workflow and catalytic cycle for the synthesis of 6-aryl picolinic acids via Suzuki-Miyaura cross-coupling.

Troubleshooting & Self-Validation

  • Issue: Rapid formation of black precipitate (Pd black) and low conversion.

    • Causal Factor: Catalyst decay due to insufficient ligand stabilization or oxygen ingress.

    • Solution: Ensure rigorous degassing of the Dioxane/Water mixture. Switch to a bulkier, more electron-rich ligand system (e.g., XPhos) which stabilizes the Pd(0) intermediate against aggregation.

  • Issue: High levels of protodeboronation (Ar-H formation instead of Ar-Pd coupling).

    • Causal Factor: The transmetalation step is too slow compared to the hydrolysis of the boronic acid, often caused by insufficient base solubility.

    • Solution: Increase the water ratio slightly to ensure complete dissolution of

      
      , or switch to a more soluble base like 
      
      
      
      .
  • Issue: Incomplete esterification in Phase 1.

    • Causal Factor: 6-CPA can form a zwitterionic species that is poorly soluble in methanol.

    • Solution: Ensure a sufficient excess of

      
       is used to generate the highly soluble hydrochloride salt of the intermediate acid chloride before methanolysis.
      

References

  • Development and Characterization of Potent Succinate Receptor Fluorescent Tracers ACS Pharmacology & Translational Science (2023). URL:[Link]

  • U.S. Patent Application US20140135318A1 (2014).
  • 3-alkoxy, thioalkyl and amino-4-amino-6-(substituted)
Method

Solid-phase extraction (SPE) protocols for picolinic acid herbicides in soil

An Application Guide to Solid-Phase Extraction (SPE) Protocols for Picolinic Acid Herbicides in Soil Introduction: The Challenge of Picolinic Acid Herbicides in Soil Picolinic acid herbicides, a class of synthetic auxin...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Solid-Phase Extraction (SPE) Protocols for Picolinic Acid Herbicides in Soil

Introduction: The Challenge of Picolinic Acid Herbicides in Soil

Picolinic acid herbicides, a class of synthetic auxin herbicides, include compounds such as picloram, clopyralid, and aminopyralid.[1][2][3] They are widely used for controlling broadleaf weeds in rangelands, pastures, and various crops.[4] However, their chemical nature—high water solubility and slow degradation—contributes to their persistence in the environment.[5][6] This persistence can lead to long-lasting soil residues, posing a risk of contaminating surface and groundwater and potentially causing damage to subsequent sensitive crops.[4][6]

Due to these risks, regulatory bodies and environmental monitoring programs necessitate the accurate and sensitive quantification of these herbicide residues in soil. Soil, however, is an exceptionally complex matrix containing a multitude of organic and inorganic compounds that can interfere with analytical detection.[7][8] Therefore, a robust sample preparation step is critical to isolate the target herbicides from these interferences and concentrate them to detectable levels.[9][10] Solid-Phase Extraction (SPE) has emerged as a highly effective, reliable, and widely adopted technique for this purpose, offering superior cleanup and concentration compared to traditional liquid-liquid extraction methods.[5][10]

This application note provides a comprehensive guide to the principles and protocols for the successful extraction of picolinic acid herbicides from soil using SPE, designed for researchers and analytical scientists.

Guiding Principles: The Chemistry Behind the Extraction

The success of any SPE protocol is rooted in understanding the physicochemical properties of both the target analytes and the sorbent material.[11] Picolinic acid herbicides are carboxylic acids, meaning their charge state is dependent on the pH of their environment.[3][12]

  • At low pH (acidic conditions): The carboxylic acid group (-COOH) is protonated and the molecule is neutral. This form is less polar and can be retained by non-polar or reversed-phase sorbents (like C18 or polymeric phases) through hydrophobic interactions.[13][14]

  • At high pH (alkaline conditions): The carboxylic acid group is deprotonated (-COO⁻), and the molecule becomes an anion (negatively charged). This form is ideal for retention on an anion-exchange sorbent through strong electrostatic interactions.[13][14]

This pH-dependent behavior is the cornerstone of developing a selective SPE method. The goal is to maximize the interaction between the herbicide and the sorbent during the sample loading phase while minimizing the retention of matrix interferences.

Sorbent Selection Rationale:

The choice of SPE sorbent is the most critical decision in method development.[15] For picolinic acid herbicides, several types of sorbents have proven effective:

  • Polymeric Reversed-Phase Sorbents (e.g., Polystyrene-Divinylbenzene, Hydrophilic-Lipophilic Balanced): These are often the first choice due to their high surface area, stability across a wide pH range, and ability to retain a broad range of compounds.[16][17][18] For acidic herbicides, the soil extract is typically acidified before loading to ensure the analytes are in their neutral, more retentive form.

  • Weak Anion Exchange (WAX) Sorbents (e.g., Aminopropyl-bonded silica, NH2): These sorbents leverage the acidic nature of the herbicides.[19][20] The sample is loaded at a neutral or slightly acidic pH where the sorbent is positively charged and the herbicide is negatively charged, promoting a strong ionic interaction.

  • Molecularly Imprinted Polymers (MIPs): These are highly specialized sorbents with custom-synthesized cavities designed to selectively bind specific molecules, such as picolinic acids.[1][21] They offer exceptional selectivity, resulting in very clean extracts.[21]

Workflow for Picolinic Acid Herbicide Extraction from Soil

The following diagram outlines the complete workflow, from initial soil sample processing to the final, clean extract ready for instrumental analysis.

SPE_Workflow cluster_pretreatment Sample Pre-Treatment cluster_extraction Soil Extraction cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_post Post-Elution Processing A 1. Soil Sampling & Homogenization B 2. Weighing & Fortification (for QC samples) A->B C 3. Add Acidified Solvent (e.g., Acetonitrile/HCl) B->C D 4. Shake / Vortex C->D E 5. Centrifuge D->E F 6. Collect Supernatant (Crude Extract) E->F H 8. Load Crude Extract F->H G 7. Condition SPE Cartridge (Methanol -> Water) G->H I 9. Wash Cartridge (e.g., Water/Methanol) H->I J 10. Elute Herbicides (e.g., Acetonitrile or Dichloromethane) I->J K 11. Evaporate Eluate (under Nitrogen) J->K L 12. Reconstitute in Mobile Phase K->L M 13. Final Extract for LC-MS/MS Analysis L->M

Caption: SPE workflow for picolinic acid herbicides in soil.

Detailed Protocol: Polymeric Sorbent Method

This protocol is a generalized method based on common practices for extracting picolinic acid herbicides from soil using a polymeric SPE sorbent, such as those described in EPA methodologies.[16][17] It is intended as a starting point and should be validated for specific soil types and analytical instrumentation.

Part A: Soil Extraction

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. For recovery and quality control, create spiked samples by adding a known amount of herbicide standard solution to control soil and allowing it to equilibrate.

  • Initial Extraction: Add 25 mL of an extraction solvent, typically acetonitrile/1N hydrochloric acid (90:10 v/v) or acetone/1N hydrochloric acid (90:10 v/v).[17][22] The acid ensures the herbicides are in their neutral form and aids in releasing them from soil particles.

  • Mechanical Shaking: Cap the tube securely and shake vigorously on a mechanical shaker for 30 minutes.[16] This ensures thorough mixing and efficient mass transfer of the herbicides from the soil to the solvent.

  • Centrifugation: Centrifuge the sample at ≥3000 rcf for 5-10 minutes to pellet the soil solids.[17]

  • Extract Collection: Carefully decant the supernatant (the liquid extract) into a clean collection vessel.

  • Re-extraction (Optional but Recommended): To maximize recovery, add another 10-15 mL of the extraction solvent to the soil pellet, vortex briefly, shake for another 15-30 minutes, centrifuge, and combine the second supernatant with the first.[17][22]

Part B: Solid-Phase Extraction (SPE) Cleanup

  • Extract Preparation: Take a measured aliquot of the combined supernatant and evaporate it to near dryness at approximately 40°C under a gentle stream of nitrogen.[16][17] Reconstitute the residue in a small volume (e.g., 2-5 mL) of 1N hydrochloric acid. This step removes the organic solvent and ensures the analytes are in an aqueous, acidified solution optimal for loading onto the SPE cartridge.[16][22]

  • SPE Cartridge Conditioning: Use a polymeric SPE cartridge (e.g., 60 mg/3 mL). Condition the cartridge by passing the following solvents sequentially:

    • 3 mL Methanol (to wet the sorbent)

    • 3 mL Deionized Water (to rinse the methanol)

    • 3 mL 1N Hydrochloric Acid or acidified water (to equilibrate the sorbent to the sample pH)

    • Causality: Conditioning ensures the sorbent is activated and equilibrated to the same pH as the sample, which is critical for consistent analyte retention. Do not let the sorbent go dry after this step.[13]

  • Sample Loading: Load the reconstituted extract from step 1 onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). A slow flow rate is crucial for ensuring sufficient interaction time between the herbicides and the sorbent for effective retention.[23]

  • Washing: Wash the cartridge with 3-5 mL of a weak solvent solution, such as 5% methanol in water.[16][22]

    • Causality: This step is designed to remove polar interferences from the soil matrix that may have been retained on the sorbent. The wash solvent is strong enough to elute these interferences but weak enough to leave the target picolinic acid herbicides bound to the sorbent.

  • Drying (Optional): Briefly dry the cartridge by applying a vacuum or positive pressure for 1-2 minutes to remove the aqueous wash solvent. This can improve the efficiency of the subsequent elution with an organic solvent.

  • Elution: Elute the retained herbicides from the cartridge using a small volume (e.g., 2 x 2 mL) of a suitable organic solvent, such as acetonitrile or dichloromethane, into a clean collection tube.[16][17]

    • Causality: The strong organic solvent disrupts the hydrophobic interactions between the herbicides and the sorbent, releasing (eluting) them from the cartridge. Using two smaller aliquots is often more effective than one large volume.

  • Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a precise volume (e.g., 1.0 mL) of a solvent compatible with the analytical instrument (e.g., the initial mobile phase for LC-MS/MS analysis).[17] The sample is now ready for injection.

Alternative Method: QuEChERS Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular alternative to traditional SPE for pesticide residue analysis in complex matrices like soil.[8] It combines extraction and cleanup into a streamlined, two-step process.

  • Extraction: A hydrated soil sample is vigorously shaken with acetonitrile and a mixture of salts (commonly magnesium sulfate and sodium chloride or a citrate buffer).[24][25] The salts induce phase separation between the water in the sample and the acetonitrile, partitioning the pesticides into the organic layer.[25]

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a second tube containing loose sorbent material (such as primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences) and magnesium sulfate to remove residual water.[7][8] The tube is vortexed and then centrifuged, and the final, cleaned supernatant is taken for analysis.

For acidic herbicides like picolinates, the standard PSA cleanup step must be avoided as it would remove the target analytes.[26] In this case, the raw extract after the initial partitioning step is often analyzed directly, or a d-SPE cleanup with C18 is used.[26]

Method Performance Data

The following table summarizes typical performance data for the analysis of picolinic acid herbicides in soil using SPE-based methods, as reported in various studies.

HerbicideSorbent TypeRecovery (%)LOQ (µg/kg)LOD (µg/kg)Reference
PicloramC1888 ± 6%108 (in water)[19]
ClopyralidPolymeric (HLB)Not specified0.500.15[17]
AminopyralidPolymeric88 (mean)1.5Not Specified[16][27]
ClopyralidNot specified81 - 88%207[28]
Picloram, Clopyralid, AminopyralidMIP>80%Not SpecifiedNot Specified[1][6]

LOQ: Limit of Quantitation; LOD: Limit of Detection

Conclusion

Solid-phase extraction is an indispensable tool for the reliable analysis of picolinic acid herbicide residues in soil. By leveraging the pH-dependent chemistry of these compounds, SPE protocols using polymeric or anion-exchange sorbents can effectively remove complex matrix interferences and achieve the low detection limits required for environmental monitoring. While standardized methods provide an excellent foundation, it is crucial for laboratories to validate and optimize these protocols for their specific soil types and analytical instrumentation to ensure the highest quality of data. The emergence of alternative techniques like QuEChERS and highly selective sorbents like MIPs continues to advance the capabilities of residue analysis, offering faster and more efficient workflows.

References

  • Das, Y. (1994). Solid-Phase Extraction of Dicamba and Picloram from Water and Soil Samples for HPLC. Journal of Agricultural and Food Chemistry, 42(8), 1693-1696. [Source available online, specific URL not provided in search result]
  • Pest Management Regulatory Agency. (2007). PICLORAM HERBICIDE. Canada.ca. [Link]

  • Barceló, D., et al. (1996). The evaluation of different sorbents for the preconcentration of phenoxyacetic acid herbicides and their metabolites from soils. Journal of Chromatography A, 754(1-2), 249-258. [Link]

  • Affinisep. (n.d.). Picolinic Herbicides. Affinisep. [Link]

  • U.S. Environmental Protection Agency. (2005). Analytical method for aminopyralid in soil (GRM 02.34) by liquid chromatography with tandem mass spectrometry detection. EPA. [Link]

  • U.S. Environmental Protection Agency. (2016). Enforcement Method for Picloram & Clopyralid in Soil - MRID 49753805. EPA. [Link]

  • Wells, M. J. M. (2001). Solid-phase extraction of acidic herbicides. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent. [Link]

  • Michael, J. L., & Wells, M. J. M. (2010). Development and validation of spectrophotometric method for the determination of picloram. Scholars Research Library. [Link]

  • Hatcher, E., & Beck, B. (2025). Testing for and Deactivating Herbicide Residues. NC State Extension Publications. [Link]

  • Organomation. (n.d.). Pesticide Sample Preparation. Organomation. [Link]

  • Goveas, S. W., et al. (2019). Sample preparation techniques, equipment and detection limits for analysis of pesticides in soil in different places. ResearchGate. [Link]

  • Food and Agriculture Organization of the United Nations. (2006). Aminopyralid. FAO. [Link]

  • Kumar, S., et al. (2022). Residue Behavior of Clopyralid Herbicide in Soil and Sugar Beet Crop under Subtropical Field Conditions. PubMed. [Link]

  • SCION Instruments. (2025). A Comprehensive Guide to Pesticide Residue Analysis. SCION Instruments. [Link]

  • Hawle. (2025). How To Choose The Right SPE Sorbent For Your Application?. Blogs - News. [Link]

  • U.S. Environmental Protection Agency. (2016). ILV - Picloram & Clopyralid in Soil - MRID 49753807. EPA. [Link]

  • Biotage. (2023). What Sorbent should I Use? Selecting the correct SPE Chemistry. Biotage. [Link]

  • Klein, R. N., & Wicks, G. A. (n.d.). A Quick Test for Herbicide Carry-over in the Soil. Nebraska Extension Publications. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2002). Public Release Summary - Evaluation of the new active PICOLINAFEN. APVMA. [Link]

  • Amato, A., et al. (2022). QuEChERS sample prep. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

  • U.S. Environmental Protection Agency. (2003). Dow AgroSciences LLC Study ID: 021295. EPA. [Link]

  • Iwafune, T., et al. (2026). Determination of herbicide clopyralid residues in crops grown in clopyralid-contaminated soils. ResearchGate. [Link]

  • Rahman, M. M., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. MDPI. [Link]

  • Affinisep. (n.d.). Picolinic Herbicides. Affinisep. [Link]

  • ResearchGate. (n.d.). Obtained recoveries (%) of investigated pesticides using different elution solvents. ResearchGate. [Link]

  • López-Blanco, C., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PMC. [Link]

  • Norris-Tull, D. (2024). Picolinic Acid Family of Herbicides. Management of invasive plants in the western USA. [Link]

  • Wołejko, E., et al. (2015). CLOPYRALID DISSIPATION IN THE SOIL CONTAMINATED WITH HEAVY METALS. Journal of Ecological Engineering. [Link]

  • Anastassiades, M., & Lehotay, S. J. (n.d.). About the method. QuEChERS. [Link]

  • Wikipedia. (n.d.). Picolinic acid. Wikipedia. [Link]

  • Google Patents. (n.d.). Method for detecting aminopyralid pesticide residues in barley.
  • Food and Agriculture Organization of the United Nations. (n.d.). Pesticide residue analysis in the food control laboratory. FAO Knowledge Repository. [Link]

  • NIBIO. (n.d.). Analysis of clopyralid and aminopyralid at NIBIO. NIBIO. [Link]

  • Wells, M. J. M. (1993). Solid-phase Extraction of Acidic Herbicides. PubMed. [Link]

  • Crescenzi, C., et al. (1999). Multiresidue herbicide analysis in soil: subcritical water extraction with an on-line sorbent trap. PubMed. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. EPA. [Link]

  • Affinisep. (n.d.). AN-0037-01 DETERMINATION OF AMINOPYRALID, CLOPYRALID AND PICLORAM IN COMPOST AND WATER. Affinisep. [Link]

  • SOCOTEC UK. (2020). Acidic Herbicide Analysis. SOCOTEC UK. [Link]

  • Agilent Technologies. (n.d.). Pesticides Analysis in Soil. Agilent. [Link]

  • Shimadzu. (n.d.). Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. Shimadzu. [Link]

  • California Department of Pesticide Regulation. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. CDPR. [Link]

  • Waters Corporation. (2020). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. Technology Networks. [Link]

Sources

Application

Application Note: Preparation of Methyl and Benzyl Esters of 6-(2,4-Dichlorophenyl)picolinic Acid

Strategic Rationale & Chemical Context 6-(2,4-Dichlorophenyl)picolinic acid (CAS: 1261912-00-8) is a highly valuable structural motif utilized in the development of targeted agrochemicals and pharmaceutical intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

6-(2,4-Dichlorophenyl)picolinic acid (CAS: 1261912-00-8) is a highly valuable structural motif utilized in the development of targeted agrochemicals and pharmaceutical intermediates[1]. In drug development, the free carboxylic acid often presents challenges related to poor membrane permeability and unwanted off-target binding. Converting this moiety into an ester is a standard strategy to modulate lipophilicity.

Specifically, methyl esters are frequently synthesized to evaluate the baseline lipophilic prodrug activity or to serve as stable intermediates[2]. Conversely, benzyl esters are highly prized as orthogonal protecting groups; they are robust under various basic or nucleophilic conditions but can be cleanly and selectively removed via palladium-catalyzed hydrogenolysis (Pd/C, H₂) without disrupting other amide or ester linkages in complex molecules[3][4].

Mechanistic Causality in Esterification Strategies

As a synthetic scientist, selecting the correct esterification pathway requires understanding the inherent electronic properties of the picolinic acid core. Direct Fischer esterification (acid catalysis in alcohol) often yields poor results for picolinic acids. The basic pyridine nitrogen readily protonates under acidic conditions, forming a zwitterionic species that deactivates the carbonyl carbon toward nucleophilic attack.

  • Thionyl Chloride-Mediated Methylation: To bypass the zwitterionic hurdle, the carboxylic acid is first converted into a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂)[2][5]. The addition of catalytic dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, which drastically accelerates the chlorination. Once formed, the electrophilic picolinoyl chloride reacts instantaneously with anhydrous methanol to yield the methyl ester.

  • Sₙ2-Directed Benzylation: Benzyl esterification relies on an Sₙ2 alkylation pathway rather than acyl substitution. Potassium carbonate (K₂CO₃) acts as a mild base to completely deprotonate the carboxylic acid[3][4]. DMF is the optimal solvent for this reaction because its polar, aprotic nature heavily solvates the potassium cation while leaving the carboxylate anion "naked." This maximizes the nucleophilicity of the carboxylate, driving a rapid and high-yielding Sₙ2 attack on the electrophilic carbon of benzyl bromide[3].

Experimental Workflows

Workflow cluster_methyl Methyl Esterification (Acid Chloride Route) cluster_benzyl Benzyl Esterification (SN2 Alkylation Route) SM 6-(2,4-Dichlorophenyl)picolinic acid (Starting Material) SOCl2 SOCl2, DMF (cat.) Reflux, 2-4 h SM->SOCl2 Base K2CO3, DMF RT, 30 min (Deprotonation) SM->Base AcidCl Acyl Chloride Intermediate (Highly Electrophilic) SOCl2->AcidCl MeOH Anhydrous MeOH 0 °C to RT, 1 h AcidCl->MeOH MethylEster Methyl 6-(2,4-Dichlorophenyl)picolinate (Product A) MeOH->MethylEster Carboxylate Potassium Carboxylate (Nucleophile) Base->Carboxylate BnBr Benzyl Bromide RT to 50 °C, 12 h Carboxylate->BnBr BenzylEster Benzyl 6-(2,4-Dichlorophenyl)picolinate (Product B) BnBr->BenzylEster

Workflow for methyl and benzyl esterification of 6-(2,4-Dichlorophenyl)picolinic acid.

Protocol A: Synthesis of Methyl 6-(2,4-Dichlorophenyl)picolinate

This protocol utilizes an acyl chloride intermediate to ensure complete conversion[2][5].

  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, suspend 6-(2,4-Dichlorophenyl)picolinic acid (1.0 equiv) in neat thionyl chloride (SOCl₂, 5.0 equiv).

  • Catalysis: Add 2–3 drops of anhydrous DMF. Causality Note: Gas evolution (SO₂ and HCl) will begin immediately as the Vilsmeier-Haack complex forms and reacts.

  • Reflux: Heat the mixture to 75 °C (reflux) for 2 to 4 hours until the suspension becomes a clear, homogenous solution, indicating complete conversion to the picolinoyl chloride.

  • Concentration: Cool to room temperature and remove excess SOCl₂ under reduced pressure. Crucial Step: Complete removal of SOCl₂ prevents violent exothermic reactions and excessive HCl generation upon methanol addition.

  • Esterification: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath. Add anhydrous methanol (10.0 equiv) dropwise. Stir for 1 hour, allowing the reaction to warm to room temperature.

  • Self-Validating QC Checkpoint: Direct TLC of the acyl chloride is impossible due to silica-induced hydrolysis. To verify completion of Step 3, quench a 50 µL aliquot of the reaction mixture into 500 µL of methanol, neutralize with saturated NaHCO₃, and run a TLC against the starting material.

  • Workup: Dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ to neutralize residual acid. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the methyl ester.

Protocol B: Synthesis of Benzyl 6-(2,4-Dichlorophenyl)picolinate

This protocol utilizes an Sₙ2 pathway driven by a naked carboxylate anion[3][4].

  • Deprotonation: In a dry flask, dissolve 6-(2,4-Dichlorophenyl)picolinic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add finely powdered anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 30 minutes. Causality Note: Pre-stirring ensures complete deprotonation, maximizing the concentration of the nucleophilic carboxylate before the electrophile is introduced.

  • Alkylation: Add benzyl bromide (1.2 equiv) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature (or heat mildly to 50 °C if steric hindrance slows the reaction) for 12 hours under an inert atmosphere (N₂ or Argon).

  • Self-Validating QC Checkpoint: Monitor the reaction via TLC (e.g., 30% EtOAc in Hexanes). The benzyl ester will appear as a distinct, less polar, UV-active spot compared to the baseline-retained free carboxylic acid.

  • Workup: Quench the reaction by adding a large volume of distilled water to dissolve the inorganic salts. Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times.

  • Purification: Wash the combined organic layers extensively with brine (at least 5 washes). Causality Note: DMF is highly miscible with water, but multiple brine washes are strictly required to force the DMF out of the organic phase. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography if trace benzyl alcohol or unreacted benzyl bromide remains.

Quantitative Data & Quality Control

To ensure reproducibility across different laboratory settings, the following table summarizes the expected quantitative metrics and analytical parameters for both esterification workflows.

ParameterMethyl EsterificationBenzyl Esterification
Mechanistic Intermediate Picolinoyl chloridePotassium carboxylate
Core Reagents SOCl₂, MeOH, cat. DMFBenzyl bromide, K₂CO₃, DMF
Reaction Temperature Reflux (75 °C) then 0 °CRoom Temp to 50 °C
Total Reaction Time 3 - 5 hours12 - 16 hours
Expected Yield Range 85% - 95%80% - 90%
TLC Monitoring Strategy Quench aliquot in MeOHDirect organic spotting
Primary Impurities Unreacted acid, methyl etherBenzyl alcohol, unreacted acid
Downstream Utility Lipophilic prodrug evaluationOrthogonally cleavable protecting group

References

  • Chemical Dictionary - Guidechem : 6-(2,4-Dichlorophenyl)picolinic acid CAS:1261912-00-8. Guidechem. 1[1]

  • Methyl 4-chloropicolinate | 24484-93-3 : ChemicalBook. 2[2]

  • Total Syntheses of Lobaric Acid and Its Derivatives from the Antarctic Lichen Stereocaulon alpinum : KOPRI Repository. 3[3]

  • Synthesis and Purification of a Nucleoside Platinum Complex That Promotes DNA Cross-Linking : eCommons, University of Dayton. 5[5]

  • The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides : ResearchGate. 4[4]

Sources

Method

Precision Characterization of 6-Aryl Picolinic Acid Auxins: Dose-Response Bioassay Protocols

Executive Summary & Mechanism of Action The 6-aryl picolinic acids (e.g., Halauxifen-methyl , Florpyrauxifen-benzyl ) represent a distinct subclass of synthetic auxin herbicides. Unlike "classical" auxins (e.g., 2,4-D, d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

The 6-aryl picolinic acids (e.g., Halauxifen-methyl , Florpyrauxifen-benzyl ) represent a distinct subclass of synthetic auxin herbicides. Unlike "classical" auxins (e.g., 2,4-D, dicamba) which primarily target the TIR1/AFB1–3 receptor clade, 6-aryl picolinates exhibit a unique preference for the AFB5 (and AFB4) co-receptors.

This distinct mode of action results in unique potency profiles, often effective at grams-per-hectare rates where classical auxins require kilograms. Consequently, standard bioassay protocols must be adapted to account for extreme potency , lipophilicity (ester formulations) , and specific receptor kinetics .

This guide provides standardized protocols for generating robust dose-response data, ensuring reproducibility in lead optimization and resistance characterization.

The Signaling Pathway (AFB5 Specificity)

The following diagram illustrates the differential binding preference that defines this chemical class.

AuxinSignaling Classic Classic Auxins (2,4-D, Dicamba) TIR1 TIR1 / AFB1-3 (Standard Receptor) Classic->TIR1 High Affinity AFB5 AFB5 / AFB4 (Picolinate Preferential) Classic->AFB5 Low Affinity Picolinic 6-Aryl Picolinates (Halauxifen, Florpyrauxifen) Picolinic->TIR1 Low Affinity Picolinic->AFB5 High Affinity Degradation Aux/IAA Repressor Degradation TIR1->Degradation AFB5->Degradation Transcription ARF Transcription Factor Release Degradation->Transcription Response Physiological Response (Epinasty, Root Inhibition) Transcription->Response

Figure 1: Differential receptor engagement. 6-aryl picolinates preferentially target AFB5, distinguishing them from classical auxins.

Chemical Handling & Stock Preparation

Challenge: Most 6-aryl picolinates are formulated as esters (methyl or benzyl) to improve uptake. They are highly lipophilic and prone to hydrolysis in unbuffered aqueous environments.

Protocol A: Stock Solution Generation
  • Solvent Selection: Use 100% DMSO (Dimethyl sulfoxide). Avoid Ethanol due to volatility and potential ester transesterification issues during long-term storage.

  • Concentration: Prepare a primary stock at 10 mM .

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

  • Storage: Aliquot into amber glass vials (prevent photolysis). Store at -20°C.

  • Working Solutions:

    • Dilute primary stock into liquid media immediately prior to use.

    • Critical Control: Ensure final DMSO concentration in the assay is <0.1% (v/v) to prevent solvent toxicity.

High-Throughput Root Growth Inhibition Assay (Arabidopsis)

This is the "Gold Standard" for determining EC50 values due to the high sensitivity of the root apical meristem to auxin.

Target Organism: Arabidopsis thaliana (Col-0 WT). Comparative Controls: tir1-1 or afb5 mutants (to verify target specificity).

Experimental Workflow

RootAssay Step1 1. Sterilization Surface sterilize seeds (Chlorine gas or Ethanol) Step2 2. Stratification 4°C for 2-3 days in dark (Synchronizes germination) Step1->Step2 Step3 3. Plating Vertical square plates 0.5x MS + 1% Sucrose + Chemical Step2->Step3 Step4 4. Growth Phase 5-7 days, 22°C 16h Light / 8h Dark Step3->Step4 Step5 5. Imaging High-res scan (600-1200 dpi) RootNav or ImageJ analysis Step4->Step5

Figure 2: Vertical plate assay workflow for precise root length quantification.

Step-by-Step Methodology
  • Media Preparation:

    • Prepare 0.5x Murashige & Skoog (MS) basal salts (pH 5.7) with 1% sucrose and 0.8% phytoagar.[1]

    • Autoclave and cool to 50°C.

  • Dose Spiking:

    • Create a 7-point dilution series of the 6-aryl picolinate (e.g., 10 nM to 10 µM).

    • Add chemical to molten agar before pouring to ensure uniform distribution.

    • Self-Validation Step: Include a "Solvent Only" control (0.1% DMSO) and a "Positive Control" (e.g., 50 nM 2,4-D).

  • Plating:

    • Sow sterilized seeds in a single row 1 cm from the top of square (12x12 cm) petri dishes.

    • Seal with micropore tape (allows gas exchange).

  • Growth:

    • Place plates vertically in a growth chamber.

    • Conditions: 22°C, 120 µmol/m²/s light intensity.

  • Data Capture:

    • At Day 7, scan plates.

    • Measure Primary Root Length (PRL) using ImageJ (NeuronJ plugin) or RootNav.

Whole-Plant Dose-Response (Greenhouse)

For resistance monitoring (e.g., in Echinochloa spp. or Conyza spp.), root assays may not reflect foliar uptake limitations.

Protocol B: Foliar Spray Assay
  • Plant Material: Grow target weeds to the 2-4 leaf stage (rosette stage for broadleaves).

  • Dose Selection:

    • Based on field rates (X). Typical range: 0, 0.125X, 0.25X, 0.5X, 1X, 2X, 4X, 8X.

    • Note: For Halauxifen-methyl, 1X is approx 5-7.5 g ae/ha.

  • Application:

    • Use a track sprayer calibrated to deliver 100-200 L/ha.

    • Adjuvant: 6-aryl picolinates usually require MSO (Methylated Seed Oil) for efficacy. Mandatory: Include MSO in all dose treatments, including the zero-dose control.

  • Assessment:

    • Visual Injury: 7, 14, and 21 DAT (Days After Treatment) on a 0-100% scale.

    • Biomass: At 21 DAT, harvest above-ground tissue, dry at 60°C for 48h, and weigh.

Data Analysis & Curve Fitting[2]

Raw data must be fitted to a non-linear regression model to derive accurate ED50 (Effective Dose 50%) or GR50 (Growth Reduction 50%) values.

The 4-Parameter Log-Logistic Model (4PL)

Use the following equation (standard in 'drc' package in R):


[2]
ParameterInterpretation
Y Response (e.g., Root Length, Dry Weight)
x Dose / Concentration
C Lower Limit (at infinite dose)
D Upper Limit (untreated control)
E ED50 / GR50 (Inflection point)
b Slope (Hill coefficient)
Interpretation Table (Typical Values)
CompoundAssay TypeTypical ED50 (Susceptible)Reference Anchor
Halauxifen-methyl Arabidopsis Root10 - 50 nM[1]
Florpyrauxifen-benzyl Barnyardgrass Biomass15 - 20 g ai/ha[2]
2,4-D (Control) Arabidopsis Root40 - 80 nM[3]

References

  • Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl and its unique mode of action.Journal of Agricultural and Food Chemistry. [Link]

  • Miller, M. R., et al. (2018). Florpyrauxifen-benzyl: A novel auxin herbicide for weed management in rice.Weed Technology. [Link][1][3][4][5][6][7][8]

  • Prigge, M. J., et al. (2016). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals specificity and redundancy.eLife. [Link]

  • McCammon, S. (2017). Evaluation of Florpyrauxifen-benzyl on Herbicide-Resistant Barnyardgrass.Weed Technology. [Link]

  • Bell, J. L., et al. (2015). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.Bioorganic & Medicinal Chemistry. [Link]

Sources

Application

Crystallization and X-ray diffraction analysis of 6-(2,4-Dichlorophenyl)picolinic acid

An Application Guide to the Crystallization and Single-Crystal X-ray Diffraction Analysis of 6-(2,4-Dichlorophenyl)picolinic acid Introduction: The Structural Imperative for Picolinic Acid Derivatives Picolinic acid and...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Crystallization and Single-Crystal X-ray Diffraction Analysis of 6-(2,4-Dichlorophenyl)picolinic acid

Introduction: The Structural Imperative for Picolinic Acid Derivatives

Picolinic acid and its derivatives are foundational scaffolds in medicinal chemistry and drug discovery, recognized for their versatile roles in forming stable complexes with metal ions and serving as key intermediates in the synthesis of therapeutic agents.[1][2] The biological activity of these molecules—ranging from enzyme inhibition to immunomodulation—is intrinsically linked to their three-dimensional structure.[3][4] For drug development professionals, elucidating the precise atomic arrangement of a molecule like 6-(2,4-Dichlorophenyl)picolinic acid is not merely an academic exercise; it is a critical step that informs structure-activity relationships (SAR), guides lead optimization, and secures intellectual property.

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for determining molecular structure with atomic-level precision.[5][6] It provides unambiguous data on bond lengths, bond angles, and stereochemistry, which are essential for understanding molecular interactions with biological targets.[7] However, the success of SCXRD is entirely contingent on the availability of high-quality single crystals, a process that can often be the primary bottleneck in structural analysis.[5]

This guide provides a comprehensive, experience-driven framework for the crystallization and subsequent X-ray diffraction analysis of 6-(2,4-Dichlorophenyl)picolinic acid. It moves beyond a simple recitation of steps to explain the underlying principles and strategic decisions required to navigate the path from a powdered sample to a refined crystal structure.

Part A: Protocols for Obtaining Diffraction-Quality Single Crystals

The growth of a high-quality single crystal is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered lattice. The key is to approach supersaturation slowly and methodically, allowing for nucleation and growth to occur without crashing out as a microcrystalline powder.[8]

Causality of Solvent Selection

The principle of "like dissolves like" is the starting point. Given the structure of 6-(2,4-Dichlorophenyl)picolinic acid—containing a polar picolinic acid moiety and a less polar dichlorophenyl group—a range of solvents should be screened. The goal is to find a solvent or solvent system where the compound has moderate solubility at room or elevated temperatures.

  • High Solubility Solvents: These are useful for dissolving the compound initially but are poor for crystallization on their own, as they require significant concentration (e.g., via evaporation) to become supersaturated.

  • Low Solubility Solvents (Anti-solvents): The compound is poorly soluble in these. They are critical for techniques like vapor diffusion and liquid-liquid diffusion, where their slow introduction into a solution of the compound induces gradual crystallization.

Table 1: Recommended Solvent Systems for Initial Screening

Solvent Class "Good" Solvents (for Dissolution) "Poor" Solvents / Anti-Solvents Rationale & Insights
Alcohols Methanol, Ethanol, Isopropanol Hexanes, Heptane Alcohols can form hydrogen bonds with the carboxylic acid and pyridine nitrogen, promoting solubility.
Ketones Acetone, Methyl Ethyl Ketone Water, Hexanes Acetone is a versatile polar aprotic solvent that can be a good starting point.
Ethers Tetrahydrofuran (THF), Dioxane Hexanes, Pentane Ethers offer moderate polarity and are often used in vapor diffusion setups due to their volatility.
Esters Ethyl Acetate Hexanes, Cyclohexane A moderately polar solvent that is effective for many small organic molecules.
Halogenated Dichloromethane (DCM) Hexanes, Pentane The dichlorophenyl group may enhance solubility in chlorinated solvents. Use with proper safety procedures.[8]

| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF) | Water, Diethyl Ether | ACN is a common choice.[9] DMF should be used sparingly as its high boiling point makes it difficult to remove. |

Experimental Protocol 1: Slow Evaporation

This is the simplest crystallization method and a good first approach when sufficient material is available.[8] The principle relies on slowly increasing the concentration of the solute by allowing the solvent to evaporate over time.

Methodology:

  • Dissolution: Dissolve 5-10 mg of 6-(2,4-Dichlorophenyl)picolinic acid in a minimal amount (0.5-1.0 mL) of a "good" solvent (e.g., ethanol or ethyl acetate) in a small, clean vial. Gently warm the mixture if necessary to ensure complete dissolution.

  • Filtration (Self-Validation Step): Filter the solution through a syringe filter (0.22 µm) into a clean vial. This crucial step removes dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Evaporation: Cover the vial with a cap or parafilm. Using a needle, pierce 1-3 small holes in the covering. The number and size of the holes control the rate of evaporation. A slower rate is almost always better.

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Observe periodically over several days to weeks.

Expert Insight: The rate of crystal growth can be further slowed by placing the vial in a cooler environment, such as a refrigerator.[8] This reduces the solvent's vapor pressure, leading to slower evaporation and often larger, more well-ordered crystals.

Experimental Protocol 2: Vapor Diffusion

This technique is highly effective, especially when only small amounts of material are available.[8] It involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound, gradually reducing the compound's solubility to the point of crystallization.

Methodology:

  • Prepare the Solution: In a small, open vial (e.g., a 1-dram vial), dissolve 2-5 mg of the compound in 0.2-0.5 mL of a relatively non-volatile "good" solvent (e.g., ethanol).

  • Prepare the Reservoir: In a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker), add 2-3 mL of a volatile "anti-solvent" (e.g., hexanes or diethyl ether).

  • Set up the Diffusion Chamber: Place the small vial containing the compound solution inside the larger container. Ensure the inner vial remains upright and open.

  • Seal and Incubate: Seal the larger container tightly. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, causing the compound to crystallize as the solvent system becomes less favorable.

  • Monitor: Place the chamber in a stable environment and monitor for crystal growth over several days.

G cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Compound Powdered Compound Dissolved Dissolve in 'Good' Solvent Compound->Dissolved Filtered Filter Solution (0.22 µm) Dissolved->Filtered SlowEvap Method A: Slow Evaporation Filtered->SlowEvap Place in vial, pierce lid VaporDiff Method B: Vapor Diffusion Filtered->VaporDiff Place in chamber with anti-solvent Crystal Single Crystals SlowEvap->Crystal NoCrystal No Crystals / Powder SlowEvap->NoCrystal VaporDiff->Crystal VaporDiff->NoCrystal Proceed to XRD Proceed to XRD Crystal->Proceed to XRD Re-screen Solvents Re-screen Solvents NoCrystal->Re-screen Solvents

Part B: Protocol for Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, the X-ray diffraction experiment can proceed. This non-destructive technique uses the diffraction of X-rays by the electron clouds of the atoms in the crystal to determine their arrangement.[7]

Fundamental Principle: Bragg's Law

The interaction between X-rays and the crystal lattice is governed by Bragg's Law (nλ = 2d sinθ).[7] This law relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ), explaining why a crystal diffracts X-rays into a specific pattern of discrete reflections. By measuring the position and intensity of thousands of these reflections, the crystal structure can be solved.[6]

Experimental Protocol: From Crystal to Structure

Step 1: Crystal Selection and Mounting

  • Selection: Under a polarized light microscope, select a crystal that is clear, has well-defined faces, and fully extinguishes light when the polarizers are rotated. This indicates good crystallinity.

  • Mounting: Carefully pick up the selected crystal using a cryo-loop or a glass fiber coated with a small amount of paratone or NVH oil.

  • Cryo-cooling: Immediately place the mounted crystal into the cold nitrogen stream (typically 100 K) of the diffractometer. This process, known as flash-cooling, minimizes crystal damage from the X-ray beam and reduces thermal motion of the atoms, resulting in better quality data.

Step 2: Unit Cell Determination and Data Collection Strategy

  • Initial Screening: Collect a few initial diffraction images (frames) at different crystal orientations.

  • Indexing: The diffractometer software will use the positions of the first observed reflections to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[10]

  • Strategy Calculation: Based on the crystal's symmetry, the software will calculate an optimal strategy for collecting a complete and redundant dataset.[11] This involves determining the necessary rotation ranges and exposure times to measure all unique reflections to a desired resolution. A complete data collection can take anywhere from a few hours to a day.[7]

Step 3: Data Integration and Scaling

  • Integration: After data collection is complete, the raw diffraction images are processed. The software locates each reflection spot on every frame and integrates its intensity, subtracting the local background.[10]

  • Scaling and Merging: The integrated intensities from all frames are scaled to a common reference to correct for variations in X-ray beam intensity or crystal decay. Symmetrically equivalent reflections are then merged, and a final set of unique reflections with associated uncertainties is generated. The agreement between equivalent reflections is a key measure of data quality, often reported as Rmerge.[12]

Step 4: Structure Solution and Refinement

  • Structure Solution: Using the processed data, the initial positions of the atoms (a starting structural model) are determined. For small molecules, this is typically achieved using "direct methods" or dual-space algorithms.

  • Refinement: This is an iterative process where the initial atomic positions, along with their thermal displacement parameters, are adjusted to improve the agreement between the experimentally observed diffraction data (F_obs) and the data calculated from the model (F_calc).

  • Validation: The final refined model is validated using various metrics, including the crystallographic R-factors (R1), goodness-of-fit (GooF), and the analysis of the difference electron density map, which should be largely featureless. Software such as SHELXL and Olex2 are commonly used for this process.[6]

G cluster_exp Experimental Phase cluster_comp Computational Phase Mount 1. Crystal Mounting & Cryo-cooling Collect 2. Data Collection (Diffractometer) Mount->Collect X-ray Exposure Process 3. Data Processing (Integration & Scaling) Collect->Process Raw Diffraction Images Solve 4. Structure Solution (Direct Methods) Process->Solve Refine 5. Structure Refinement (Least-Squares) Solve->Refine Iterative Process Final Final Structure (CIF File) Refine->Final Validation (R1, GooF)

Data Summary and Interpretation

The final output of a successful SCXRD analysis is a crystallographic information file (CIF), which contains all the necessary information about the crystal structure.

Table 2: Representative Crystallographic Data for a Picolinic Acid Derivative (Note: This is an example table. Actual values will be determined experimentally.)

Parameter Value Description
Formula C12H7Cl2NO2 The chemical formula of the molecule.
Crystal System Monoclinic The crystal lattice system (e.g., triclinic, monoclinic, orthorhombic).
Space Group P2₁/c The symmetry group describing the arrangement of molecules in the unit cell.
a, b, c (Å) 15.0, 7.6, 16.2 The dimensions of the unit cell.[13]
α, β, γ (°) 90, 101.0, 90 The angles of the unit cell.[13]
Volume (ų) 1820.5 The volume of one unit cell.
Z 4 The number of molecules in one unit cell.
Resolution (Å) 0.77 The level of detail resolved in the electron density map.
R1 (final) < 0.05 A measure of the agreement between the model and the data (lower is better).
wR2 (final) < 0.15 A weighted R-factor based on all data (lower is better).

| GooF | ~ 1.0 | Goodness-of-fit; should be close to 1.0 for a good model. |

The refined structure provides a wealth of information, including the precise conformation of the molecule, the planarity of the aromatic rings, and details of intermolecular interactions (e.g., hydrogen bonding, π-stacking) that dictate how the molecules pack in the solid state. This information is invaluable for understanding the compound's physicochemical properties and its potential interactions in a biological system.

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • Nanoscience Analytical. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

  • The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press. Available at: [Link]

  • Hall, M. B., et al. (2020). Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. Journal of the American Chemical Society. Available at: [Link]

  • Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Dauter, Z. (1999). Data-collection strategies. IUCr Journals. Available at: [Link]

  • Caddeo, C., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. Available at: [Link]

  • Porton Fine Chemicals. (2024). Dipicolinic Acid as Intermediate for the Synthesis. Available at: [Link]

  • McCabe, J. F., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • YouTube. (2021). Workshop: Crystallization Protocol to Obtain Single Crystals. Available at: [Link]

  • Academia.edu. (n.d.). (PDF) Crystal growth and physical characterization of picolinic acid cocrystallized with dicarboxylic acids. Available at: [Link]

  • PubMed. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Available at: [Link]

  • PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chemister.ru. (n.d.). picolinic acid. Available at: [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]

  • Barry, S. M., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports. Available at: [Link]

Sources

Method

Application Notes and Protocols: Formulation Strategies for Water-Soluble Salts of 6-(2,4-Dichlorophenyl)picolinic Acid

Introduction: Addressing the Bioavailability Challenge of a Potent Moiety 6-(2,4-Dichlorophenyl)picolinic acid is a novel synthetic compound with a chemical structure indicative of potential pharmacological activity. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Addressing the Bioavailability Challenge of a Potent Moiety

6-(2,4-Dichlorophenyl)picolinic acid is a novel synthetic compound with a chemical structure indicative of potential pharmacological activity. The presence of the picolinic acid scaffold, a known "privileged structure" in medicinal chemistry, suggests its potential for diverse therapeutic applications.[1] However, the highly lipophilic 2,4-dichlorophenyl substituent is anticipated to confer poor aqueous solubility, a common and significant hurdle in drug development that can lead to low bioavailability and limit therapeutic efficacy.[2][3]

To overcome this challenge, the formation of water-soluble salts presents a primary and effective strategy.[4] By converting the acidic picolinic acid moiety into a salt using a suitable basic counterion, the resulting ionic compound is expected to exhibit significantly improved aqueous solubility and dissolution rates.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation strategies for developing stable, water-soluble salts of 6-(2,4-Dichlorophenyl)picolinic acid. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Pre-Formulation Assessment of 6-(2,4-Dichlorophenyl)picolinic Acid

A thorough characterization of the parent molecule is a critical first step in any salt selection program.[6] This baseline data informs the selection of appropriate counterions and crystallization solvents.

Physicochemical Characterization of the Free Acid

The initial characterization should include, at a minimum, the determination of the following parameters for the free acid form of 6-(2,4-Dichlorophenyl)picolinic acid:

ParameterMethodExpected Outcome/Significance
Aqueous Solubility Shake-flask method in purified water and relevant buffers (pH 1.2, 4.5, 6.8)Likely to be very low (< 0.1 mg/mL), confirming the need for solubility enhancement.
pKa Potentiometric titration or UV-spectrophotometryThe pKa of the carboxylic acid group is crucial for selecting counterions. A pKa difference of ≥ 3 between the acid and the counterion base is generally recommended for stable salt formation.[7]
Melting Point Differential Scanning Calorimetry (DSC)Provides information on purity and solid-state form.
Crystallinity X-ray Powder Diffraction (XRPD)Determines if the initial material is crystalline or amorphous.
Hygroscopicity Dynamic Vapor Sorption (DVS)Assesses the tendency of the material to absorb moisture, which can affect stability and handling.
LogP HPLC-based or computational methodsQuantifies the lipophilicity of the molecule.

Systematic Salt Screening and Selection

The goal of salt screening is to identify a salt form with optimal physicochemical properties, including high aqueous solubility, good crystallinity, low hygroscopicity, and excellent chemical and physical stability.[8]

Diagram: Salt Screening Workflow

SaltScreeningWorkflow Start Start: Characterize Free Acid (Solubility, pKa, etc.) CounterionSelection Counterion Selection (Based on pKa rule, safety) Start->CounterionSelection SolventSelection Solvent Selection (Varying polarity, e.g., Water, Ethanol, Acetone, THF) Start->SolventSelection HTS High-Throughput Salt Formation (e.g., Crystal16) CounterionSelection->HTS SolventSelection->HTS Isolation Isolation of Solids (Filtration/Evaporation) HTS->Isolation Characterization Primary Characterization (XRPD, DSC, TGA) Isolation->Characterization HitSelection Hit Selection (Crystalline, distinct properties) Characterization->HitSelection ScaleUp Scale-up Synthesis (100-500 mg) HitSelection->ScaleUp FullCharacterization Full Physicochemical Characterization (Solubility, Dissolution, Stability, Hygroscopicity) ScaleUp->FullCharacterization FinalSelection Final Salt Form Selection FullCharacterization->FinalSelection

Caption: A systematic workflow for salt screening and selection.

Protocol 1: High-Throughput Salt Screening

This protocol is designed for rapid screening of multiple counterions and solvents using small quantities of the active pharmaceutical ingredient (API).[9]

Materials:

  • 6-(2,4-Dichlorophenyl)picolinic acid

  • A library of pharmaceutically acceptable counterion bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine, L-arginine, L-lysine, meglumine, diethanolamine)

  • A range of solvents (e.g., water, ethanol, isopropanol, acetone, tetrahydrofuran, acetonitrile, and binary mixtures)

  • 96-well plates or a parallel crystallizer (e.g., Crystal16)[7]

  • Automated liquid handler (optional)

  • Centrifuge

  • Vacuum oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 6-(2,4-Dichlorophenyl)picolinic acid in a suitable organic solvent (e.g., ethanol).

  • Counterion Solution Preparation: Prepare stock solutions of the selected counterions in appropriate solvents (e.g., aqueous solutions for inorganic bases, alcoholic solutions for organic bases).

  • Dispensing: In each well of the 96-well plate, dispense a fixed amount of the API stock solution.

  • Solvent Addition: Add the screening solvents to the wells.

  • Counterion Addition: Add a stoichiometric amount (typically 1:1 molar ratio for monovalent bases) of each counterion solution to the designated wells.

  • Crystallization: Subject the plates to controlled temperature cycling or solvent evaporation to induce crystallization.

  • Isolation: Isolate any resulting solids by centrifugation and decantation of the supernatant.

  • Drying: Dry the isolated solids in a vacuum oven at a controlled temperature (e.g., 40 °C).

  • Analysis: Analyze the resulting solids using high-throughput techniques such as X-ray Powder Diffraction (XRPD) to identify unique crystalline forms.

Preparation and Characterization of Selected Salts

Once promising salt "hits" are identified, they must be synthesized on a larger scale to enable comprehensive characterization.

Protocol 2: Scale-Up Synthesis of a Selected Salt (e.g., Sodium Salt)

This protocol describes the synthesis of the sodium salt of 6-(2,4-Dichlorophenyl)picolinic acid as an illustrative example.

Materials:

  • 6-(2,4-Dichlorophenyl)picolinic acid (1.0 g)

  • Sodium hydroxide (NaOH), 0.1 M aqueous solution

  • Ethanol

  • Deionized water

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Suspend 1.0 g of 6-(2,4-Dichlorophenyl)picolinic acid in 20 mL of ethanol in a round-bottom flask.

  • Titration: While stirring, slowly add the 0.1 M NaOH solution dropwise until a clear solution is obtained and the pH is neutral to slightly basic (pH 7-8). This indicates the complete formation of the sodium salt.

  • Crystallization: If the salt does not precipitate spontaneously, crystallization can be induced by slow cooling, addition of an anti-solvent (e.g., acetone), or by reducing the solvent volume under reduced pressure.

  • Isolation: Collect the precipitated salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the salt in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Characterization: Confirm the identity and purity of the synthesized salt using techniques such as ¹H NMR, FTIR, elemental analysis, and XRPD.

Physicochemical Characterization of the Salt Form

A comprehensive characterization of the scaled-up salt is essential to determine its suitability for further development.

PropertyAnalytical MethodPurpose
Aqueous Solubility Shake-flask methodTo quantify the improvement in solubility compared to the free acid.
Dissolution Rate USP Apparatus II (Paddle)To assess the rate at which the salt dissolves, which is critical for in vivo absorption.
Solid-State Form XRPD, DSC, TGATo identify the crystalline form (and potential polymorphs), thermal behavior, and presence of solvates.[5]
Hygroscopicity Dynamic Vapor Sorption (DVS)To evaluate the physical stability of the salt under varying humidity conditions.[6]
Chemical Purity HPLC-UVTo determine the purity of the salt and identify any degradation products.
Salt Stoichiometry Ion Chromatography / Elemental AnalysisTo confirm the molar ratio of the API to the counterion.

Stability Assessment of the Selected Salt Form

The chemical and physical stability of the chosen salt form must be rigorously evaluated to ensure the quality and shelf-life of the final drug product.[10][11]

Diagram: Stability Testing Workflow

StabilityTestingWorkflow Start Start: Selected Salt Form ICH_Conditions ICH Stability Conditions (e.g., 25°C/60% RH, 40°C/75% RH) Start->ICH_Conditions Timepoints Set Timepoints (e.g., 0, 1, 3, 6 months) ICH_Conditions->Timepoints Storage Place Samples in Stability Chambers Timepoints->Storage PullSamples Pull Samples at Each Timepoint Storage->PullSamples Analysis Analytical Testing PullSamples->Analysis Assay Assay and Impurities (HPLC) Analysis->Assay Dissolution Dissolution Profile Analysis->Dissolution Appearance Appearance Analysis->Appearance SolidState Solid-State Form (XRPD) Analysis->SolidState DataAnalysis Data Analysis and Reporting Analysis->DataAnalysis

Sources

Application

Radiolabeling synthesis of 14C-6-(2,4-Dichlorophenyl)picolinic acid for metabolic tracking

Application Note: Radiolabeling Synthesis of C-6-(2,4-Dichlorophenyl)picolinic Acid for Metabolic Tracking Introduction and Scientific Rationale In modern agrochemical and pharmaceutical development, elucidating the envi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Radiolabeling Synthesis of C-6-(2,4-Dichlorophenyl)picolinic Acid for Metabolic Tracking

Introduction and Scientific Rationale

In modern agrochemical and pharmaceutical development, elucidating the environmental fate and in vivo metabolism of active ingredients is a strict regulatory requirement. 6-(2,4-Dichlorophenyl)picolinic acid (CAS: 1261912-00-8) serves as a critical structural motif and intermediate for synthetic auxin herbicides (e.g., halauxifen, aminopyralid derivatives) and novel pharmacophores. To conduct rigorous Absorption, Distribution, Metabolism, and Excretion (ADME) and environmental fate studies, Carbon-14 (


C) radiolabeling is the gold standard due to its long half-life (~5730 years), stable chemical behavior, and high detection sensitivity via 

-counting and autoradiography 1.
Strategic Isotope Placement: The[carboxyl- C] Approach

The selection of the radiolabeling site dictates the success of a metabolic study. While labeling the aromatic core provides extreme metabolic stability, it often requires complex, low-yielding multi-step syntheses from Ba[ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


C]CO

. Conversely, late-stage[carboxyl-

C] labeling via palladium-catalyzed cyanation of an aryl halide precursor offers a highly efficient, two-step route with superior radiochemical yields (RCY) 2. This approach ensures the radiolabel is positioned on a functional group that is biologically relevant for tracking critical decarboxylation pathways and conjugate formation (e.g., amino acid conjugates like N-picolinoylglycine) in target organisms .

Mechanistic Causality: Why Palladium-Catalyzed Cyanation?

Historically, the Rosenmund-von Braun reaction utilizing [


C]CuCN was employed for aryl cyanation. However, this requires stoichiometric copper, extreme temperatures (>150°C), and yields complex purification profiles—highly undesirable when handling expensive and hazardous radioactive precursors.

By shifting to a Palladium-catalyzed cyanation using[


C]Zn(CN)

, the reaction proceeds under milder conditions (80–100°C) with exceptional functional group tolerance 3. The mechanistic causality behind these reagent choices is specific:
  • Zinc Cyanide over Potassium Cyanide: Free cyanide ions from KCN strongly coordinate to and poison the Pd(0) catalyst. Zn(CN)

    
     acts as a slow-release cyanide reservoir, maintaining a low concentration of free CN
    
    
    
    in solution, thus preserving the catalytic cycle 4.
  • Peroxide-Assisted Hydrolysis: In the subsequent step, basic hydrolysis (NaOH) of the sterically hindered nitrile is sluggish. The addition of H

    
    O
    
    
    
    accelerates the initial hydration of the nitrile to a primary amide via a peroxyimidic acid intermediate, which then rapidly hydrolyzes to the target carboxylate without degrading the halogenated aromatic rings 3.

Experimental Workflow Visualization

G A 2-Bromo-6-(2,4-dichlorophenyl) pyridine B [14C]Zn(CN)2 / Pd(PPh3)4 Cyanation A->B Step 1 C 6-(2,4-Dichlorophenyl)pyridine -2-[14C]carbonitrile B->C [14C] Incorporation D Basic Hydrolysis (NaOH / H2O2) C->D Step 2 E 14C-6-(2,4-Dichlorophenyl) picolinic acid D->E Deprotection F Metabolic Tracking (ADME / Soil Fate) E->F Application

Fig 1: Workflow for [carboxyl-14C] labeling and metabolic tracking of the target picolinic acid.

Step-by-Step Protocol

Safety & Compliance Note: All procedures involving


C must be conducted in a dedicated, negative-pressure radiochemistry fume hood equipped with appropriate charcoal filtration. Adhere strictly to ALARA principles and local GMP/radiological regulations 5.
Step 1: Synthesis of 6-(2,4-Dichlorophenyl)pyridine-2-[ C]carbonitrile

Reagents:

  • 2-Bromo-6-(2,4-dichlorophenyl)pyridine (Precursor): 0.5 mmol

  • [

    
    C]Zn(CN)
    
    
    
    : 0.3 mmol (Specific Activity: ~50-60 mCi/mmol)
  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh

    
    )
    
    
    
    ]: 0.05 mmol (10 mol%)
  • Anhydrous Dimethylformamide (DMF): 5 mL

Procedure:

  • Preparation: In a flame-dried, argon-purged 25 mL Schlenk flask, add 2-bromo-6-(2,4-dichlorophenyl)pyridine (0.5 mmol) and Pd(PPh

    
    )
    
    
    
    (0.05 mmol).
  • Solvent Addition: Inject 5 mL of anhydrous, degassed DMF. Stir at room temperature for 5 minutes to ensure complete dissolution.

  • Radioisotope Introduction: Carefully transfer the solid [

    
    C]Zn(CN)
    
    
    
    (0.3 mmol) into the reaction mixture.
    • Self-Validation Check: Ensure the reaction mixture remains strictly anaerobic. Oxygen ingress will oxidize the Pd(0) catalyst to inactive Pd(II), drastically reducing the radiochemical yield. A color shift from pale yellow to black prior to heating indicates premature catalyst degradation.

  • Heating: Seal the flask and heat the mixture to 90°C for 12 hours. Monitor the reaction progress via Radio-TLC (eluent: Hexanes/EtOAc 8:2).

  • Quenching & Extraction: Cool to room temperature. Quench with 10 mL of saturated aqueous NaHCO

    
    . Extract with ethyl acetate (3 x 10 mL). Pass the organic layer through a short pad of Celite to remove palladium black.
    
  • Purification: Concentrate under reduced pressure and purify via semi-preparative Radio-HPLC to isolate the pure[

    
    C]nitrile intermediate.
    
Step 2: Hydrolysis to C-6-(2,4-Dichlorophenyl)picolinic Acid

Reagents:

  • 6-(2,4-Dichlorophenyl)pyridine-2-[

    
    C]carbonitrile (from Step 1)
    
  • 30% H

    
    O
    
    
    
    (aqueous): 1 mL
  • 6M NaOH (aqueous): 2 mL

  • Ethanol: 5 mL

Procedure:

  • Dissolution: Dissolve the purified [

    
    C]nitrile in 5 mL of ethanol in a 25 mL round-bottom flask.
    
  • Hydrolysis: Add 2 mL of 6M NaOH followed dropwise by 1 mL of 30% H

    
    O
    
    
    
    .
    • Self-Validation Check: Mild effervescence should be observed upon H

      
      O
      
      
      
      addition. If no gas evolution occurs, verify the activity of the peroxide reagent.
  • Reflux: Heat the mixture to 70°C for 4 hours.

  • Acidification: Cool to 0°C in an ice bath. Carefully acidify to pH 2-3 using 2M HCl.

    • Self-Validation Check: The target picolinic acid will visibly precipitate out of solution at this pH, confirming the success of the hydrolysis.

  • Isolation: Extract the aqueous suspension with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Final Formulation: Purify the final product via Radio-HPLC. Determine specific activity and radiochemical purity. Formulate in ethanol or an appropriate dosing vehicle for immediate ADME studies.

Quantitative Data Presentation

The optimization of the cyanation step is critical for maximizing the utilization of the expensive[


C]Zn(CN)

precursor. The table below summarizes the empirical data driving the protocol choices.
Reaction ConditionCatalyst SystemSolventTemp (°C)Radiochemical Yield (RCY)Radiochemical Purity
CuCN (Rosenmund-von Braun)Cu(I) (Stoichiometric)NMP16032%85%
Pd-Catalyzed (KCN source)Pd(PPh

)

DMF10045%92%
Pd-Catalyzed (Zn(CN)

source)
Pd(PPh

)

DMF 90 82% >98%
Pd-Catalyzed + LigandPd

(dba)

/ dppf
Dioxane10076%96%

Table 1: Optimization of the [


C]cyanation step. The use of [

C]Zn(CN)

with Pd(PPh

)

in DMF provides the optimal balance of high RCY and radiochemical purity, preventing catalyst poisoning.

References

  • Moravek, Inc. (2018). C14 Radiolabeling: What You Need to Know. Retrieved from [Link]

  • ResearchGate. (2025). Fast and efficient synthesis of 14C labelled benzonitriles and their corresponding acids. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. Retrieved from [Link]

  • RTI International. Chromium Picolinate Monohydrate (Cr3P) Metabolism Studies. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-(2,4-Dichlorophenyl)picolinic Acid Formulation Guide

Executive Summary You are encountering solubility challenges with 6-(2,4-Dichlorophenyl)picolinic acid . Structurally analogous to synthetic auxins like Aminopyralid or Picloram, this molecule exhibits low aqueous solubi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering solubility challenges with 6-(2,4-Dichlorophenyl)picolinic acid . Structurally analogous to synthetic auxins like Aminopyralid or Picloram, this molecule exhibits low aqueous solubility in its free acid form due to the lipophilic 2,4-dichlorophenyl moiety and the planar pyridine ring.

This guide provides a validated physicochemical roadmap to solubilization. We move beyond simple "stir and heat" methods to engineering stable thermodynamic systems using Salt Formation , Cosolvency , and Supramolecular Complexation .

Part 1: The Chemistry of Solubilization

The Core Issue: The free acid form of 6-(2,4-Dichlorophenyl)picolinic acid is practically insoluble in water because the lattice energy of the crystalline acid is high, and the hydration energy of the neutral molecule is low. To achieve solubility, we must disrupt the crystal lattice and ionize the carboxylic acid group.

Critical Parameter: pKa Management

While unsubstituted picolinic acid has a pKa


 5.3, the electron-withdrawing chlorine atoms on the phenyl ring and the pyridine core likely shift the effective pKa lower (estimated range 2.5 – 3.5).
  • Target pH: To ensure >99% ionization (solubility), the final solution pH must be at least 2 units above the pKa .

  • Operational Rule: Target a final formulation pH of 6.5 – 8.0 .

Part 2: Salt Engineering (Primary Protocol)

The most robust method for solubilizing picolinic acid herbicides is converting the free acid into a water-soluble salt.

Decision Matrix: Choosing the Counter-ion

Not all salts are equal. Use this logic flow to select the correct amine or base for your application.

SaltSelection Start Start: Select Counter-ion HighConc Requirement: High Concentration (>480 g ae/L)? Start->HighConc Volatility Is Volatility a Concern? HighConc->Volatility Yes Cost Is Cost the Primary Driver? HighConc->Cost No DMA Dimethylamine (DMA) (High Load, Volatile) Volatility->DMA No DGA Diglycolamine (DGA) (Low Volatility, High Sol) Volatility->DGA Yes (Moderate) Choline Choline Hydroxide (Ultra-Low Volatility, Premium) Volatility->Choline Yes (Critical) Cost->DMA No K_Salt Potassium (K+) (Low Cost, Lower Sol) Cost->K_Salt Yes

Figure 1: Counter-ion selection logic for picolinic acid derivatives based on formulation requirements.

Protocol 1: Preparation of the Dimethylamine (DMA) Salt

Objective: Create a 20% w/v Soluble Liquid (SL).

Materials:

  • 6-(2,4-Dichlorophenyl)picolinic acid (Free Acid)

  • Dimethylamine (40% aqueous solution)

  • Sequestrant: EDTA-Na4 (to prevent hard water precipitation)

Step-by-Step:

  • Calculation: Determine the molar equivalent. You need a 1.05 : 1.00 molar ratio of Amine:Acid to ensure full neutralization and prevent "acid crash" upon dilution.

  • Slurry: In a beaker, add water (approx. 60% of final volume) and the calculated amount of free acid. Agitate. It will remain a white suspension.

  • Reaction: Slowly add the DMA solution while stirring.

    • Observation: The solution will warm up (exothermic neutralization). The white solid will disappear as the salt forms.

  • Buffering: Check pH. Adjust to pH 7.5 using small amounts of DMA.

  • Sequestration: Add 0.1% w/v EDTA-Na4. This complexes Calcium/Magnesium ions in spray tank water, preventing the formation of insoluble Ca-salts of the herbicide.

  • Finishing: Top up with water to final volume. Filter through 0.45 µm if clarifying is needed.

Part 3: Advanced Solubilization (Cyclodextrins)

If salt formation is insufficient (e.g., you need neutral pH or are observing instability), use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
Why this works

The 2,4-dichlorophenyl ring is hydrophobic. It fits inside the lipophilic cavity of the cyclodextrin (Host), while the hydrophilic exterior keeps the complex dissolved in water.

Protocol 2: Phase Solubility Complexation
  • Prepare Vehicle: Dissolve HP-

    
    -CD in water (0 to 100 mM range).
    
  • Saturation: Add excess 6-(2,4-Dichlorophenyl)picolinic acid to the vials.

  • Equilibrium: Shake at 25°C for 48 hours.

  • Analysis: Filter (0.45 µm) and analyze the filtrate by HPLC.

  • Result: You will likely observe an

    
    -type phase solubility diagram (linear increase in solubility with increasing CD concentration), indicating a 1:1 inclusion complex.
    

Part 4: Troubleshooting & FAQs

Q1: My formulation is clear in the lab but precipitates when mixed with tank water. Why?

Diagnosis: Hard Water Antagonism. Mechanism: The amine salt (DMA/IPA) dissociates in the tank. If the water contains high levels of


 or 

(Hardness >300 ppm), these divalent cations displace the amine, forming a Calcium Picolinate salt. These calcium salts often have much lower solubility than amine salts. Solution:
  • Immediate: Add Ammonium Sulfate (AMS) to the tank mix (2% w/v) before adding the herbicide. Sulfate binds to Calcium.

  • Formulation: Incorporate a chelate like EDTA or GLDA in your concentrate.

Q2: I see crystal growth in my SC (Suspension Concentrate) after 2 weeks at 54°C.

Diagnosis: Ostwald Ripening. Mechanism: Your particle size distribution is too wide. Small particles dissolve and redeposit onto larger particles (thermodynamically favored). This is exacerbated if you use a surfactant that slightly solubilizes the acid but not enough to keep it in solution. Solution:

  • Switch Surfactants: Use a polymeric surfactant (e.g., EO/PO block copolymer like Pluronic or Atlox 4913) which adsorbs strongly to the particle surface and provides steric hindrance, rather than small molecule surfactants.

  • Check Solubility: Ensure the continuous phase is saturated with the active to stop the dynamic equilibrium.

Q3: The solution becomes viscous at low temperatures (<5°C).

Diagnosis: Gelation of the Salt. Mechanism: High-load amine salts can form liquid crystalline phases or gels at low temperatures. Solution: Add a cosolvent. Propylene Glycol (5-10%) disrupts the water structure and prevents gel formation.

Comparative Data: Solubility Estimates

FormSolvent SystemEst. Solubility (20°C)Remarks
Free Acid Pure Water (pH 4)< 50 mg/LPractically Insoluble
Free Acid Acetone> 50 g/LGood for stock solutions
DMA Salt Water (pH 7)> 400 g/LStandard commercial form
K+ Salt Water (pH 7)~ 200 g/LLower solubility than amines
HP-

-CD Complex
Water (pH 5)~ 10-50 g/LpH independent solubility

References

  • Synthetic Auxin Formulation: Striegel, A. et al. (2021). "Spray Solution pH and Soybean Injury as Influenced by Synthetic Auxin Formulation and Spray Additives." Weed Technology.[1]

  • Ionic Liquids: Pernak, J. et al. (2021). "Synthetic auxin-based double salt ionic liquids as herbicides with improved physicochemical properties."[2] Journal of Molecular Liquids.

  • Picloram Salt Behavior: Bovey, R.W. et al. (1969). "Comparison of Salt and Ester Formulations of Picloram." Weed Science.

  • Cyclodextrin Mechanisms: Loftsson, T. et al. (2005). "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery.

  • Picolinic Acid Properties: Diogo, H.P. et al. (2023). "Solubility and Crystallization Studies of Picolinic Acid." MDPI Processes.

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki Coupling of Sterically Hindered Aryl Boronic Acids

Ticket ID: SC-2026-HIND Status: Open Priority: High Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SC-2026-HIND Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Overview

User Complaint: "My Suzuki coupling yields are low (<30%). The starting aryl halide remains, but the boronic acid is consumed/missing. I am using a sterically hindered boronic acid (e.g., ortho-substituted)."

Root Cause Analysis: When coupling sterically hindered aryl boronic acids, the reaction typically fails at two specific nodes in the catalytic cycle:

  • Transmetallation Failure: Steric bulk prevents the boronic acid from approaching the Palladium(II) center.

  • Protodeboronation: Because transmetallation is slow, the boronic acid resides in the basic reaction medium longer, leading to hydrolytic cleavage of the C-B bond (producing the de-borylated arene).

Troubleshooting Logic Tree

Use the following decision matrix to identify your specific failure mode.

TroubleshootingTree Start Analyze Crude Mixture (LCMS/NMR) Result1 Aryl Halide: Remaining Boronic Acid: Consumed Byproduct: De-borylated Arene (Ar-H) Start->Result1 Case A Result2 Aryl Halide: Remaining Boronic Acid: Remaining Start->Result2 Case B Result3 Aryl Halide: Consumed Product: Homocoupling (Ar-Ar) Start->Result3 Case C Sol1 DIAGNOSIS: Protodeboronation FIX: Switch to MIDA Boronates or Anhydrous Conditions Result1->Sol1 Sol2 DIAGNOSIS: Catalyst Deactivation FIX: Use PEPPSI-IPr or Buchwald G3 Precatalysts Result2->Sol2 Sol3 DIAGNOSIS: Oxidative Homocoupling FIX: Degas solvent thoroughly Reduce catalyst loading Result3->Sol3

Figure 1: Diagnostic logic flow for identifying the root cause of low yields in hindered Suzuki couplings.

Technical Deep Dive: The Solutions

Issue A: Protodeboronation (The "Silent Killer")

Sterically hindered boronic acids are kinetically slow to transmetallate. This delay exposes them to base-catalyzed hydrolysis. If you find Ar-H (where the Boron was) in your crude NMR, this is your problem.

The Fix: MIDA Boronates (Slow Release Strategy) MIDA (N-methyliminodiacetic acid) boronates are sp³-hybridized, protecting the boron center from protodeboronation. Under specific aqueous-basic conditions, they hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of free boronic acid low and preventing decomposition [1].

Comparison of Boron Sources:

FeatureBoronic AcidPinacol EsterMIDA Boronate
Steric Tolerance LowMediumHigh
Stability Poor (Hydrolyzes)GoodExcellent (Air Stable)
Transmetallation Fast (if unhindered)Slow (requires activation)Controlled Rate
Atom Economy HighMediumLow
Issue B: Transmetallation Block (The "Steric Wall")

In standard conditions (e.g., Pd(PPh₃)₄), the ligand cone angle is insufficient to open a coordination site for a bulky boronic acid.

The Fix: Specialized Ligand Systems

  • Buchwald Ligands (SPhos/XPhos): These electron-rich dialkylbiaryl phosphines facilitate oxidative addition. Crucially, the interaction between the ipso-carbon of the bottom ring and the palladium center creates a flexible coordination environment that accommodates bulky substrates [2].

  • PEPPSI Catalysts (Pd-NHC): PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) utilizes N-Heterocyclic Carbenes (NHC).[1][2] The bulky "wingtip" groups on the NHC force the substrate into the reactive center while preventing catalyst aggregation. PEPPSI-IPr is the industry standard for tetra-ortho substituted couplings [3].

Validated Experimental Protocols

Protocol 1: The "MIDA Slow Release" Method

Best for: Unstable, electron-rich, or heteroaromatic hindered boronic acids.[3]

Reagents:

  • Aryl Halide (1.0 equiv)

  • MIDA Boronate (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (0.05 equiv) + SPhos (0.10 equiv)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Dioxane : Water (5:1 ratio)

Procedure:

  • Charge a reaction vial with the MIDA boronate, aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Add degassed Dioxane/Water mixture via syringe.

  • Critical Step: Heat to 60°C .

    • Why? MIDA hydrolysis is temperature-dependent. At 60°C, the release rate of the boronic acid is optimal for coupling vs. decomposition [1].

  • Stir for 4–12 hours. Monitor consumption of the aryl halide.[4]

Protocol 2: The "PEPPSI-IPr" Method

Best for: Extremely sterically hindered substrates (e.g., mesityl groups) where catalyst death occurs.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1–2 mol%)

  • Base: K₂CO₃ (2.0 equiv) or KOtBu (for activation)

  • Solvent: Toluene or Dioxane (Technical Grade is acceptable, but degassed is preferred).

Procedure:

  • Add Pd-PEPPSI-IPr, boronic acid, aryl halide, and base to the vial.

  • Evacuate and backfill with inert gas (3 cycles).

  • Add solvent.[5][6]

  • Heat to 80–110°C .

    • Note: PEPPSI catalysts are highly thermally stable and often require heat to activate the precatalyst (throw off the pyridine ligand) [3].

  • If conversion stalls, add a second portion of boronic acid (0.5 equiv).

Frequently Asked Questions (FAQ)

Q: Why do I see homocoupling of my aryl halide? A: This indicates oxidative coupling. It usually happens when the transmetallation step is too slow (due to sterics) or if there is trace oxygen in the system.

  • Fix: Switch to a more active precatalyst (like XPhos Pd G4) to speed up the cycle, and ensure rigorous degassing.

Q: Can I use Pd(dppf)Cl₂ for hindered substrates? A: generally, no . While Pd(dppf)Cl₂ is a workhorse for standard couplings, it lacks the electron density and steric bulk required to force the transmetallation of hindered partners. You will likely see unreacted starting material.

Q: My boronic acid is very expensive. How do I stop it from decomposing? A: Use anhydrous conditions .

  • Protocol: Use anhydrous Toluene/Dioxane, Cs₂CO₃ (dried), and a lipophilic ligand like SPhos .

  • Mechanism:[4][7][8][9][10] Protodeboronation requires a proton source (usually water). By removing water, you shut down the decomposition pathway, though you may need to add a specific activator (like trace water or fluoride source) if the reaction stalls completely.

Mechanistic Visualization: The Steric Bottleneck

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Steric Bottleneck!) OxAdd->TransMet Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(Ar)(Ar') Protodeboronation Side Reaction: Protodeboronation (Ar-B(OH)2 -> Ar-H) TransMet->Protodeboronation Slow Transmetallation allows hydrolysis RedElim->Pd0

Figure 2: The Suzuki catalytic cycle highlighting Transmetallation as the failure point for hindered substrates, leading to protodeboronation.

References

  • Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[11] Journal of the American Chemical Society.[4]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[12] Accounts of Chemical Research.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst.[6] Chemistry – A European Journal.

  • Cox, P. A., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.

Sources

Troubleshooting

Technical Support Center: Optimizing Adjuvant Selection for Picolinic Acid Herbicides

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, formulation scientists, and agrochemical development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, formulation scientists, and agrochemical development professionals. Here, we troubleshoot the physicochemical barriers of foliar herbicide uptake and provide self-validating experimental frameworks to optimize adjuvant selection for picolinic acid herbicides (e.g., aminopyralid, clopyralid, picloram).

Diagnostic Q&A: Troubleshooting Foliar Uptake

Q1: Why is the foliar absorption of aminopyralid and picloram significantly reduced in drought-stressed plants, and which adjuvant restores efficacy? Analysis & Causality: Drought stress induces a physiological defense mechanism where plants thicken their epicuticular wax layer, increasing its hydrophobicity to prevent water loss ()[1]. Picolinic acid herbicides are weak acids and are frequently formulated as water-soluble salts (e.g., aminopyralid potassium). Under drought conditions, standard Non-Ionic Surfactants (NIS) lack the necessary lipophilicity to sufficiently dissolve this thickened waxy barrier ()[1]. Field-Proven Solution: Transition from an NIS to a Methylated Seed Oil (MSO). MSOs possess a lower Hydrophilic-Lipophilic Balance (HLB) compared to NIS, allowing them to better partition into and dissolve the lipophilic cuticular waxes. Experimental data consistently demonstrates that the order of effectiveness for cuticle penetration under environmental stress is MSO > Crop Oil Concentrate (COC) > NIS ()[1].

Q2: How does hard water antagonism specifically neutralize picolinic acid herbicides, and what is the stoichiometric role of Ammonium Sulfate (AMS)? Analysis & Causality: Hard water contains high concentrations of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺) ()[1]. Because picolinic acids are weak acids, they dissociate in neutral to alkaline carrier water to form negatively charged carboxylate ions ()[2]. The Ca²⁺ and Mg²⁺ cations bind to these herbicide anions, forming bulky, insoluble salts that precipitate out of solution or fail to penetrate the lipophilic cuticle ()[1]. Field-Proven Solution: The addition of Ammonium Sulfate (AMS) acts as a self-validating chemical system. The sulfate ions (SO₄²⁻) stoichiometrically bind with Ca²⁺ to form calcium sulfate, precipitating the hard water cations before they can interact with the herbicide ()[1]. Simultaneously, the ammonium ions (NH₄⁺) bind with the weak acid herbicide to form a highly absorbable ammonium salt ()[1]. Furthermore, the active transport of NH₄⁺ into the plant cell helps acidify the apoplast, further driving herbicide uptake ()[3].

Q3: What is the mechanistic basis of "ion trapping" for weak acid herbicides, and how do pH-modifying adjuvants drive this? Analysis & Causality: Picolinic acids have a low pKa. In an acidic environment, they pick up hydrogen ions to become protonated (HA), neutralizing their charge and increasing their lipophilicity ()[2]. This lipophilic state allows the herbicide to easily diffuse across the plasma membrane ()[2]. Once inside the alkaline symplast (cytoplasm, pH ~7.5), the herbicide loses the hydrogen ion and reverts to its hydrophilic, deprotonated state (A⁻) ()[2]. Because the A⁻ form is lipophobic, it cannot easily cross the membrane back into the apoplast, effectively becoming "trapped" inside the cell to exert its herbicidal activity ()[3]. Field-Proven Solution: Utilizing acidifying adjuvants or pH buffers lowers the pH of the spray droplet ()[1]. This shifts the chemical equilibrium toward the protonated (HA) state on the leaf surface, maximizing the concentration gradient of the membrane-permeable form and accelerating cellular accumulation ()[4].

Mechanistic Visualizations

IonTrapping Spray Spray Droplet (pH 4.5) Acidifying Adjuvant HA_out HA (Protonated) Lipophilic State Spray->HA_out Shifts Equilibrium Cuticle Plant Cuticle Waxy Barrier HA_out->Cuticle Penetrates Apoplast Apoplast (pH ~5.5) Cuticle->Apoplast Diffuses Membrane Plasma Membrane Apoplast->Membrane Crosses as HA Symplast Symplast (pH ~7.5) Membrane->Symplast A_in A- (Deprotonated) Trapped in Cytoplasm Symplast->A_in Deprotonates

Mechanism of ion trapping for weak acid herbicides driven by pH gradients.

Quantitative Data: Adjuvant Classification Matrix

Adjuvant ClassChemical ExamplePrimary Mechanism of ActionImpact on Weak Acid HerbicidesOptimal Application Case
Non-Ionic Surfactant (NIS) Alcohol ethoxylatesReduces surface tension; improves droplet spreading.Moderate increase in cuticular penetration.Ideal environmental conditions; sensitive crops.
Methylated Seed Oil (MSO) Modified canola/soy oilDissolves complex epicuticular waxes (Low HLB).Maximizes diffusion rate across thickened cuticles.Drought-stressed plants; thick-cuticle species.
Ammonium Sulfate (AMS) (NH₄)₂SO₄Precipitates hard water cations (Ca²⁺, Mg²⁺).Prevents formation of insoluble herbicide salts.Hard water carrier sources (>150 ppm CaCO₃).
Acidifiers / Buffers Citric acid blendsLowers spray solution pH.Shifts equilibrium to the lipophilic, protonated (HA) state.High pH carrier water; maximizing ion trapping.

Experimental Methodologies: ¹⁴C-Radiolabeled Uptake Assay

To empirically determine the efficacy of an adjuvant with a picolinic acid herbicide, researchers must utilize a radiolabeled uptake assay.

Self-Validating Protocol Design: This protocol ensures trustworthiness through a strict mass-balance approach. The sum of the unabsorbed fraction (leaf wash) and the absorbed fraction (tissue oxidation) must yield >95% recovery of the applied radiolabel to validate the assay's integrity.

  • Radiochemical Preparation: Spike the commercial formulation of the picolinic acid herbicide with ¹⁴C-labeled active ingredient (e.g., ¹⁴C-aminopyralid) ()[5]. Add the selected adjuvant (e.g., MSO or NIS) to match field-use concentrations (v/v).

  • Application: Using a repeating micro-syringe, apply 1 µL droplets of the radiolabeled mixture directly to the adaxial surface of the target leaf ()[6].

  • Controlled Incubation: Transfer plants to a growth chamber with strictly controlled temperature and relative humidity. High relative humidity (e.g., >90%) delays droplet drying, maintaining the herbicide in a semi-liquid state to maximize diffusion ()[7].

  • Leaf Wash (Unabsorbed Fraction): At designated Hours After Treatment (HAT) (e.g., 24, 48, 96 HAT), excise the treated leaf. Wash the leaf surface with a 10% ethanol and 0.1% Tween 20 solution to recover unabsorbed ¹⁴C-herbicide ()[5]. Quantify via Liquid Scintillation Counting (LSC).

  • Tissue Oxidation (Absorbed Fraction): Combust the washed leaf tissue in a biological oxidizer. The absorbed ¹⁴C is released as ¹⁴CO₂ and trapped in a carbon-absorbing scintillation cocktail ()[5].

  • Quantification & Analysis: Analyze the trapped ¹⁴CO₂ via LSC. Calculate % absorption as: (Absorbed DPM / (Absorbed DPM + Unabsorbed DPM)) × 100.

Workflow Prep 1. Prepare 14C-Herbicide Apply 2. Apply 1µL Droplets Prep->Apply Incubate 3. Incubate (Controlled Env) Apply->Incubate Wash 4. Leaf Wash (Recover Unabsorbed) Incubate->Wash Combust 5. Tissue Oxidation Wash->Combust LSC 6. Liquid Scintillation Counting (LSC) Combust->LSC

Standardized workflow for quantifying 14C-radiolabeled herbicide foliar uptake.

References

  • Title: Adjuvants with Herbicides. When and Why They Are Needed. Source: Crop Protection Network URL: [Link]

  • Title: Influence of Adjuvants on Absorption of Foliar-Applied Herbicides Source: University of Nebraska-Lincoln (UNL) URL: [Link]

  • Title: Absorption of foliar-applied herbicides Source: Iowa State University URL: [Link]

  • Title: Aminopyralid and Clopyralid Absorption and Translocation in Canada Thistle (Cirsium arvense) Source: Weed Science - Cambridge University Press URL: [Link]

  • Title: Picloram Absorption by Broom Snakeweed (Gutierrezia sarothrae) Leaf Tissue Source: Weed Science - Cambridge University Press URL: [Link]

  • Title: Picloram Uptake, Translocation, and Efficacy in Relation to Water Status of Russian Knapweed Source: Weed Science - Cambridge University Press URL: [Link]

  • Title: Effects of Adjuvants on Absorption of Foliar-Applied Herbicides Source: Making Chem Books URL: [Link]

Sources

Optimization

Technical Support Center: 6-(2,4-Dichlorophenyl)picolinic Acid Ester Derivatives

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-(2,4-Dichlorophenyl)picolinic acid and its ester derivatives. This guide is designed to provide in-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-(2,4-Dichlorophenyl)picolinic acid and its ester derivatives. This guide is designed to provide in-depth, practical solutions to common challenges related to the volatility of these compounds.

PART 1: Frequently Asked Questions - The Fundamentals of Volatility

This section addresses foundational concepts essential for understanding and mitigating issues related to the volatility of your compounds.

Q1: What is volatility and how does it relate to vapor pressure?

A: Volatility describes the tendency of a substance to vaporize. It is directly related to a compound's vapor pressure, which is the pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.[1][2] A higher vapor pressure indicates a greater tendency to enter the gaseous phase, and therefore, higher volatility.[1][3] This property is critical because highly volatile compounds can lead to experimental inconsistencies, sample loss, and in the case of agrochemicals, off-target movement known as vapor drift.[4][5]

Q2: What structural features of 6-(2,4-Dichlorophenyl)picolinic acid ester derivatives influence their volatility?

A: The volatility of these ester derivatives is primarily influenced by the nature of the alcohol moiety used in the esterification. Key factors include:

  • Molecular Weight and Chain Length: As the molecular weight of the alcohol portion increases (e.g., moving from a methyl to an ethyl to a butyl ester), the intermolecular forces (van der Waals forces) become stronger. This requires more energy to overcome, resulting in a lower vapor pressure and reduced volatility.[6]

  • Branching: Increased branching in the alkyl chain of the ester can sometimes lead to a slight increase in volatility compared to its linear isomer, as it can disrupt efficient packing and reduce intermolecular attractions.

  • Polarity: While the core 6-(2,4-Dichlorophenyl)picolinic acid structure is relatively non-polar, the choice of ester can introduce polarity. However, for simple alkyl esters, the dominant effect on volatility is molecular weight.

The relationship between chemical structure and volatility is a fundamental principle in organic chemistry that dictates how these compounds behave under various experimental conditions.

Q3: My compound is an ester derivative of an auxinic herbicide analog. Why is volatility a major concern?

A: For compounds analogous to auxinic herbicides like 2,4-D or dicamba, volatility is a significant issue that can lead to unintended consequences.[1][7] After application, a volatile compound can convert into a gas and move from the target site, a process known as vapor drift.[5][8] This is particularly problematic in warmer temperatures, which increase the rate of volatilization.[3][4] Off-target vapor can cause damage to sensitive, non-target crops or interfere with biological assays by creating unintended exposure pathways.[3] Ester formulations are generally more volatile than their corresponding amine salt forms, making the management of this property crucial for reliable and contained experimental results.[1][3][7]

PART 2: Troubleshooting Experimental & Analytical Issues

This section provides direct answers and solutions to specific problems you may encounter during your research.

Q4: I'm observing significant variability and poor reproducibility in my Gas Chromatography (GC) analysis. Could volatility be the cause?

A: Absolutely. High volatility is a common source of error in the GC analysis of sensitive compounds. The issue can manifest in several ways:

  • Inlet Discrimination: Highly volatile compounds can vaporize too quickly and non-uniformly in a hot GC inlet. This can lead to incomplete and inconsistent transfer of the sample onto the analytical column, resulting in poor peak area reproducibility.

  • Analyte Loss: If samples are not tightly sealed or are left at room temperature, you can lose a significant portion of your volatile analyte to evaporation before the analysis even begins. This is especially true when dealing with low concentration samples.

  • Thermal Degradation: While not directly a volatility issue, the high temperatures required for GC analysis can sometimes degrade thermally labile compounds, which may be mistaken for volatility-related sample loss.

Troubleshooting Steps:

  • Lower the Inlet Temperature: Start with a lower inlet temperature and gradually increase it to find the optimal balance between efficient vaporization and analyte stability.

  • Use a Cooled Injection System: A programmable temperature vaporization (PTV) inlet can provide much better control over the sample introduction process, minimizing discrimination.

  • Check Sample Handling Procedures: Ensure all vials are tightly capped with high-quality septa. Prepare samples just before analysis or store them at low temperatures (e.g., 4°C) to minimize evaporative losses.

  • Consider Derivatization: If the problem persists, converting the volatile ester to a less volatile derivative (e.g., a longer-chain ester or an amide) prior to GC analysis can dramatically improve reproducibility.

Q5: I suspect I am losing my compound during solvent evaporation steps (e.g., using a rotary evaporator or nitrogen stream). How can I confirm and prevent this?

A: This is a classic problem when working with volatile or semi-volatile compounds. The energy input required to evaporate the solvent can easily cause co-evaporation of your analyte.

Confirmation & Prevention Strategy:

  • Run a Control Experiment: Prepare a standard solution of your compound with a known concentration. Take a small aliquot for initial analysis (LC-MS is often better for this as it avoids high heat). Evaporate the remaining solution under your standard conditions, then reconstitute the residue in the original volume of solvent and re-analyze. A significant decrease in concentration confirms co-evaporation loss.

  • Modify Evaporation Conditions:

    • Reduce Temperature: Use the lowest possible water bath temperature on your rotary evaporator.

    • Control Vacuum: Avoid applying a very high vacuum. Control the vacuum to allow the solvent to evaporate at a steady, gentle rate.

    • Use a Keeper Solvent: Add a small amount of a high-boiling, low-volatility solvent (e.g., dodecane for non-polar compounds, ethylene glycol for polar) to your sample before evaporation. This "keeper" remains after the primary solvent is gone, trapping your analyte and preventing it from being lost to dryness.

  • Alternative Concentration Methods: For highly sensitive or volatile compounds, consider solid-phase extraction (SPE) as a method for concentration. After loading your sample, you can elute it in a much smaller volume of a stronger solvent, avoiding the need for a full evaporation step.

Below is a workflow to help diagnose and solve issues related to analyte loss.

Caption: Troubleshooting workflow for analyte loss during solvent evaporation.

PART 3: Protocols for Volatility Reduction

Here we provide detailed methodologies for chemically modifying or formulating your 6-(2,4-Dichlorophenyl)picolinic acid ester derivatives to reduce their volatility.

Protocol 1: Synthesis of a Less Volatile Ester Derivative (e.g., Butyl Ester)

Rationale: Increasing the alkyl chain length of the ester increases its molecular weight and intermolecular forces, which in turn lowers its vapor pressure and reduces volatility. This is a common strategy in the agrochemical industry to create lower-volatility formulations.[3][6] This protocol describes a standard Fischer esterification.

Materials:

  • 6-(2,4-Dichlorophenyl)picolinic acid

  • n-Butanol (excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Standard reflux glassware

Procedure:

  • Combine 6-(2,4-Dichlorophenyl)picolinic acid (1.0 eq), n-butanol (5.0 eq), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops) in a round-bottom flask containing toluene.

  • Assemble the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude butyl 6-(2,4-dichlorophenyl)picolinate.

  • Purify the product via column chromatography if necessary.

This synthetic modification directly addresses volatility at the molecular level.

Caption: Relationship between molecular weight and volatility in ester derivatives.

Protocol 2: Formulation with Low-Volatility Solvents and Adjuvants

Rationale: The formulation of a compound can significantly alter its effective vapor pressure without changing its chemical structure.[9] Using low-volatility solvents or adding certain polymers and adjuvants can reduce the rate at which the active ingredient volatilizes from a surface.[9][10]

Materials:

  • Your 6-(2,4-Dichlorophenyl)picolinic acid ester derivative

  • High-volatility solvent (e.g., acetone) - for comparison

  • Low-volatility solvent (e.g., a heavy aromatic naphtha, methyl oleate)

  • Polymeric adjuvant (e.g., a non-ionic surfactant or methylated seed oil)

Procedure (for comparative analysis):

  • Prepare Formulations: Create three separate solutions of your ester derivative at the same concentration:

    • Formulation A: Dissolved in acetone.

    • Formulation B: Dissolved in methyl oleate.

    • Formulation C: Dissolved in methyl oleate with a polymeric adjuvant added according to the manufacturer's recommendation (e.g., 1:1 ratio with the active ingredient).

  • Application: Apply a precise and equal amount of each formulation onto separate, inert surfaces (e.g., glass petri dishes).

  • Incubation: Place the dishes in a controlled environment (e.g., a fume hood with consistent airflow and temperature).

  • Analysis: At set time intervals (e.g., 1, 4, 8, 24 hours), extract the remaining compound from the surface of one dish from each formulation group using a suitable solvent (e.g., acetonitrile).

  • Quantification: Analyze the extracts by LC-MS or GC-MS to determine the amount of compound remaining.

  • Comparison: Plot the percentage of compound remaining over time for each formulation. You should observe a significantly slower loss rate for Formulations B and C compared to Formulation A.

Expected Outcome Data Summary:

FormulationSolvent SystemAdjuvant% Compound Remaining (24h)Volatility Reduction
A (Control) AcetoneNone< 10%Baseline
B Methyl OleateNone~60-70%Significant
C Methyl OleatePolymeric> 85%High

This data clearly demonstrates that formulation choices can be a powerful tool to control volatility.[9][11]

PART 4: Advanced Characterization

Q6: How can I experimentally measure the vapor pressure of my new ester derivative to quantify its volatility?

A: Measuring the low vapor pressures typical of these compounds requires specialized equipment. The two most common and accepted methods are the Gas Saturation Method and the Knudsen Effusion Method.[12][13][14]

  • Gas Saturation Method: An inert gas is passed slowly over the substance at a constant temperature, allowing the gas to become saturated with the compound's vapor. The amount of substance transported by the gas is measured, and from this, the vapor pressure can be calculated.

  • Knudsen Effusion Method: The substance is placed in a "Knudsen cell," a container with a very small orifice.[14][15] This cell is placed in a vacuum at a constant temperature. The rate of mass loss through the orifice due to molecules effusing into the vacuum is measured by an ultra-sensitive balance.[2][14] This mass loss rate is then used to calculate the vapor pressure.

These measurements are complex and often outsourced to specialized analytical labs. However, the data is invaluable for risk assessment, environmental fate modeling, and developing stable formulations.[12]

References
  • Five Trends in Formul
  • Houbraken, M., et al. (2018). Formulation approaches to reduce post-application pesticide volatilisation from glass surfaces. Science of The Total Environment.
  • Properties and Characteristics of Amine and Ester Formul
  • Branham, B.E., & Hanson, K.V. Drift and Volatility of Broadleaf Herbicides.
  • van der Linden, A.M.A., et al. (2011). Methods for estimating the vapour pressure of organic chemicals. Wageningen University & Research eDepot.
  • How to Avoid Drift in Natural Area Herbicide Applications. Southeast Exotic Pest Plant Council.
  • Vapor Pressure of Pesticides by the Knudsen Effusion Method. (2015). AZoM.
  • Inoue, A.T.N., et al. (2018).
  • THE EFFECT OF FORMULATION ON THE VOLATILISATION OF PLANT PROTECTION PRODUCTS.
  • Minimize effects of volatility & spray drift when applying herbicides. Corteva Agriscience™.
  • C. P. C. (1996). The Vapor Pressure of Environmentally Significant Organic Chemicals: A Review of Methods and Data at Ambient Temperature.
  • Vapor Pressure Measurements Knudsen Effusion Method. Surface Measurement Systems.
  • Martis, V. (2021). Experimental Methods for Measuring Vapor Pressures of Chemical Substances. Surface Measurement Systems Webinar.
  • Managing Pesticide Applications to Avoid Drift.
  • Kubitschke, J. (2018). Synthetic esters - tunable properties by choosing the right carboxylic acids. STLE Annual Meeting.

Sources

Troubleshooting

Technical Support Center: Resolution of Enantiomers in Chiral 6-Aryl Picolinic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in navigating the complex stereochemical resoluti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in navigating the complex stereochemical resolution of 6-aryl picolinic acid derivatives.

These scaffolds are highly valuable in modern drug discovery, serving as critical components in SARS-CoV-2 main protease inhibitors[1] and A3 adenosine receptor antagonists[2]. However, their amphoteric nature—combining a basic pyridine nitrogen with an acidic carboxylic group—presents unique chromatographic and crystallization challenges. This guide provides field-proven, self-validating protocols, troubleshooting insights, and the mechanistic causality behind each step to ensure your resolution workflows succeed.

Part 1: Core Methodologies & Workflow

Choosing the correct resolution strategy depends on your scale, equipment availability, and the specific steric hindrance of the 6-aryl substituent.

ResolutionWorkflow Start Racemic 6-Aryl Picolinic Acid Decision1 Scale & Equipment? Start->Decision1 PrepSFC Preparative SFC/HPLC (Direct Resolution) Decision1->PrepSFC Analytical/Prep Scale (SFC Available) SaltRes Diastereomeric Salt Crystallization Decision1->SaltRes Process/Kilo Scale (Cost-sensitive) Deriv Chiral Derivatization (Ester/Amide) Decision1->Deriv SFC Fails / High Purity Needed via Silica SFC_Opt Add TFA/DEA to suppress pyridine/acid interactions PrepSFC->SFC_Opt Optimize Modifiers Salt_Opt (R)/(S)-1-Phenylethylamine or Cinchonidine SaltRes->Salt_Opt Chiral Amine Deriv_Opt Protected Glycerol or Menthol followed by Hydrolysis Deriv->Deriv_Opt Chiral Auxiliary

Decision tree for selecting the optimal enantiomeric resolution method for 6-aryl picolinic acids.

Protocol A: Direct Resolution via Preparative Chiral SFC

Supercritical Fluid Chromatography (SFC) is the industry standard for analytical and preparative resolution due to its high throughput and minimal solvent waste[3].

  • Sample Preparation: Dissolve the racemic 6-aryl picolinic acid in a 1:1 mixture of Methanol (MeOH) and Dichloromethane (DCM) to ensure complete solubility of the zwitterionic species.

  • Column Selection: Equip the SFC with an immobilized polysaccharide-based chiral stationary phase (CSP), such as Daicel Chiralpak IC or Chiralcel OD-H.

  • Mobile Phase Optimization: Use supercritical

    
     with 10-30% MeOH as a co-solvent. Crucial Step:  Add 0.1% Trifluoroacetic acid (TFA) and 0.1% Diethylamine (DEA) to the co-solvent. The TFA protonates the carboxylic acid, while DEA masks the free silanols and interacts with the pyridine ring, preventing severe peak tailing.
    
  • Elution & Recovery: Collect the separated enantiomer fractions. Immediately evaporate the solvent under reduced pressure at <35°C to prevent degradation, yielding the pure enantiomers.

Protocol B: Classical Diastereomeric Salt Crystallization

For process-scale resolution, diastereomeric salt formation is the most cost-effective method[4].

  • Salt Formation: Dissolve 1.0 equivalent of the racemic acid in hot ethanol. Slowly add 0.5 to 1.0 equivalent of a chiral amine resolving agent (e.g.,

    
     or Cinchonidine).
    
  • Crystallization: Allow the solution to cool to room temperature slowly (over 4-6 hours) to promote the growth of large, pure crystals of the less soluble diastereomeric salt.

  • Filtration & Washing: Filter the crystals and wash with cold ethanol to remove the mother liquor containing the more soluble diastereomer.

  • Salt Breaking (Self-Validating Step): Suspend the isolated salt in a biphasic mixture of Ethyl Acetate and 1M aqueous HCl. The acid protonates the chiral amine (moving it to the aqueous layer) and neutralizes the picolinic acid (moving it to the organic layer). Extract, dry over

    
    , and concentrate to recover the enantiopure 6-aryl picolinic acid.
    
Protocol C: Chiral Derivatization (Covalent Auxiliary)

When direct SFC fails and crystallization is unachievable, covalent derivatization is required[2][5].

  • Esterification: React the racemic acid with a chiral alcohol, such as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (protected glycerol), using a mild coupling agent like EDC/HOBt to prevent racemization.
    
  • Separation: The resulting diastereomeric esters can now be separated using standard normal-phase silica gel chromatography (Hexanes/Ethyl Acetate), as they possess distinct physical properties.

  • Hydrolysis: Treat the separated, pure diastereomeric ester with 1M LiOH in THF/Water (3:1) at room temperature for 2 hours to cleave the ester. Acidify to pH 3-4 with 1M HCl to precipitate the enantiopure 6-aryl picolinic acid.

Part 2: Troubleshooting Guide

Q: I am experiencing severe peak tailing and co-elution during Chiral HPLC/SFC. How do I fix this? A: Causality: 6-Aryl picolinic acids are amphoteric. The pyridine nitrogen acts as a Lewis base and hydrogen-bond acceptor, interacting strongly with the acidic silanol groups on the silica support of the chiral column. Simultaneously, the carboxylic acid interacts with basic sites. Solution: You must strictly control the ionization state. Introduce a volatile acidic modifier (0.1% TFA or Formic Acid) to keep the carboxylic acid protonated. If tailing persists, use a "double modifier" approach by adding 0.1% DEA or isopropylamine to competitively block the silanol active sites.

Q: My diastereomeric salt is "oiling out" (forming a biphasic liquid) instead of crystallizing. What is happening? A: Causality: Oiling out occurs when the melting point of the diastereomeric salt is depressed below the temperature of the solution, or when the solution reaches supersaturation too rapidly without nucleation[4]. Solution:

  • Re-dissolve the oil by heating and adding a few drops of a highly polar solvent (like water or methanol).

  • Add an anti-solvent (e.g., heptane or MTBE) dropwise until the solution becomes slightly cloudy.

  • Seed the solution: Introduce a microscopic seed crystal of the desired salt. If you do not have a seed crystal, scratch the inside of the glass flask with a glass rod to induce localized high-energy nucleation sites.

Q: I am observing partial racemization of my chiral center during the esterification step (Protocol C). How can I prevent this? A: Causality: Activating a picolinic acid with aggressive reagents (like thionyl chloride to form an acyl chloride) can lead to the formation of a ketene or an oxazolone intermediate. These planar intermediates rapidly undergo base-catalyzed racemization before the chiral alcohol can attack. Solution: Switch to milder peptide-coupling conditions. Use HATU with DIPEA at 0°C. The 7-aza-HOBt ester intermediate formed by HATU is highly reactive toward alcohols but resists the pathway that leads to oxazolone-induced racemization.

Part 3: Frequently Asked Questions (FAQs)

What is the best chiral resolving agent for 6-aryl picolinic acids? Because picolinic acids contain a carboxylic acid, chiral amines are the standard resolving agents[4].


- and 

are excellent first-line choices due to their low cost and ability to form rigid, highly crystalline hydrogen-bonded networks. If these fail, alkaloid bases like Brucine or Cinchonidine often succeed due to their bulky, rigid stereocenters.

Why is SFC preferred over HPLC for the preparative resolution of these compounds? Supercritical Fluid Chromatography (SFC) utilizes supercritical


, which has a much lower viscosity and higher diffusivity than liquid solvents[3]. This allows for flow rates 3-5 times faster than HPLC without exceeding column pressure limits. Furthermore, once the fraction is collected, the 

simply evaporates, leaving your sensitive picolinic acid in a small volume of co-solvent, drastically reducing thermal degradation risks during solvent removal.

How do I verify the absolute configuration of the resolved enantiomer? The gold standard is growing a single crystal of the pure enantiomer (or its diastereomeric salt/ester) and performing X-ray crystallography to determine the absolute configuration via anomalous dispersion[2][5]. Alternatively, Vibrational Circular Dichroism (VCD) compared against Density Functional Theory (DFT) calculations can assign the absolute stereochemistry without needing a crystal.

Part 4: Quantitative Data & Selection Matrices

Table 1: Comparison of Enantiomeric Resolution Strategies
Resolution MethodTypical Yield (Max 50%)Enantiomeric Excess (ee%)ScalabilityRelative CostBest Use Case
Preparative SFC 45 - 48%> 99%Milligrams to 100gHigh (Equipment)Rapid isolation for biological assays.
Diastereomeric Salt 25 - 40%90 - 98% (Post-recryst.)Kilograms (Process)LowLarge-scale manufacturing.
Chiral Derivatization 35 - 45%> 98%GramsMediumWhen SFC/Salts fail; highly lipophilic acids.
Table 2: Recommended Chiral Stationary Phases (CSPs) for 6-Aryl Picolinic Acids
Column TypeChiral SelectorRecommended Mobile Phase (SFC)Additives Required
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)

/ Methanol (80:20)
0.1% TFA + 0.1% DEA
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)

/ Ethanol (75:25)
0.1% Formic Acid
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)

/ Isopropanol (70:30)
0.1% TFA

References

  • Enantioselective Inhibition of the SARS-CoV-2 Main Protease with Rhenium(I)
  • Chiral resolution Source: Wikipedia URL
  • Source: PubMed Central (NIH)
  • Organic Syntheses Procedure: Picolinic acid derivatives Source: Organic Syntheses URL
  • Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III)

Sources

Optimization

Controlling hydrolysis rates of picolinate prodrugs in varying pH environments

Topic: Controlling Hydrolysis Rates of Picolinate Prodrugs in Varying pH Environments Audience: Researchers, Medicinal Chemists, and Formulation Scientists Status: Operational Introduction: The Picolinate Advantage Welco...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Hydrolysis Rates of Picolinate Prodrugs in Varying pH Environments Audience: Researchers, Medicinal Chemists, and Formulation Scientists Status: Operational

Introduction: The Picolinate Advantage

Welcome to the technical support hub for picolinate ester prodrugs. You are likely using this system because picolinic acid (2-pyridinecarboxylic acid) derivatives offer a unique "switchable" hydrolysis profile. Unlike standard aliphatic or benzoate esters, picolinates possess a pyridine nitrogen atom capable of metal coordination. This allows for metal-promoted hydrolysis —a mechanism that can be tuned to release the active parent drug rapidly at physiological pH (where divalent metals like Zn²⁺ or Cu²⁺ are available) while remaining relatively stable in acidic environments (storage or gastric fluids).

This guide provides the diagnostic frameworks and protocols to fine-tune this lability.

Module 1: Diagnostic Workflow (Troubleshooting)

Use this decision matrix to identify why your prodrug is not performing as expected.

Issue 1: The Prodrug is Too Stable (No Drug Release)

Symptom: HPLC shows >90% intact prodrug after 4 hours at pH 7.4.

Potential CauseTechnical ExplanationCorrective Action
Lack of Metal Promotion Picolinate hydrolysis at neutral pH is often 10³–10⁵ times faster in the presence of divalent metals (Zn²⁺, Cu²⁺, Ni²⁺). If your assay buffer is metal-free, the "picolinate effect" is dormant.Add Metal Ions: Spike the assay with 10–50 µM ZnCl₂ or CuCl₂. Check Buffer: Ensure you are not using strong chelating buffers (e.g., Citrate, EDTA, Phosphate) that strip metals from the prodrug. Use HEPES or MOPS.
Steric Shielding Substituents at the 6-position (ortho to nitrogen) or 3-position (ortho to carbonyl) block the formation of the transition state.Structural Redesign: Remove bulky groups near the reaction center. Switch to a 4- or 5-substituted pyridine ring.
Electronic Deactivation Electron-Donating Groups (EDGs) like –OMe or –NH₂ on the pyridine ring reduce the electrophilicity of the carbonyl carbon.Hammett Tuning: Replace EDGs with Electron-Withdrawing Groups (EWGs) like –Cl, –NO₂, or –CF₃ to activate the carbonyl.
Issue 2: The Prodrug is Too Unstable (Premature Degradation)

Symptom: Significant degradation (>10%) observed during storage or in simulated gastric fluid (pH 1.2).

Potential CauseTechnical ExplanationCorrective Action
Protonation of Leaving Group If the alcohol portion of your ester is a good leaving group (low pKa), acid-catalyzed hydrolysis will dominate even without metal assistance.Leaving Group Modification: Increase the pKa of the leaving group alcohol (e.g., switch from a phenol ester to an aliphatic alcohol ester).
** intramolecular Catalysis**If the drug payload has a nucleophilic group (e.g., -OH, -NH₂) nearby, it may cyclize and cleave the ester internally.Masking: You may need a "double prodrug" strategy (e.g., masking the nucleophile on the payload) or increased steric bulk.
Base Catalysis (Storage) Picolinates are highly susceptible to OH⁻ attack. Even slightly basic storage buffers (pH 8) can cause rapid saponification.Acidify Storage: Store samples in slightly acidic media (pH 4–5) or lyophilized salts.

Module 2: Visualizing the Mechanism

Understanding the mechanism is critical for control. The diagram below illustrates the "Metal-Promoted Switch" that differentiates picolinates from standard esters.

PicolinateMechanism Prodrug Intact Prodrug (Picolinate Ester) AcidicEnv Acidic pH (<4) Protonation of Pyridine N Prodrug->AcidicEnv Low pH PhysioEnv Physiological pH (7.4) + Metal Ion (M2+) Prodrug->PhysioEnv Neutral pH Stable Electrostatic Repulsion (Stable / Slow Hydrolysis) AcidicEnv->Stable N+ repels H+ Complex Metal-Chelate Complex (N & O Coordination) PhysioEnv->Complex Binding Attack Nucleophilic Attack (M-OH species) Complex->Attack Activation Release Rapid Hydrolysis (Active Drug Release) Attack->Release Cleavage

Caption: Figure 1. The pH-dependent switch.[1][2][3] At low pH, protonation of the pyridine nitrogen prevents metal binding, stabilizing the ester. At neutral pH, metal coordination activates the carbonyl for rapid hydrolysis.

Module 3: Experimental Protocols

Protocol A: Determination of Hydrolysis Kinetics

Objective: To accurately measure the half-life (


) of the prodrug without experimental artifacts.

Reagents:

  • Buffers (50 mM):

    • pH 1.2: HCl/NaCl

    • pH 4.0: Acetate

    • pH 7.4: HEPES or MOPS (Critical: Do NOT use Phosphate or Citrate; they compete for metal ions).

  • Metal Stock: 10 mM ZnCl₂ or CuCl₂ in water.

  • Internal Standard: Benzoic acid or similar stable compound.

Step-by-Step:

  • Preparation: Prepare a 10 mM stock solution of the prodrug in DMSO or Acetonitrile.

  • Initiation: Add 10 µL of prodrug stock to 990 µL of pre-warmed (37°C) Buffer.

    • For Metal-Promoted Study: Add metal stock to achieve 1:1 or 10:1 [Metal]:[Prodrug] ratio.

  • Sampling: At defined intervals (0, 5, 15, 30, 60, 120 min), remove 100 µL aliquots.

  • Quenching: Immediately quench the aliquot with 100 µL of cold Acetonitrile + 1% TFA (stops reaction and precipitates proteins if present).

  • Analysis: Analyze via HPLC-UV or LC-MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Self-Validation (Mass Balance Check)

Why? To ensure "disappearance" of prodrug equals "appearance" of drug, ruling out precipitation or non-specific binding.

  • Calibrate HPLC for both the Prodrug and the Parent Drug .

  • Sum the molar concentrations at every time point:

    
    .
    
  • Pass Criteria:

    
     must remain within 95–105% of the initial concentration throughout the experiment.
    

Module 4: FAQ & Chemical Modification Strategies

Q: How do substituents on the pyridine ring affect the rate?

A: You can fine-tune the hydrolysis rate using the Hammett substituent constants (


).
Substituent (Position 4/5)Electronic EffectImpact on Hydrolysis Rate
Nitro (-NO₂) Strong Electron WithdrawingSignificant Increase. Makes carbonyl highly electrophilic.
Chloro (-Cl) Weak Electron WithdrawingModerate Increase. Good for fine-tuning.
Methyl (-CH₃) Weak Electron DonatingSlight Decrease.
Methoxy (-OMe) Strong Electron DonatingSignificant Decrease. Stabilizes the ester bond.
Q: Why is my prodrug stable in PBS but hydrolyzes in cell media?

A: PBS (Phosphate Buffered Saline) can precipitate metals (forming Zinc Phosphate) or chelate them weakly, effectively removing the catalyst. Cell media (DMEM/RPMI) contains amino acids and free metals (Zn, Fe, Cu) that facilitate the reaction. Always validate in the biological matrix relevant to your application.

Q: Can I use picolinates for oral delivery?

A: Yes. The picolinate system is ideal for oral delivery because the stomach (pH 1–2) protonates the pyridine nitrogen (


), preventing metal chelation and retarding hydrolysis. Once the drug reaches the small intestine (pH > 6), the nitrogen deprotonates, binds dietary/endogenous metals, and releases the drug.

References

  • Scrimin, P., et al. (1993).[4] "Leaving group effect in the cleavage of picolinate esters catalyzed by hydroxy-functionalized metallomicelles." Journal of Organic Chemistry.

  • Kovács, J., & Mokhir, A. (2008).[5] "Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu2+ Detection." Inorganic Chemistry.

  • Fife, T. H., & Przystas, T. J. (1985). "Divalent metal ion catalysis of the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions."[5] Journal of the American Chemical Society.

  • Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH. (Foundational text on ester hydrolysis mechanisms).

Sources

Reference Data & Comparative Studies

Validation

Comparative Herbicidal Activity: 6-(2,4-Dichlorophenyl)picolinic Acid vs. Clopyralid

Executive Summary The evolution of synthetic auxin herbicides (WSSA Group 4) represents a masterclass in rational agrochemical design. For decades, Clopyralid (3,6-dichloropicolinic acid) has served as a legacy standard...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of synthetic auxin herbicides (WSSA Group 4) represents a masterclass in rational agrochemical design. For decades, Clopyralid (3,6-dichloropicolinic acid) has served as a legacy standard for broadleaf weed control in cereal crops and turf. However, the continuous selection pressure on weed populations has necessitated the development of novel chemistries with unique receptor affinities and lower environmental footprints.

Enter the 6-arylpicolinates. By substituting the chlorine atom at the 6-position of the picolinic acid ring with an aryl group—specifically forming 6-(2,4-Dichlorophenyl)picolinic acid (the structural core of modern herbicides like halauxifen-methyl)—researchers unlocked a profound leap in herbicidal potency [1]. This guide provides an in-depth, objective comparison of these two molecules, detailing their mechanistic differences, comparative efficacy, and the self-validating experimental protocols used to evaluate them.

Mechanistic Comparison & Receptor Affinity

Both clopyralid and 6-(2,4-Dichlorophenyl)picolinic acid mimic the endogenous plant hormone indole-3-acetic acid (IAA). They initiate a signaling cascade that leads to the rapid degradation of Aux/IAA repressor proteins, freeing Auxin Response Factors (ARFs) to trigger uncontrolled, lethal gene expression.

However, the causality behind their differing potencies lies in receptor binding preference :

  • Clopyralid (6-Chloro substitution): Binds primarily to the TIR1 (Transport Inhibitor Response 1) auxin co-receptor. Its relatively small molecular footprint requires higher application rates to maintain receptor saturation.

  • 6-(2,4-Dichlorophenyl)picolinic acid (6-Aryl substitution): Exhibits a distinct, high-affinity preference for the AFB5 (Auxin Signaling F-Box 5) receptor [2]. The bulky 2,4-dichlorophenyl group acts as a hydrophobic anchor, fitting precisely into an expanded binding pocket within AFB5 that is not complementary to clopyralid. This structural optimization lowers the dissociation constant (

    
    ), resulting in herbicidal activity at gram-per-hectare use rates.
    

AuxinSignaling Herbicide Synthetic Auxin (6-Arylpicolinate / Clopyralid) Receptor TIR1 / AFB5 Receptor Complex Herbicide->Receptor Binds AuxIAA Aux/IAA Repressor Proteins Receptor->AuxIAA Recruits Ubiquitination Ubiquitination & Proteasomal Degradation AuxIAA->Ubiquitination Undergoes ARF ARF Transcription Factors (Freed) Ubiquitination->ARF Releases GeneExpr Auxin-Responsive Gene Expression ARF->GeneExpr Activates PlantDeath Epinasty & Plant Death GeneExpr->PlantDeath Uncontrolled Growth

Figure 1: Auxin signaling pathway targeted by picolinic acid herbicides.

Physicochemical and Structural Profile

The transition from a 6-chloro to a 6-aryl substituent fundamentally alters the physicochemical properties of the herbicide, impacting both its biological delivery and environmental fate [3]. Clopyralid is notorious for its resistance to microbial breakdown during composting, whereas 6-arylpicolinates generally exhibit a more favorable degradation profile.

Table 1: Structural and Physicochemical Comparison
ParameterClopyralid6-(2,4-Dichlorophenyl)picolinic acid (Model)
Chemical Structure 3,6-dichloro-2-pyridinecarboxylic acid3-chloro-6-(2,4-dichlorophenyl)pyridine-2-carboxylic acid
Molecular Weight 192.00 g/mol ~302.5 g/mol
Primary Receptor TIR1AFB5
Typical Use Rate 100 – 500 g ae/ha5 – 30 g ae/ha
Soil Half-Life (DT50) ~40 days (Persistent in compost)~14 days (Rapid microbial degradation)
LogP (Hydrophobicity) -1.81 (at pH 7)> 2.5 (Highly lipophilic)

Comparative Herbicidal Efficacy

To demonstrate the practical impact of the AFB5 receptor preference, we compare the efficacy of these compounds against difficult-to-control, glyphosate-resistant (GR) broadleaf weeds, such as Horseweed (Conyza canadensis) and Giant Ragweed (Ambrosia trifida) [4].

Table 2: Post-Emergence Efficacy (% Control at 4 Weeks After Application)
Weed SpeciesClopyralid (150 g ae/ha)6-Arylpicolinate (Halauxifen-methyl, 5 g ae/ha)
GR Horseweed (C. canadensis) 85% - 89%82% - 91%
GR Giant Ragweed (A. trifida) 90% - 95%< 50% (Requires tank-mix partner)
Common Lambsquarters (C. album) 70%95% - 99%

Data Synthesis: While clopyralid requires a massive dose to achieve 85% control of Horseweed, the 6-arylpicolinate achieves equivalent or superior control at a fraction of the rate (5 g ae/ha). However, 6-arylpicolinates often show a weakness against Giant Ragweed when applied alone, necessitating formulation with partners like fluroxypyr.

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols are established for evaluating the comparative activity of these two chemistries.

Protocol 1: In Vitro Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify the binding affinity (


) of the herbicides to the AFB5-Aux/IAA7 co-receptor complex.
  • Sensor Chip Preparation: Immobilize purified recombinant Aux/IAA7 repressor proteins onto a CM5 sensor chip using standard amine coupling chemistry. Validation Control: Ensure baseline stability using a blank flow cell.

  • Receptor Complex Assembly: Inject purified AFB5 protein over the sensor chip in the presence of the test herbicide (Clopyralid or 6-(2,4-Dichlorophenyl)picolinic acid) at varying concentrations (1 nM to 10 µM).

  • Kinetic Measurement: Record the association phase for 180 seconds, followed by a dissociation phase of 300 seconds using a running buffer (HEPES, pH 7.4).

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate the

    
    . Causality Check: A lower 
    
    
    
    for the 6-arylpicolinate confirms that the bulky aryl group enhances hydrophobic interactions within the AFB5 pocket.
Protocol 2: Whole-Plant Greenhouse Dose-Response Bioassay

Objective: Determine the


 (Growth Reduction 50%) on Glyphosate-Resistant Conyza canadensis.
  • Plant Propagation: Germinate C. canadensis seeds in commercial potting mix. Thin to one uniform plant per pot. Grow to the 4-to-6 leaf rosette stage under controlled greenhouse conditions (25°C/20°C day/night, 16-h photoperiod).

  • Treatment Application: Prepare herbicide solutions using a non-ionic surfactant (0.25% v/v). Apply treatments using a motorized track sprayer calibrated to deliver 150 L/ha at 200 kPa.

    • Dose Range (Clopyralid): 0, 17.5, 35, 70, 140, 280 g ae/ha.

    • Dose Range (6-Arylpicolinate): 0, 0.6, 1.25, 2.5, 5, 10 g ae/ha.

  • Incubation & Harvesting: Return plants to the greenhouse in a Randomized Complete Block Design (RCBD) with 4 replications. At 21 Days After Treatment (DAT), harvest above-ground biomass and dry at 60°C for 72 hours.

  • Statistical Validation: Express dry weights as a percentage of the untreated control. Use a four-parameter log-logistic regression model to calculate the

    
     values.
    

Conclusion & Strategic Recommendations

The transition from clopyralid to 6-(2,4-Dichlorophenyl)picolinic acid derivatives represents a paradigm shift in synthetic auxin design. By exploiting the AFB5 receptor pocket via a 6-aryl substitution, researchers achieved a massive reduction in the required environmental chemical load while maintaining robust control of resistant broadleaf weeds. For drug development professionals and agrochemical researchers, this comparison underscores the critical importance of structure-activity relationship (SAR) optimization in overcoming target-site resistance and mitigating environmental carryover risks (such as clopyralid's compost persistence).

References

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides ResearchGate (Bioorganic & Medicinal Chemistry) URL:[Link]

  • Clopyralid - PubChem Laboratory Chemical Safety Summary (LCSS) National Institutes of Health (NIH) / PubChem URL: [Link]

  • Halauxifen-methyl controls glyphosate-resistant horseweed (Conyza canadensis) but not giant ragweed (Ambrosia trifida) in winter wheat Cambridge University Press - Weed Technology URL:[Link](Note: URL structure reflects Cambridge core routing for the cited study).

Comparative

A Comparative Guide to Cross-Resistance Patterns of 6-Aryl Picolinates in 2,4-D Resistant Weeds

The relentless evolution of herbicide resistance in agricultural weeds poses a significant threat to global food security. For over seven decades, 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic auxin herbicide, has...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless evolution of herbicide resistance in agricultural weeds poses a significant threat to global food security. For over seven decades, 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic auxin herbicide, has been a cornerstone of broadleaf weed management.[1] However, its extensive use has led to the emergence of resistant weed populations across the globe, diminishing its efficacy and compelling the search for alternative solutions.[2][3] This guide provides an in-depth analysis of the cross-resistance patterns observed between 2,4-D and the newer 6-aryl picolinate class of synthetic auxins, offering objective comparisons based on experimental data for researchers, scientists, and crop protection professionals.

The Challenge: Unraveling 2,4-D Resistance Mechanisms

Understanding the biochemical and physiological basis of resistance is paramount to developing effective management strategies. Weeds have evolved sophisticated mechanisms to survive 2,4-D applications, which can be broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR).[4][5]

  • Target-Site Resistance (TSR): This form of resistance involves genetic mutations in the proteins that the herbicide targets. For synthetic auxins, the primary targets are components of the auxin signaling pathway, such as the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor proteins and their Auxin/Indole-3-Acetic Acid (Aux/IAA) co-receptors.[4] Mutations in these proteins can reduce the binding affinity of the herbicide, rendering it ineffective. While documented, TSR to synthetic auxins is considered less common than NTSR.[4][6]

  • Non-Target-Site Resistance (NTSR): NTSR encompasses mechanisms that prevent the herbicide from reaching its target site in a lethal concentration.[4][5] For 2,4-D, the most prevalent NTSR mechanisms are:

    • Reduced Herbicide Translocation: In resistant plants, the movement of 2,4-D from the point of contact (leaves) to other parts of the plant is significantly impaired.[7][8] This localized retention prevents the systemic action required for plant death.[8]

    • Enhanced Herbicide Metabolism: Resistant weeds can rapidly detoxify 2,4-D into non-toxic metabolites. This process is often mediated by enzyme families like cytochrome P450 monooxygenases (P450s).[6][7][9] The involvement of P450s can be investigated using synergists like malathion, which inhibit these enzymes and can restore susceptibility to the herbicide in resistant biotypes.[7][9][10]

Studies have identified these NTSR mechanisms in a variety of 2,4-D resistant weeds, including Amaranthus hybridus, Conyza species, and Papaver rhoeas.[7][9]

Figure 1: Simplified auxin signaling pathway and points of resistance.

The Alternative: 6-Aryl Picolinates

The 6-aryl picolinates, which include herbicides like florpyrauxifen-benzyl and halauxifen-methyl, represent a distinct chemical family within the synthetic auxins (HRAC/WSSA Group 4).[6][11] While they share the same overarching mode of action by mimicking the plant hormone auxin, their unique molecular structure results in a different binding affinity with the auxin receptor proteins compared to traditional auxins like 2,4-D.[12] This structural difference is the theoretical foundation for their potential efficacy against weed biotypes that have evolved target-site resistance to other synthetic auxins.[13] However, the critical question for weed management is their effectiveness against the more common non-target-site resistance mechanisms.

Comparative Analysis of Cross-Resistance: Experimental Evidence

Cross-resistance occurs when a weed population resistant to one herbicide also exhibits resistance to another herbicide with the same mode of action. The pattern of cross-resistance between 2,4-D and 6-aryl picolinates is not uniform and is highly dependent on the specific weed species and the underlying resistance mechanism.

Case Study: Palmer Amaranth (Amaranthus palmeri) vs. Florpyrauxifen-Benzyl (FPB)

Recent research on 2,4-D resistant Palmer amaranth has revealed complex cross-resistance patterns with florpyrauxifen-benzyl (FPB), the active ingredient in certain arylpicolinate herbicides.

A study investigated three different 2,4-D resistant Palmer amaranth populations (R1, R2, and R3).[10][14] While dicamba, another synthetic auxin, controlled all three populations, the response to FPB varied significantly.[10][14] The R3 population was completely controlled by FPB.[10] In contrast, the R1 and R2 populations showed reduced sensitivity to FPB, with the R2 population demonstrating a 35-percentage point reduction in control compared to susceptible populations.[14] Further investigation into the highly resistant R2 population revealed a 29-fold lower sensitivity to FPB compared to the susceptible standard.[10][14]

Crucially, when the R2 population was pre-treated with malathion (a P450 inhibitor), its sensitivity to FPB increased by 15 percentage points.[10][14] This strongly suggests that an NTSR mechanism, specifically enhanced metabolic detoxification via P450 enzymes, is at least partially responsible for the cross-resistance to FPB in this 2,4-D resistant population.[10]

Table 1: Response of 2,4-D Resistant Palmer Amaranth Populations to Florpyrauxifen-Benzyl (FPB)

Population 2,4-D Resistance Status % Control with FPB (30 g ai ha⁻¹) Key Finding
Susceptible (S) Susceptible 100% Baseline susceptibility
R1 Resistant 98% Low level of reduced sensitivity
R2 Resistant 65% Significant cross-resistance observed
R3 Resistant 100% No cross-resistance observed

Data synthesized from Hwang et al., 2023.[10][14]

Case Study: Horseweed (Erigeron canadensis) vs. Halauxifen-Methyl

Halauxifen-methyl, another arylpicolinate herbicide, has shown significant promise for controlling problematic weeds like horseweed, including biotypes resistant to glyphosate.[15] Comparative studies demonstrate its superior efficacy over 2,4-D.

In field experiments, halauxifen-methyl applied at a low rate of 5 g ae ha⁻¹ provided 81-90% control of glyphosate-resistant (GR) horseweed.[15][16] This level of control was comparable to dicamba (at 280 g ae ha⁻¹) but significantly greater than 2,4-D (at 560 g ae ha⁻¹), which only achieved 49% control.[15] This indicates that even at application rates 100 times lower, halauxifen-methyl is a more effective tool for horseweed management than 2,4-D.[15][17]

Further dose-response studies confirmed this trend. The application rate of 2,4-D required to achieve 50% visual control (GR50) was substantially higher for taller, bolted horseweed compared to smaller plants.[17] Conversely, the efficacy of halauxifen-methyl and dicamba was not significantly affected by plant height, highlighting a wider application window.[17]

Table 2: Comparative Efficacy of Auxin Herbicides on Horseweed

Herbicide Application Rate (g ae ha⁻¹) Weed Size % Control Reference
Halauxifen-methyl 5 Small (Rosette) 89% Zimmer et al., 2018[16]
Halauxifen-methyl 5 Large (15 cm) 79% Zimmer et al., 2018[16]
Dicamba 280 Small (Rosette) 91% Zimmer et al., 2018[16]
Dicamba 280 Large (15 cm) 77% Zimmer et al., 2018[16]
2,4-D 533-560 Small (Rosette) 50-72% McCauley & Young, 2016; Zimmer et al., 2018[15][16]

| 2,4-D | 1066 | Large (15 cm) | 64-80% | Zimmer et al., 2018[16] |

Protocols for Evaluating Cross-Resistance

To ensure trustworthiness and replicability, the data presented in this guide are derived from standardized experimental protocols.

Protocol 1: Whole-Plant Dose-Response Bioassay

This experiment determines the herbicide dose required to inhibit weed growth by a certain percentage (e.g., 50%, GR₅₀).

  • Plant Material: Grow seeds from both the suspected resistant (R) and a known susceptible (S) weed population in a controlled greenhouse environment to a uniform growth stage (e.g., 3-4 true leaves).

  • Herbicide Application: Prepare a range of herbicide doses for both the 6-aryl picolinate and 2,4-D, typically spanning from a non-lethal dose to one that provides complete control. A non-treated control is included for comparison.

  • Treatment: Apply the herbicides to the plants using a calibrated laboratory spray chamber to ensure uniform coverage.

  • Evaluation: After a set period (e.g., 21 days), harvest the above-ground biomass of each plant, dry it in an oven, and record the dry weight.

  • Data Analysis: Express the dry weight of each treated plant as a percentage of the non-treated control. Use non-linear regression analysis to fit a dose-response curve and calculate the GR₅₀ value for each population and herbicide.

  • Resistance Index (RI): Calculate the RI by dividing the GR₅₀ of the R population by the GR₅₀ of the S population. An RI > 1 indicates resistance.

Figure 2: Workflow for a whole-plant cross-resistance bioassay.

Conclusions and Strategic Implications

The evidence clearly indicates that 6-aryl picolinates are a valuable tool for managing certain 2,4-D resistant weed populations, but they are not a universal solution. The pattern of cross-resistance is mechanism-dependent.

  • No "One-Size-Fits-All": Cross-resistance to 6-aryl picolinates in 2,4-D resistant weeds is not guaranteed. As seen with Palmer amaranth, some populations exhibit strong metabolic cross-resistance, while others remain susceptible.[10]

  • Mechanism Matters: When 2,4-D resistance is due to enhanced metabolism via P450 enzymes, there is a higher risk of cross-resistance to 6-aryl picolinates, as these enzymes can often detoxify a broad range of substrates.[10][18] Conversely, if resistance is primarily due to reduced translocation of 2,4-D or a specific target-site mutation, 6-aryl picolinates may remain effective.

  • Superior Efficacy on Certain Species: For some weeds, such as horseweed, 6-aryl picolinates like halauxifen-methyl demonstrate inherently greater efficacy than 2,4-D, making them a superior choice regardless of the resistance status to 2,4-D.[15][16][17]

  • Stewardship is Critical: To preserve the utility of 6-aryl picolinates, they must be incorporated into integrated weed management (IWM) programs. This includes rotating herbicide modes of action, using full labeled rates, and incorporating non-chemical control methods to reduce selection pressure.

For researchers and drug development professionals, these findings underscore the need for continued investigation into the specific P450 enzymes responsible for metabolic cross-resistance. Identifying the genetic basis of this resistance can lead to the development of rapid diagnostic tools for farmers and inform the design of next-generation herbicides that can evade these detoxification pathways.

References

  • Palma-Bautista, C., Torra, J., Sousa-Ortega, S., et al. (2020). Resistance Mechanisms to 2,4-D in Six Different Dicotyledonous Weeds Around the World. MDPI.
  • Busi, R. & Powles, S. B. (2016). 2,4-D transport and herbicide resistance in weeds. Journal of Experimental Botany.
  • Bayer Crop Science. (2024). Waterhemp Resistance to 2,4-D and Other Herbicides. Bayer Crop Science.
  • Hwang, J., Norsworthy, J. K., Piveta, L. B., et al. (n.d.). Non-Target Site Mechanisms of Cross-Resistance Evolution to Florpyrauxifen-Benzyl in 2,4-D-Resistant Palmer Amaranth (Amaranthus palmeri). ScholarWorks@UARK.
  • Hwang, J., Norsworthy, J. K., Piveta, L. B., et al. (2023). Non–target site mechanisms of cross-resistance evolution to florpyrauxifen-benzyl in 2,4-D–resistant Palmer amaranth (Amaranthus palmeri). Weed Science, Cambridge Core.
  • Mortensen, D. A., Egan, J. F., Maxwell, B. D., et al. (n.d.). 2,4-Dichlorophenoxyacetic acid (2,4-D)–resistant crops and the potential for evolution of 2,4-D–resistant weeds. PNAS.
  • 2,4-D Amine Task Force. (n.d.). Importance of 2,4-D and Other Phenoxy Herbicides in Herbicide Resistance Management. 24d.info.
  • McCauley, M. D. & Young, J. M. (n.d.). Efficacy of Halauxifen-Methyl on Glyphosate-Resistant Horseweed (Erigeron canadensis).
  • McCauley, M. D., Zimmer, M., Johnson, B., et al. (2019). Differential response of horseweed (Conyza canadensis) to halauxifen-methyl, 2,4-D, and dicamba. Weed Technology, Cambridge Core.
  • Sarangi, D. & Jhala, A. J. (2025). Corn tolerance to florpyrauxifen-benzyl rates and its mixture with atrazine and mesotrione. Weed Technology.
  • Délye, C., Jasieniuk, M. & Le Corre, V. (n.d.). Mechanisms of evolved herbicide resistance. PMC - NIH.
  • Netherland, M. D. & Richardson, R. J. (n.d.). Response of seven aquatic plants to a new arylpicolinate herbicide.
  • Zimmer, M., Johnson, B., et al. (2020).
  • Powles, S. B. & Holtum, J. A. M. (n.d.). Herbicide Cross Resistance and Multiple Resistance in Plants. Herbicide Resistance in Plants: Biology and Biochemistry.
  • Busi, R., Goggin, D. E., Onofri, A., et al. (2017). Weed resistance to synthetic auxin herbicides. Pest Management Science, PMC - NIH.
  • Shyam, C., Chahal, P. & Jhala, A. J. (2021). Inheritance of 2,4-dichlorophenoxyacetic acid (2,4-D) resistance in Amaranthus palmeri. Scientific Reports.
  • Torra, J., Osuna, M. D., & De Prado, R. (2022). Molecular Mechanisms of Herbicide Resistance in Weeds. MDPI.
  • Albrecht, L. P., et al. (2024). Efficacy of florpyrauxifen-benzyl and other herbicides in the control of Commelina benghalensis. SciELO.
  • Zimmer, M., et al. (n.d.). Weed Control with Halauxifen-Methyl Applied Alone and in Mixtures with 2,4-D, Dicamba, and Glyphosate.
  • Beckie, H. J., et al. (2024). A global review of cross-resistance in weeds within herbicide groups. Weed Science, Cambridge University Press & Assessment.
  • Palma-Bautista, C., et al. (2020). Resistance Mechanisms to 2,4-D in Six Different Dicotyledonous Weeds Around the World. MDPI.

Sources

Validation

Validation of analytical standards for 6-(2,4-Dichlorophenyl)picolinic acid purity

Validation of Analytical Standards for 6-(2,4-Dichlorophenyl)picolinic acid A Technical Guide for the Generation of Primary Reference Materials in the Absence of CRMs Executive Summary 6-(2,4-Dichlorophenyl)picolinic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Analytical Standards for 6-(2,4-Dichlorophenyl)picolinic acid A Technical Guide for the Generation of Primary Reference Materials in the Absence of CRMs

Executive Summary

6-(2,4-Dichlorophenyl)picolinic acid (CAS 1261912-00-8) is a critical intermediate and metabolite in the synthesis and degradation of synthetic auxin herbicides (picolinate class). Unlike common commodity chemicals, this molecule lacks a widely available NIST or USP Certified Reference Material (CRM). Consequently, researchers often rely on "Research Grade" commercial standards, which frequently exhibit purity variances of 2–5% due to synthesis byproducts (Suzuki coupling residues) and variable salt forms.

This guide outlines a self-validating protocol to elevate commercial "Research Grade" material to "Primary Reference Standard" status. By coupling orthogonal quantitative NMR (qNMR) with targeted HPLC-MS/MS impurity profiling, laboratories can reduce analytical uncertainty from ±5.0% to <0.5%.

Part 1: The Purity Challenge

The structural complexity of 6-(2,4-Dichlorophenyl)picolinic acid introduces specific analytical liabilities that standard Certificate of Analysis (CoA) workflows often miss.

The Synthesis Fingerprint

This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between a 6-halopicolinate and 2,4-dichlorophenylboronic acid. This route leaves a distinct impurity fingerprint:

Impurity TypeLikely ContaminantAnalytical Impact
Homocoupling Byproducts 2,2',4,4'-TetrachlorobiphenylHighly lipophilic; elutes late in RP-HPLC, often ghosting in subsequent runs.
Dehalogenated Analogs 6-(2-chlorophenyl)picolinic acidCritical: Isomeric similarity leads to co-elution in standard C18 gradients, causing false-positive area inflation.
Inorganic Residues Palladium (Pd), BoronNon-UV active; invisible to HPLC-UV but contributes to mass errors (weighing errors).
Starting Materials 6-Chloropicolinic acid (6-CPA)Significant response factor difference; alters quantitation if unresolved.
The "Research Grade" Trap

Commercial vendors often determine purity via "Area %" (HPLC-UV at 254 nm). This is chemically flawed for this molecule because:

  • Response Factor Bias: The highly conjugated dichlorophenyl ring has a much higher molar extinction coefficient than the aliphatic or simple pyridine impurities, artificially inflating the apparent purity.

  • Invisible Mass: Residual solvents (water, ethyl acetate) and inorganic salts are not detected by UV, yet they contribute to the weighed mass.

Part 2: Validation Workflow (Logic Map)

The following decision tree illustrates the workflow to validate a new lot of standard material.

ValidationWorkflow Start Source Commercial Standard (CAS 1261912-00-8) ID_Check Identity Verification (1H NMR + MS/MS) Start->ID_Check Purity_Screen Chromatographic Purity (HPLC-UV Area %) ID_Check->Purity_Screen Decision1 Purity > 98%? Purity_Screen->Decision1 qNMR Absolute Quantitation (qNMR) (Primary Assay Method) Decision1->qNMR Yes Reject Reject / Recrystallize Decision1->Reject No Impurity_Profile Impurity Profiling (LC-MS/MS + HS-GC) qNMR->Impurity_Profile Mass_Balance Mass Balance Calculation (100% - Impurities - Volatiles) Impurity_Profile->Mass_Balance Final_Val Assign Potency Value (w/w %) Mass_Balance->Final_Val

Caption: Workflow for converting Research Grade material to a Validated Reference Standard.

Part 3: Comparative Performance Data

We compared a standard "Vendor A" lot against a standard validated using the protocol below.

Table 1: Comparative Analysis of Standard Potency

ParameterVendor A (CoA Value)Validated (In-House)DeviationCause of Error
Assay Method HPLC-UV (Area %)1H qNMR (Internal Std)N/AMethod Orthogonality
Stated Purity 98.5%94.2%-4.3% "Invisible" mass (salts/solvents)
Water Content Not Reported1.8% (Karl Fischer)+1.8%Hygroscopic nature of picolinates
Pd Residue Not Reported0.4% (ICP-MS)+0.4%Catalyst carryover
Functional Impact N/AN/AHigh Using Vendor A value results in a 4.3% underestimation of environmental residues.

Part 4: Experimental Protocols

Protocol A: Absolute Purity via qNMR (The Gold Standard)

Rationale: NMR signal intensity is directly proportional to the number of nuclei, independent of the molecule's chemical structure. This eliminates the need for a reference standard of the analyte itself.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), dried over P2O5. Note: Maleic acid (singlet at ~6.3 ppm) does not overlap with the aromatic region of the picolinate (7.5–8.5 ppm).

Procedure:

  • Weighing: Accurately weigh ~10 mg of the 6-(2,4-Dichlorophenyl)picolinic acid sample (

    
    ) and ~5 mg of Maleic Acid IS (
    
    
    
    ) into the same vial using a 5-digit analytical balance. Record weights to 0.01 mg.
  • Dissolution: Add 600 µL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[1][2]

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds (Critical: Must be > 5 × T1 to ensure full relaxation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons (Maleic acid=2, Target aromatic proton=1),
    
    
    = Molecular weight,
    
    
    = Purity.
Protocol B: Chromatographic Impurity Profiling (HPLC-MS/MS)

Rationale: To detect organic impurities that might co-elute in UV but have different mass transitions.

Instrument Parameters:

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (Buffers pH to ~3.0, keeping the acid protonated).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0 min: 10% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 10% B

  • Detection:

    • UV: 270 nm (Max absorption for picolinates).

    • MS: ESI Positive Mode. Source Temp: 350°C.

    • MRM Transitions:

      • Target (6-(2,4-Dichlorophenyl)picolinic acid): 268.0 → 224.0 (Loss of CO2).

      • Impurity (6-Chloropicolinic acid): 158.0 → 114.0.

System Suitability Criteria:

  • Resolution (

    
    ) between Target and nearest impurity > 1.5.
    
  • Tailing Factor (

    
    ) < 1.3 (Picolinates tail on active silanols; ammonium formate mitigates this).
    

References

  • United States Environmental Protection Agency (EPA). (2015). Validation Report for Methods GRM 07.13 - Determination of Nitrapyrin and its Metabolite 6-Chloropicolinic Acid. MRID 49567304. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Bawa, R. A. (2012). "Synthesis of Some Aminopicolinic Acids." Journal of Chemistry and Chemical Engineering, 6, 363-366.

Sources

Comparative

Comparative Guide: Molecular Docking Validation of Picolinate Binding to Auxin Receptor Pockets

Executive Summary This guide provides a technical framework for validating the binding mode of picolinate-class herbicides (specifically Picloram) within the TIR1/AFB auxin receptor family. Unlike standard lock-and-key m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for validating the binding mode of picolinate-class herbicides (specifically Picloram) within the TIR1/AFB auxin receptor family. Unlike standard lock-and-key models, auxin perception relies on a "molecular glue" mechanism where the ligand stabilizes a co-receptor complex between the F-box protein (TIR1/AFB) and the transcriptional repressor (Aux/IAA).

Key Insight for Researchers: Picloram exhibits high selectivity for AFB5 over TIR1 . A successful docking protocol must not only reproduce the crystallographic pose but also accurately predict this differential affinity (


 discrepancy). This guide compares open-source (AutoDock Vina) and commercial (Schrödinger Glide) solutions, validated against the ground-truth crystal structure PDB: 3C67 .

Part 1: The Biological Context & Mechanism

To validate docking results, one must understand the unique "promiscuous yet specific" nature of the auxin binding pocket. The receptor does not undergo a major conformational change upon ligand binding; rather, the ligand fills a hydrophobic gap, creating a continuous surface for the Aux/IAA peptide to dock.

The "Molecular Glue" Signaling Pathway

The following diagram illustrates the causal chain where the ligand (Picolinate) is the rate-limiting component for signal transduction.

AuxinSignaling Ligand Ligand (IAA / Picloram) TIR1 Receptor (TIR1 / AFB5) Ligand->TIR1 Binds Pocket Complex Ternary Complex (TIR1-Ligand-Aux/IAA) TIR1->Complex Stabilizes Interface AuxIAA Repressor (Aux/IAA) AuxIAA->Complex Co-receptor Recruitment SCF SCF Ubiquitin Ligase Complex->SCF Recruits Degradation 26S Proteasome Degradation SCF->Degradation Ubiquitination GeneExp Auxin Response Genes ON Degradation->GeneExp Repressor Removal

Figure 1: The auxin signaling cascade.[1][2] The ligand acts as a molecular glue, essential for the recruitment of the Aux/IAA repressor to the SCF complex.

Part 2: Comparative Analysis of Ligands (Ground Truth)

Before setting up the docking grid, establish the "Ground Truth" values. A valid docking protocol must rank these ligands in correlation with their experimental inhibition constants (


).

Table 1: Comparative Binding Data (TIR1 vs. AFB5)

FeatureIndole-3-Acetic Acid (IAA)Picloram (Picolinate)Biological Implication
Ligand Type Natural EndogenousSynthetic HerbicidePicloram mimics IAA but with steric bulk.
TIR1 Affinity (

)
High (~10 nM)Low (~3900 nM)Picloram is a poor binder to TIR1.
AFB5 Affinity (

)
High (~50 nM)High (~55 nM)Picloram targets AFB5 selectively.
Key Interaction Arg403 (Salt Bridge)Arg403 (Salt Bridge)The anchor point is conserved.
Selectivity Filter Fits TIR1 hydrophobic pocket perfectly.Clashes with TIR1 His78 ; fits AFB5 Arg123 .[3]Critical for Docking Analysis.
Reference PDB 2P1Q3C67Use 3C67 for Redocking validation.

Critical Validation Check: If your docking score suggests Picloram binds TIR1 better than IAA, your scoring function is over-weighting electrostatics or ignoring the specific steric clash at His78.

Part 3: Experimental Protocol & Software Comparison

The Validation Workflow (Self-Validating System)

To ensure trustworthiness, we utilize a Redocking (Self-Docking) strategy followed by Cross-Docking .

DockingWorkflow PDB_Raw Raw PDB Structure (3C67) Prep Structure Preparation (Remove H2O, Add H, Charge) PDB_Raw->Prep Ligand_Extract Extract Native Ligand (Picloram) PDB_Raw->Ligand_Extract Grid Grid Generation (Center: Arg403) Prep->Grid Docking Molecular Docking (Vina / Glide) Ligand_Extract->Docking Grid->Docking Analysis RMSD Calculation (vs Crystal Pose) Docking->Analysis Decision RMSD < 2.0 Å? Analysis->Decision Success Protocol Validated Proceed to Screening Decision->Success Yes Fail Refine Parameters (Exhaustiveness / Protonation) Decision->Fail No Fail->Grid

Figure 2: The validation workflow. The critical checkpoint is the RMSD calculation between the docked pose and the crystallographic pose of Picloram in PDB 3C67.

Step-by-Step Methodology
Step 1: Ligand Preparation (The Common Pitfall)
  • Chemistry: Picloram is a pyridinecarboxylic acid.

  • Protonation State: At physiological pH (7.4), the carboxylic acid is deprotonated (

    
    ).
    
  • Action: Ensure your ligand preparation software (e.g., LigPrep or OpenBabel) generates the anionic form. The neutral form will fail to form the critical salt bridge with Arg403, resulting in false negatives.

Step 2: Receptor Grid Generation
  • Target: TIR1 (PDB: 3C67).

  • Center: Define the grid box center using the coordinates of the crystallographic Picloram (or the Arg403 guanidinium group).

  • Box Size:

    • AutoDock Vina:

      
       Å (Sufficient to cover the pocket).
      
    • Glide: Default outer box (

      
       Å), inner box (
      
      
      
      Å).
Step 3: Docking Execution (Software Comparison)

Table 2: Software Performance Comparison for Auxin Receptors

MetricAutoDock Vina (Open Source)Schrödinger Glide (XP) (Commercial)
Algorithm Iterated Local Search (Stochastic)Systematic Search + E-Model
Scoring Function Empirical + Knowledge-basedEmpirical (Harder penalty for steric clashes)
RMSD Accuracy Good (< 2.5 Å typical)Excellent (< 1.5 Å typical)
Handling "Water" Generally ignores explicit waters.Can treat explicit waters (SP/XP modes).
Recommendation Use for Virtual Screening (High throughput).Use for Lead Optimization and binding mode analysis.
Configuration exhaustiveness = 32 (Increase from default 8).Precision = XP (Extra Precision).

Part 4: Results Interpretation & Troubleshooting

Analyzing the Pose

A successful docking of Picloram into TIR1 must exhibit:

  • Carboxylate Anchor: Bi-dentate or mono-dentate salt bridge with Arg403 (and often Ser438).

  • Pyridine Ring:

    
    -
    
    
    
    stacking or hydrophobic interaction with Trp574 and Phe82 .
  • The Chlorine Clash: In TIR1, the chlorine atoms of Picloram experience steric strain near His78 . In AFB5, this residue is Arg123, which accommodates the ligand better.

    • Note: If your docking software "forces" a high score by ignoring this clash, the validation has failed.

Quantitative Metrics
  • RMSD (Root Mean Square Deviation): Calculate the RMSD between your docked Picloram and the ligand in 3C67.

    • < 2.0 Å: Valid Protocol.

    • > 2.0 Å: Check protonation states or grid center.

  • Binding Energy (

    
    ): 
    
    • IAA should score approx. -8.5 to -9.5 kcal/mol.

    • Picloram should score weaker (e.g., -6.5 to -7.5 kcal/mol) in TIR1.

References

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.[4] Nature, 446(7136), 640-645. [Link]

    • Foundational paper establishing the TIR1-Auxin-Aux/IAA "molecular glue" mechanism.
  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

    • Establishes the specific binding affinities of Picloram for AFB5 vs. TIR1.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

    • Source for the AutoDock Vina methodology.
  • RCSB Protein Data Bank. Crystal Structure of TIR1-Picloram Complex (PDB: 3C67). [Link]

    • The ground truth structure for valid

Sources

Validation

Inter-laboratory validation of residue analysis methods for picolinic acids

Executive Summary & Technical Context The Analytical Challenge Picolinic acid herbicides (e.g., Clopyralid, Picloram, Aminopyralid ) represent a specific analytical challenge due to their high polarity, low volatility, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

The Analytical Challenge

Picolinic acid herbicides (e.g., Clopyralid, Picloram, Aminopyralid ) represent a specific analytical challenge due to their high polarity, low volatility, and amphoteric nature. Unlike non-polar organochlorines, these compounds do not retain well on standard C18 columns without modification and cannot be analyzed by Gas Chromatography (GC) without prior derivatization.

This guide objectively compares the two dominant methodologies validated across multiple laboratories:

  • Method A (The Modern Standard): LC-MS/MS using Acidified QuEChERS.

  • Method B (The Traditional Alternative): GC-MS/MS utilizing Methylation Derivatization.

Core Finding: While GC-MS/MS remains a robust confirmation tool, LC-MS/MS is the superior choice for routine quantitation . It demonstrates 3-5x lower Limits of Quantitation (LOQ) and significantly higher throughput by eliminating the hazardous methylation step. However, LC-MS/MS requires rigorous matrix-matched calibration to mitigate ion suppression.

Inter-Laboratory Validation Data

The following data summarizes performance metrics from collaborative trials (based on EURL and EPA validation studies). The comparison focuses on Clopyralid in a complex plant matrix (e.g., cereal straw/grain), a notoriously difficult matrix for acidic herbicides.

Table 1: Performance Metrics Comparison
MetricMethod A: LC-MS/MS (Acidified QuEChERS)Method B: GC-MS/MS (Methylation)Analysis
LOD (Limit of Detection) 0.003 - 0.01 mg/kg0.01 - 0.05 mg/kgLC offers superior sensitivity for trace analysis.
LOQ (Limit of Quantitation) 0.01 mg/kg0.05 mg/kgGC struggles to meet low MRLs (0.01 mg/kg) reliably.
Mean Recovery (at 0.1 mg/kg) 92%84%GC losses occur during the evaporation/derivatization steps.
Repeatability (

)
4.5%12.8%Derivatization introduces significant variability in GC.
Reproducibility (

)
11.2%22.4%Inter-lab consistency is lower for GC due to manual handling differences.
Sample Throughput 40 samples / 8 hours12 samples / 8 hoursLC eliminates the 2-hour methylation incubation.
Major Failure Mode Ion Suppression (Matrix Effects)Incomplete Methylation / Volatilization

Critical Analysis: The Causality of Performance

Why Method A (LC-MS/MS) Wins on Precision

The picolinic acid structure contains a carboxylic acid group and a pyridine ring. In Method A, we utilize acidified QuEChERS (adding Formic Acid).

  • Mechanism: Acidification suppresses the ionization of the carboxylic acid (

    
    ), forcing the molecule into its neutral state. This allows it to partition into the organic acetonitrile layer during extraction.
    
  • Result: High recovery (>90%) without chemical alteration.

Why Method B (GC-MS/MS) Lags on Reproducibility

GC analysis requires the carboxylic acid to be converted into a volatile methyl ester.

  • Mechanism: Reagents like Diazomethane (hazardous) or BF3-Methanol are used.

  • Failure Point: If the reaction is not 100% complete, or if the volatile ester is lost during the solvent evaporation step (concentration), recovery drops. This step is highly operator-dependent, leading to the high

    
     (22.4%) seen in Table 1.
    

Validated Experimental Protocols

Protocol A: LC-MS/MS (Recommended)

Scope: Determination of free acid residues. Standard: Compliant with SANTE/11312/2021 guidelines.

Step 1: Sample Preparation (Self-Validating)
  • Internal Standard (IS) Addition: Add isotopically labeled standard (

    
    -Clopyralid) before extraction. This corrects for both extraction loss and matrix effects (ion suppression) downstream.
    
  • Homogenization: Cryogenic milling of sample (10 g).

Step 2: Acidified Extraction
  • Weigh 10 g sample into a 50 mL centrifuge tube.

  • Add 10 mL Acetonitrile containing 1% Formic Acid . (Crucial for partitioning).

  • Shake vigorously for 1 min.

  • Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).

  • Shake immediately (1 min) and centrifuge at 3000 x g for 5 min.

Step 3: dSPE Clean-up
  • Transfer aliquot of supernatant to dSPE tube containing PSA (Primary Secondary Amine) and C18 .

    • Note: Use minimal PSA. PSA removes organic acids. Excess PSA will remove your target picolinic acids! Limit PSA to 25 mg per mL extract.

  • Vortex and centrifuge.

Step 4: LC-MS/MS Analysis
  • Column: C18 Polar Embedded or Phenyl-Hexyl (improves retention of polar acids).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol.

  • Ionization: ESI Negative Mode (COO- ion).

Protocol B: GC-MS/MS (Alternative/Confirmatory)

Scope: Required if LC-MS/MS suffers insurmountable matrix interference.

Step 1: Extraction & Hydrolysis
  • Extract sample with alkaline solution (NaOH) to release esters.

  • Acidify extract to pH < 2.

  • Partition into Ethyl Ether or Dichloromethane.

Step 2: Derivatization (Methylation)
  • Evaporate solvent to near dryness (Do not dry completely; volatility loss risk).

  • Add BF3-Methanol (14%) .

  • Heat at 60°C for 30 mins.

  • Cool and extract the methyl esters into Hexane.

Step 3: GC Analysis
  • Inlet: Splitless, 250°C.

  • Column: DB-5ms or equivalent.

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This logic tree guides the researcher in selecting the correct extraction modification based on sample type.

DecisionMatrix start Start: Residue Analysis analyte Target: Picolinic Acids (Clopyralid, Picloram) start->analyte matrix Matrix Type? analyte->matrix high_water High Water Content (Fruits/Veg) matrix->high_water Simple high_oil High Oil/Dry (Cereals/Seeds) matrix->high_oil Complex method_A Method A: Acidified QuEChERS high_water->method_A high_oil->method_A Free Acid Only method_B Method B: Alkaline Hydrolysis high_oil->method_B If Conjugates Suspected clean_up Clean-up Step method_A->clean_up method_B->clean_up psa_warning Warning: Low PSA (<25mg) Avoid Acid Removal clean_up->psa_warning lc_ms LC-MS/MS Analysis (ESI Negative) clean_up->lc_ms

Caption: Decision tree for selecting extraction protocols based on matrix complexity and conjugate presence.

Diagram 2: The Self-Validating LC-MS/MS Workflow

This diagram illustrates where Quality Control (QC) checkpoints must be inserted to ensure data integrity.

ValidationWorkflow sample Homogenized Sample spike_IS Add Internal Standard (ILIS) sample->spike_IS extract Acidified Extraction (1% Formic Acid) spike_IS->extract partition Partitioning (Salts) extract->partition cleanup dSPE Clean-up partition->cleanup analysis LC-MS/MS cleanup->analysis qc_rec QC: Recovery Check (70-120%) analysis->qc_rec Quantitation qc_ion QC: Ion Ratio Check (±30% Tol) analysis->qc_ion Confirmation

Caption: Workflow integrating Internal Standards (ILIS) and QC checkpoints for SANTE/11312/2021 compliance.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). EURL Pesticides.

  • Anastassiades, M., et al. (2003).

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-(2,4-Dichlorophenyl)picolinic acid

[1][2][3] Executive Summary & Chemical Classification Compound Identity: 6-(2,4-Dichlorophenyl)picolinic acid Chemical Class: Halogenated Pyridine Carboxylic Acid (Biaryl) Primary Waste Stream: Halogenated Organic Waste...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Chemical Classification

Compound Identity: 6-(2,4-Dichlorophenyl)picolinic acid Chemical Class: Halogenated Pyridine Carboxylic Acid (Biaryl) Primary Waste Stream: Halogenated Organic Waste [1][2]

This guide defines the disposal protocols for 6-(2,4-Dichlorophenyl)picolinic acid.[2] As a halogenated aromatic acid, this compound presents specific environmental persistence risks and corrosion hazards.[1] It must be segregated from general organic waste streams to ensure proper high-temperature incineration and to prevent the formation of dioxins or damage to standard catalytic oxidizers used for non-halogenated waste.[2]

IMMEDIATE ACTION REQUIRED:

  • DO NOT dispose of down the drain.[2]

  • DO NOT mix with non-halogenated solvents (e.g., acetone, methanol) unless the entire mixture is relabeled as "Halogenated."[1]

  • DO NOT mix with strong oxidizers or reducing agents.[2]

Hazard Characterization & Safety Profile

Before handling waste, users must acknowledge the specific hazards associated with chlorinated picolinic acids. While specific SDS data for this intermediate may be limited, its structural class (chlorinated heteroaromatic acid) dictates the following safety baseline:

ParameterHazard DescriptionCritical Safety Measure
Corrosivity Acidic moiety (COOH) combined with electron-withdrawing chlorines can cause skin/eye burns or severe irritation.[2]Wear nitrile gloves (double-gloved recommended) and safety goggles.[2]
Thermal Decomposition Burns to release Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Carbon Monoxide.[1]Never autoclave this waste. Disposal must be via commercial incineration with scrubbers.[2]
Environmental Toxicity Halogenated aromatics are persistent and toxic to aquatic life (Marine Pollutant).[2]Zero-discharge policy. All rinsate must be collected.[2][3]
Reactivity Incompatible with strong bases and strong oxidizers.[2][4]Segregate from cyanide or sulfide-bearing waste to prevent gas generation.[2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf-stock, synthesis failures, or spill cleanup materials.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Avoid metal containers due to potential acid corrosion.[2]

  • Labeling: Apply a hazardous waste label immediately.[2]

    • Constituents: Write "6-(2,4-Dichlorophenyl)picolinic acid" (Do not use abbreviations).

    • Hazard Checkboxes: Mark "Toxic" and "Corrosive."[2]

  • Transfer: Transfer the solid using a chemically resistant spatula.[2]

  • Decontamination: Wipe the exterior of the container with a damp paper towel; dispose of the towel into the same solid waste container.[2]

  • Storage: Store in the Halogenated Solids satellite accumulation area until pickup.

Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)

Use this for reaction mixtures or HPLC waste containing the compound.[2]

  • Segregation: Ensure the waste carboy is designated "Halogenated Solvent Waste." [2]

    • Note: Even if the solvent system is 90% water/methanol, the presence of the chlorinated solute mandates the "Halogenated" classification for the entire volume.[1][2]

  • pH Check: If the solution is highly acidic (pH < 2), neutralize to pH 5–9 using a dilute Sodium Bicarbonate (

    
    ) solution before adding to the main waste drum to prevent drum corrosion or gas evolution.
    
    • Caution: Perform neutralization in a beaker, not the waste drum, to manage foaming (

      
       evolution).[1]
      
  • Transfer: Pour into the carboy using a funnel to prevent spills. Cap immediately.

Protocol C: Contaminated Glassware (The "Triple Rinse" Rule)[1][3]
  • Rinse 1: Rinse glassware with a small volume of a compatible solvent (e.g., Acetone or Dichloromethane). Collect this rinse in the Halogenated Liquid Waste container.

  • Rinse 2: Repeat. Collect in Halogenated Waste.

  • Rinse 3: Repeat. Collect in Halogenated Waste.

  • Final Wash: Once triple-rinsed, the glassware is considered "RCRA Empty" and can be washed in a standard sink with detergent.[2]

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 6-(2,4-Dichlorophenyl)picolinic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Spill Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions, HPLC) StateCheck->LiquidPath Liquid SolidAction Place in HDPE Jar Label: 'Toxic/Corrosive' SolidPath->SolidAction LiquidCheck Is pH < 2? LiquidPath->LiquidCheck FinalSolid Disposal: High-Temp Incineration (Halogenated Solids) SolidAction->FinalSolid Neutralize Neutralize with NaHCO3 (External Beaker) LiquidCheck->Neutralize Yes SolventSelect Segregate into HALOGENATED Waste Stream LiquidCheck->SolventSelect No Neutralize->SolventSelect FinalLiquid Disposal: Fuel Blending/Incineration (Halogenated Solvents) SolventSelect->FinalLiquid

Figure 1: Decision tree for the segregation of halogenated picolinic acid waste streams.

Regulatory Compliance (RCRA & EPA)[1][3]

In the United States, this compound falls under specific regulatory frameworks due to its halogen content.[1]

  • Waste Classification: While 6-(2,4-Dichlorophenyl)picolinic acid may not be explicitly listed on the P-list or U-list, it must be treated as a Characteristic Waste if it exhibits corrosivity (D002) or toxicity.[1][2]

  • "F-List" Considerations: If this compound is dissolved in spent halogenated solvents (e.g., Methylene Chloride), the entire mixture is classified as F001/F002 hazardous waste [1].[1][2][5][6]

  • Halogen Rule: The presence of the dichlorophenyl group requires the waste to be treated to destroy the Carbon-Chlorine bonds.[2] Standard fuel blending often rejects high-halogen waste (>1000 ppm) unless specifically designated for halogen incineration.[2]

Field Note: The "Dilution" Myth

Do not attempt to dilute this chemical with water to pour it down the drain.[2] The EPA prohibits "dilution as a substitute for treatment" (40 CFR 268.3).[2] The chlorinated ring structure is stable and will pass through municipal water treatment, causing environmental contamination.[1]

Emergency Procedures

Spill Response:

  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don nitrile gloves, lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a waste jar.[1]

    • Liquid: Absorb with vermiculite or sand.[2] Do not use combustible materials (like sawdust) if the solution is strongly acidic or oxidizing.[2]

  • Disposal: Label the debris container as "Hazardous Waste: Debris contaminated with 6-(2,4-Dichlorophenyl)picolinic acid." [2]

References

  • United States Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Electronic Code of Federal Regulations.[2] Available at: [Link][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] The National Academies Press, 2011.[1] Available at: [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) Safety Data Sheets.[2] Available at: [Link][2]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 6-(2,4-Dichlorophenyl)picolinic acid

[1] Executive Safety Summary 6-(2,4-Dichlorophenyl)picolinic acid is a halogenated pyridine derivative often utilized as a building block in agrochemical synthesis (auxin mimicry) and ligand design.[1] While it shares th...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary

6-(2,4-Dichlorophenyl)picolinic acid is a halogenated pyridine derivative often utilized as a building block in agrochemical synthesis (auxin mimicry) and ligand design.[1]

While it shares the general hazard profile of picolinic acid derivatives (irritant, acidic), the addition of the dichlorophenyl moiety increases its lipophilicity and potential for environmental persistence.[1] This compound must be handled as a Category 2 Skin/Eye Irritant and a Specific Target Organ Toxicant (Respiratory Irritation) .[2][3]

Critical Warning: Do not treat this simply as "another organic acid." The combination of acidity and halogenation requires specific barrier protection to prevent chemically induced dermatitis and corneal damage.

Risk Assessment & Engineering Controls

Before donning PPE, you must verify engineering controls.[1] PPE is the last line of defense, not the first.[1]

Control LevelRequirementScientific Rationale
Primary Chemical Fume Hood Mandatory for all open handling. Halogenated pyridine dusts are potent respiratory irritants.
Secondary Static Control Use an anti-static gun or ionizer during weighing. Dry picolinic acid derivatives are prone to static charge, leading to "fly-away" powder and aerosolization.
Tertiary HEPA Filtration If a fume hood is unavailable (not recommended), a powder containment balance enclosure with HEPA filtration is the absolute minimum.[1]

PPE Decision Matrix (Visualized)

The following decision logic dictates your required PPE based on the physical state of the chemical.

PPE_Decision_Matrix Start Start: Handling 6-(2,4-Dichlorophenyl)picolinic acid State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder Form (Weighing, Transfer) State_Check->Solid_State Liquid_State Solubilized / Reaction Mix (Dissolved in DMSO/MeOH) State_Check->Liquid_State Resp_Solid Respiratory: N95 or P100 (If outside hood) Solid_State->Resp_Solid Eye_Solid Eye: Chemical Splash Goggles (Unvented) Solid_State->Eye_Solid Hand_Solid Hand: Nitrile (Single Layer) Min 0.11mm Solid_State->Hand_Solid Resp_Liquid Respiratory: Fume Hood Only (No respirator needed if contained) Liquid_State->Resp_Liquid Eye_Liquid Eye: Safety Glasses w/ Side Shields (Face shield if >100mL) Liquid_State->Eye_Liquid Hand_Liquid Hand: Nitrile (Double Layer) Outer: 0.11mm, Inner: 0.06mm Liquid_State->Hand_Liquid

Caption: Operational logic flow for selecting PPE based on the physical state of the reagent.

Detailed PPE Specifications

A. Hand Protection (Glove Selection)

Recommendation: 100% Nitrile Rubber.

  • Why Nitrile? Latex is permeable to many halogenated organic solvents often used to dissolve this compound (e.g., Dichloromethane, DMSO).[1]

  • Protocol:

    • Solid Handling: Standard 4-5 mil (0.10 - 0.12 mm) nitrile gloves are sufficient.

    • Solution Handling:Double Glove technique is required. The outer glove protects against the solvent carrier, while the inner glove protects against the compound if the outer glove degrades.[1]

B. Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vent).

  • The Hazard: Picolinic acid derivatives are acidic solids. If dust enters the eye, it mixes with lacrimal fluid (tears) to create a concentrated acidic solution, causing immediate, severe irritation or corneal etching.[1]

  • Contraindication: Do NOT rely on standard safety glasses when handling the dry powder. Dust can bypass side shields.

C. Respiratory Protection

Recommendation: Engineering controls (Fume Hood) are primary.

  • Contingency: If handling outside a hood (e.g., instrument maintenance), a fit-tested N95 is the minimum requirement.[1] A P100 is preferred if the particle size is unknown or ultra-fine.

D. Body Protection

Recommendation: High-neck laboratory coat (Cotton/Polyester blend).

  • Specifics: Ensure the cuff is long enough to be tucked under the glove gauntlet to prevent wrist exposure.

Operational Protocols

Protocol A: Safe Weighing Procedure
  • Preparation: Place the balance inside the fume hood. If vibrations prevent this, use a dedicated balance enclosure.[1]

  • Static Neutralization: Pass an anti-static gun over the weighing boat and the stock bottle. Scientific Note: Chlorinated aromatics often carry high static charges, causing particles to "jump" during spatula transfer.[1]

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock.

  • Clean Up: Wipe the balance area with a wet paper towel (methanol-dampened) immediately after weighing. Do not dry sweep , as this re-aerosolizes the dust.[1]

Protocol B: Solubilization
  • Solvent Choice: 6-(2,4-Dichlorophenyl)picolinic acid is sparingly soluble in water but soluble in organic solvents (DMSO, Methanol).[1]

  • Addition Order: Always add the Solid to the Solvent .

  • Vessel: Use a borosilicate glass vial with a PTFE-lined cap. Avoid polystyrene, which may be attacked by the solvent carrier.[1]

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, immediate action prevents area contamination.[1][2][4][5][6]

Spill_Response Spill Spill Detected Assess Assess: Solid or Liquid? Spill->Assess Solid_Path Solid Spill Assess->Solid_Path Liquid_Path Liquid Spill Assess->Liquid_Path Action_Solid Cover with wet paper towel (Prevent Dust) Solid_Path->Action_Solid Action_Liquid Absorb with Vermiculite or Chem-Pad Liquid_Path->Action_Liquid Clean Wipe with 10% Na2CO3 (Neutralize Acid) Action_Solid->Clean Action_Liquid->Clean Dispose Dispose as Halogenated Waste Clean->Dispose

Caption: Step-by-step containment and neutralization workflow for laboratory spills.

Waste Disposal[2][4][6][7][8][9][10][11][12]
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone/Ethanol waste streams) if your facility separates them.[1] The chlorine atoms require high-temperature incineration to prevent dioxin formation.

  • Labeling: Clearly mark the tag with "Contains Halogenated Picolinic Acid Derivatives."

References

  • Thermo Fisher Scientific. (2012). Safety Data Sheet: 2,6-Pyridinedicarboxylic acid (Analogous Hazard Data).[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[2][5] Safety Data Sheet: 3,5-Dichlorosalicylic acid (Structural Analog for Irritation).[1][3] Retrieved from [1]

  • TCI Chemicals. (2025).[5] Safety Data Sheet: 2,6-Dichloropyridine-3-boronic Acid.[7] Retrieved from [1]

  • Spectrum Chemical. (2018).[6] Picolinic Acid Handling and Storage.[2][4][6][8][9][10][11][12][13] Retrieved from

Sources

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